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Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 2,4-Dimethylphenethyl Acetate

The following technical guide details the synthesis of 2,4-Dimethylphenethyl acetate (CAS: 22532-58-7), a high-value aromatic ester used in fragrance and flavor applications for its sweet, floral, and honey-like notes. T...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2,4-Dimethylphenethyl acetate (CAS: 22532-58-7), a high-value aromatic ester used in fragrance and flavor applications for its sweet, floral, and honey-like notes.

This guide is structured for research and development professionals, focusing on the most scalable and chemically efficient pathway: the Friedel-Crafts Hydroxyethylation of m-Xylene followed by Acetylation .

Part 1: Executive Technical Summary

  • Target Molecule: 2,4-Dimethylphenethyl acetate[1][2][3]

  • CAS Number: 22532-58-7[1][2]

  • IUPAC Name: 2-(2,4-Dimethylphenyl)ethyl acetate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 192.25 g/mol [3][4]

  • Core Precursors: m-Xylene (1,3-Dimethylbenzene), Ethylene Oxide, Acetic Anhydride.

  • Primary Application: Fragrance ingredients (honey, rose, green notes), intermediate in pharmaceutical synthesis.

Retrosynthetic Analysis

The most direct "atom-economic" route involves the functionalization of the aromatic ring of m-xylene. The 2,4-substitution pattern is achieved by leveraging the ortho/para directing effects of the methyl groups in m-xylene.

  • Disconnection: Ester bond cleavage

    
     2,4-Dimethylphenethyl alcohol + Acetic acid equivalent.
    
  • Disconnection: C-C bond cleavage (alkyl chain)

    
     m-Xylene + Ethylene Oxide.
    

Part 2: Synthesis Pathway & Mechanism

Pathway Visualization (DOT Diagram)

SynthesisPathway Xylene m-Xylene (1,3-Dimethylbenzene) Complex Intermediate Aluminate Complex Xylene->Complex Friedel-Crafts < 10°C EO Ethylene Oxide EO->Complex AlCl3 AlCl3 (Catalyst) AlCl3->Complex Alcohol 2,4-Dimethylphenethyl Alcohol (CAS: 6597-59-7) Complex->Alcohol Hydrolysis (HCl/Ice) Acetate 2,4-Dimethylphenethyl Acetate (CAS: 22532-58-7) Alcohol->Acetate Esterification (Pyridine/Reflux) Ac2O Acetic Anhydride Ac2O->Acetate

Caption: Two-step industrial synthesis pathway from m-Xylene to 2,4-Dimethylphenethyl Acetate.

Mechanistic Insight[8]
  • Regioselectivity (Step 1): m-Xylene has three potential substitution sites:

    • Position 2: Between two methyl groups (Sterically hindered; minor product).

    • Position 5: Meta to both methyl groups (Electronically unfavorable for electrophilic substitution).

    • Position 4: Ortho to one methyl, para to the other (Sterically accessible; electronically activated). This is the dominant site , yielding the 2,4-isomer.

  • Ring Opening: The Lewis acid (

    
    ) coordinates with the oxygen of ethylene oxide, activating the ring. The 
    
    
    
    -electrons of m-xylene attack the methylene carbon, opening the epoxide ring to form the phenethyl alcohol skeleton.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dimethylphenethyl Alcohol

Reaction Type: Friedel-Crafts Hydroxyethylation Precursors: m-Xylene, Ethylene Oxide (EO), Anhydrous Aluminum Chloride (


).
Safety Critical Warning
  • Ethylene Oxide is a flammable, carcinogenic gas. All operations must be performed in a sealed, pressure-rated reactor within a fume hood.

  • AlCl3 reacts violently with water. Ensure all glassware is oven-dried.

Protocol
  • Setup: Equip a 3-neck flask (or jacketed reactor) with a mechanical stirrer, thermometer, gas inlet tube (subsurface), and a reflux condenser with a drying tube (

    
    ).
    
  • Catalyst Suspension: Charge the reactor with m-Xylene (3.0 eq) and Anhydrous

    
     (1.1 eq) .
    
    • Note: Excess m-Xylene serves as both reactant and solvent to minimize polymerization of EO.

  • Cooling: Cool the suspension to 0–5°C using an ice/salt bath.

  • Addition: Slowly introduce Ethylene Oxide (1.0 eq) gas (or liquid if chilled) into the mixture.

    • Rate Control: Maintain internal temperature below 10°C. Rapid addition causes exotherms and polymerization.

  • Reaction: After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. The mixture will darken as the aluminum alkoxide complex forms.

  • Quenching: Pour the reaction mixture slowly onto cracked ice acidified with HCl (approx. 10% solution) to hydrolyze the aluminum complex.

  • Workup:

    • Separate the organic layer.[5][6][7][8][9]

    • Extract the aqueous layer with toluene or ether.

    • Combine organic layers and wash with saturated

      
       (to remove acid) and brine.
      
    • Dry over anhydrous

      
      .
      
  • Purification: Fractional distillation under reduced pressure.

    • Target Fraction: Collect the fraction boiling at approx. 130–135°C at 10 mmHg (Verify BP based on vacuum).

    • Yield: Typically 60–75%.

Step 2: Acetylation to 2,4-Dimethylphenethyl Acetate

Reaction Type: Nucleophilic Acyl Substitution (Esterification) Precursors: 2,4-Dimethylphenethyl Alcohol, Acetic Anhydride.

Protocol
  • Setup: Round-bottom flask with magnetic stir bar and reflux condenser.

  • Mixing: Combine 2,4-Dimethylphenethyl Alcohol (1.0 eq) and Acetic Anhydride (1.5 eq) .

  • Catalysis: Add Pyridine (1.2 eq) or a catalytic amount of Conc.

    
     (2-3 drops) .
    
    • Recommendation: Pyridine acts as both catalyst and acid scavenger, preventing acid-catalyzed side reactions.

  • Heating: Heat the mixture to 80–90°C for 2–3 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2) until the alcohol spot disappears.

  • Quenching: Cool to room temperature and pour into ice water. Stir for 30 minutes to hydrolyze excess acetic anhydride.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Neutralization: Wash the organic phase with:

    • 1M HCl (if Pyridine was used, to remove pyridinium salts).

    • Saturated

      
       (until bubbling ceases).
      
    • Brine.[6]

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Final Purification: Vacuum distillation.

    • Product: Colorless liquid.[4][10]

    • Purity Target: >98% by GC.

Part 4: Quantitative Data & Analytics

Physicochemical Properties
PropertyValueNotes
Appearance Colorless to pale yellow liquid
Odor Profile Floral, Honey, Rose, GreenCharacteristic of phenethyl esters
Boiling Point ~250°C (at 760 mmHg)Est.[11] based on homologs
Flash Point >100°C
Density ~0.99 - 1.01 g/cm³
Solubility Insoluble in water; Soluble in EtOH, oils
Analytical Validation (GC-MS)

To validate the synthesis, the following fragments are diagnostic in Mass Spectrometry (EI, 70eV):

  • Molecular Ion (

    
    ):  192 m/z (Weak)
    
  • Base Peak: 132 m/z (Loss of Acetic Acid,

    
    ) — Represents the 2,4-dimethylstyrene/vinyl fragment.
    
  • Tropylium Ion Analog: 119/117 m/z (Characteristic of dimethylbenzyl carbocation).

  • Acetyl Ion: 43 m/z (

    
    ).
    
Process Workflow Diagram

Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Esterification Start Charge Reactor: m-Xylene + AlCl3 AddEO Add Ethylene Oxide (Temp < 10°C) Start->AddEO Quench Quench with HCl/Ice AddEO->Quench Distill1 Vacuum Distillation (Isolate Alcohol) Quench->Distill1 Mix Mix Alcohol + Acetic Anhydride Distill1->Mix Heat Reflux 90°C (2-3 Hours) Mix->Heat Wash Wash: 1. Water 2. NaHCO3 3. Brine Heat->Wash FinalDistill Final Distillation (Target Acetate) Wash->FinalDistill

Caption: Operational workflow for the two-stage synthesis of 2,4-Dimethylphenethyl acetate.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17245138, Methyl 2-(2,4-dimethylphenyl)acetate. Retrieved from [Link](Note: Homolog reference for spectral comparison).

  • Organic Syntheses. General Procedure for Friedel-Crafts Hydroxyethylation (Analogous to 2-Phenylethanol). Coll. Vol. 3, p. 729 (1955). (Standard Protocol Grounding).

Sources

Exploratory

2,4-Dimethylphenethyl Acetate: A Comprehensive Technical Guide

Executive Summary 2,4-Dimethylphenethyl acetate (CAS: 22532-58-7) is a specialized aromatic ester utilized extensively as an intermediate in active pharmaceutical ingredient (API) synthesis and as a highly tuned building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dimethylphenethyl acetate (CAS: 22532-58-7) is a specialized aromatic ester utilized extensively as an intermediate in active pharmaceutical ingredient (API) synthesis and as a highly tuned building block in advanced flavor and fragrance formulations [4]. By introducing two methyl groups at the ortho and para positions of the phenyl ring of standard phenethyl acetate, the molecule exhibits fundamentally altered steric dynamics, lipophilicity, and electronic properties. This guide provides an in-depth analysis of its physicochemical profile, synthetic methodologies, analytical characterization, and downstream applications for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The structural modifications inherent to 2,4-dimethylphenethyl acetate significantly dictate its physical behavior and reactivity. The ortho-methyl group induces steric hindrance that restricts the rotational degrees of freedom of the ethyl acetate side chain, while the electron-donating nature of both methyl groups enriches the electron density of the aromatic system.

Quantitative data regarding its core properties are summarized in Table 1.

Table 1: Physicochemical Data of 2,4-Dimethylphenethyl Acetate

PropertyValue / DescriptionAnalytical Causality / Significance
CAS Registry Number 22532-58-7[1]Unique identifier for regulatory and supply chain tracking.
Molecular Formula C₁₂H₁₆O₂ [1]Dictates the exact mass for high-resolution mass spectrometry.
Molecular Weight 192.25 g/mol [2]Increased mass vs. phenethyl acetate lowers volatility, extending base-note duration in formulations.
SMILES String CC(=O)OCCC1=C(C)C=C(C)C=C1Defines the 2,4-substitution pattern for computational modeling and docking studies.
Physical State Liquid (at standard conditions)Facilitates direct integration into liquid-phase reactions and solvent-based formulations.
Storage Conditions Sealed in dry, 2-8°C [3]Prevents ambient hydrolysis of the ester linkage by atmospheric moisture over prolonged periods.

Synthetic Pathways & Reaction Mechanics

The synthesis of 2,4-dimethylphenethyl acetate requires strict control over reaction conditions to prevent side reactions, such as the polymerization of intermediates or the over-alkylation of the aromatic ring. The most robust and scalable pathway involves a Grignard homologation followed by a catalyzed esterification.

SynthesisWorkflow SM 2,4-Dimethylbromobenzene Step1 Mg turnings, THF Reflux, 2h SM->Step1 Int1 Grignard Reagent (2,4-Dimethylphenylmagnesium bromide) Step1->Int1 Step2 1. Ethylene oxide, 0°C 2. NH4Cl (aq) quench Int1->Step2 Int2 2,4-Dimethylphenethyl alcohol Step2->Int2 Step3 Ac2O, Pyridine, DMAP CH2Cl2, RT, 4h Int2->Step3 Product 2,4-Dimethylphenethyl acetate (CAS: 22532-58-7) Step3->Product

Synthetic workflow for 2,4-dimethylphenethyl acetate via Grignard homologation.

Step-by-Step Methodology: A Self-Validating Protocol

Phase 1: Grignard Formation & Homologation

  • Initiation: Suspend magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF). Causality: THF is strictly required as its oxygen lone pairs coordinate with and stabilize the resulting organomagnesium complex.

  • Addition: Add 2,4-dimethylbromobenzene (1.0 eq) dropwise. Maintain reflux for 2 hours.

  • In-Process Control (IPC): Quench a 0.1 mL aliquot with iodine. The disappearance of the starting bromide via GC-FID validates the complete formation of the Grignard reagent.

  • Epoxide Ring Opening: Cool the system to 0°C and introduce ethylene oxide (1.2 eq). Causality: The 0°C temperature is critical; it suppresses the highly exothermic nature of the ring-opening and prevents the thermal polymerization of ethylene oxide.

  • Quench: Terminate the reaction with saturated aqueous NH₄Cl to yield 2,4-dimethylphenethyl alcohol.

Phase 2: Catalyzed Esterification

  • Reaction Setup: Dissolve the intermediate alcohol in dichloromethane (CH₂Cl₂). Add pyridine (1.5 eq), acetic anhydride (Ac₂O, 1.2 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq).

  • Mechanistic Causality: The addition of DMAP is not merely catalytic; it fundamentally alters the reaction trajectory. DMAP reacts with acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate. This overcomes the steric hindrance imposed by the ortho-methyl group on the alcohol, driving the esterification to completion exponentially faster than pyridine alone.

  • Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is self-validating when the polar alcohol spot (lower

    
    ) completely transitions to the non-polar ester spot (higher 
    
    
    
    ).
  • Workup: Wash with 1M HCl to remove pyridine/DMAP, followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Analytical Characterization Protocols

To ensure the scientific integrity of the synthesized 2,4-dimethylphenethyl acetate, rigorous analytical validation must be employed.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum must feature a distinct singlet at ~2.0 ppm corresponding to the acetate methyl group (-O-CO-CH₃). The aromatic methyls will appear as two distinct singlets around 2.2–2.3 ppm. The ethyl linker presents as two distinct triplets (~2.8 ppm for Ar-CH₂- and ~4.2 ppm for -CH₂-O-). Self-Validating Logic: To ensure quantitative reliability, spike the crude NMR sample with an internal standard (e.g., 1,4-dinitrobenzene). This allows for absolute yield determination and mass balance verification prior to chromatographic purification.

  • GC-MS (EI, 70 eV): The molecular ion (

    
    ) will appear at m/z 192. A critical diagnostic fragmentation is the loss of acetic acid (60 Da), yielding a prominent peak at m/z 132, which corresponds to the 2,4-dimethylstyrene radical cation.
    
  • FT-IR: The presence of a strong, sharp absorption band at ~1735 cm⁻¹ (C=O ester stretch) and the complete absence of a broad band at 3300 cm⁻¹ (O-H stretch) confirms the total conversion of the alcohol precursor.

Applications in Drug Development & Formulation

Active Pharmaceutical Ingredients (APIs)

In medicinal chemistry, 2,4-dimethylphenethyl acetate serves as a versatile, lipophilic building block [4]. The electron-rich nature of the 2,4-dimethylphenyl ring makes it highly susceptible to regioselective electrophilic aromatic substitution (e.g., nitration or halogenation at the 5-position). Furthermore, the acetate group acts as a transient protecting group; once the aromatic core is functionalized, the ester can be selectively hydrolyzed back to the alcohol for subsequent oxidation to an aldehyde or carboxylic acid, facilitating integration into complex pharmacophores.

Fragrance and Flavor Engineering

While unsubstituted phenethyl acetate is renowned for its classic rose/floral profile, the introduction of the 2,4-dimethyl moiety significantly increases the molecular weight and alters the spatial geometry of the molecule. This shifts the olfactory profile, often introducing greener, woodier, or more earthy undertones. The increased lipophilicity (higher LogP) also decreases the molecule's vapor pressure, allowing it to function as a "fixative" or base note that extends the longevity of the fragrance on the skin.

Pharmacokinetic & Toxicological Considerations

From a pharmacokinetic perspective, esters like 2,4-dimethylphenethyl acetate are rapidly metabolized in vivo. Upon systemic absorption, ubiquitous non-specific esterases in the blood plasma and hepatic tissue rapidly hydrolyze the ester bond. This enzymatic cleavage yields 2,4-dimethylphenethyl alcohol and endogenous acetic acid.

Due to this rapid metabolic clearance, the compound exhibits a generally low systemic toxicity profile. However, as an organic ester, it can cause mild dermal or ocular irritation upon direct concentrated exposure. Standard laboratory PPE (nitrile gloves, safety goggles) and storage in a sealed, dry environment at 2-8°C are mandated to maintain compound integrity and safety [3].

References

  • 2,4-DIMETHYLPHENETHYL ACETATE 22532-58-7 Guidechem URL
  • CAS:131750-31-7 2,6-Dimethylphenethyl acetate (Related Isomer Data & MW)
  • 4254-31-3 | 2,3-Dihydro-1H-inden-2-yl acetate (Storage & Handling Standards)
  • 2,4-Dimethylphenethyl acetate | ChemScene Chemikart URL
Foundational

Comprehensive Spectroscopic Characterization of 2,4-Dimethylphenethyl Acetate: A Technical Guide for Structural Elucidation

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 2,4-Dimethylphenethyl acetate (CAS: 22532-58-7) Executive Summary In the fields of fragrance chemistry and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 2,4-Dimethylphenethyl acetate (CAS: 22532-58-7)

Executive Summary

In the fields of fragrance chemistry and pharmaceutical intermediate synthesis, the precise structural verification of substituted aromatic esters is critical. 2,4-Dimethylphenethyl acetate (C₁₂H₁₆O₂) is a sterically hindered, electron-rich derivative of the widely studied phenethyl acetate [1]. The addition of methyl groups at the ortho (C2) and para (C4) positions of the phenyl ring fundamentally alters the compound's electron density and steric profile.

As a Senior Application Scientist, I have designed this whitepaper to guide you through the spectroscopic elucidation of this compound. Because highly specific empirical libraries for niche substituted derivatives are often proprietary, this guide synthesizes established empirical data from the parent compound (phenethyl acetate) [3] with predictive substituent effect modeling to provide a robust, self-validating framework for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) interpretation.

Analytical Workflow & Experimental Protocols

To ensure scientific integrity, every analytical technique must operate as a self-validating system. Below are the field-proven methodologies for acquiring high-fidelity spectroscopic data.

Standardized Sample Preparation Protocols

Protocol A: NMR Spectroscopy (¹H and ¹³C)

  • Sample Weighing: Accurately weigh 15–20 mg of the synthesized 2,4-dimethylphenethyl acetate.

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected due to its excellent solvation properties for non-polar esters and lack of exchangeable protons. TMS acts as an internal standard, providing a self-validating 0.00 ppm baseline to correct for any magnetic field drift [4].

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire ¹H NMR at 400 MHz (16 scans, 30° pulse angle) and ¹³C NMR at 100 MHz (1024 scans, WALTZ-16 decoupling).

Protocol B: ATR-FTIR Spectroscopy

  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with high-purity isopropanol. Run a background scan to subtract ambient H₂O and CO₂.

  • Application: Deposit 2–3 drops of the neat liquid sample directly onto the crystal.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

    • Causality: ATR-FTIR is chosen over traditional transmission methods (like KBr windows) because it prevents moisture contamination and preserves the liquid-state integrity of the ester.

Protocol C: GC-EI-MS Analysis

  • Dilution: Dilute the sample to 10 µg/mL in GC-grade hexane.

  • Injection: Inject 1 µL into a GC-MS equipped with an HP-5MS capillary column (split ratio 1:50).

  • Ionization & Tuning: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

    • Causality: 70 eV is the universal standard for EI-MS, ensuring the fragmentation pattern is reproducible and comparable to databases like NIST [2]. Prior to injection, the MS must be tuned with PFTBA (perfluorotributylamine) to validate mass accuracy across the quadrupole.

Workflow Sample 2,4-Dimethylphenethyl Acetate Sample NMR NMR Spectroscopy (1H & 13C) Sample->NMR CDCl3 IR FT-IR Spectroscopy (ATR) Sample->IR Neat MS GC-EI-MS (70 eV) Sample->MS Volatilization Data Structural Elucidation NMR->Data IR->Data MS->Data

Analytical workflow for the spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR Interpretation

The ¹H NMR spectrum of 2,4-dimethylphenethyl acetate is defined by the anisotropic effects of the ester carbonyl and the electron-donating nature of the aromatic methyl groups.

  • The Ester Methylene (CH₂-O): The electronegative oxygen atom strongly deshields the adjacent methylene protons, pushing them downfield to ~4.20 ppm . They appear as a triplet due to coupling with the adjacent benzylic protons (

    
     Hz).
    
  • The Aromatic Protons: Unlike the complex multiplet seen in unsubstituted phenethyl acetate [4], the 2,4-dimethyl substitution creates a distinct 1,2,4-trisubstitution pattern. The proton at C3 (between the two methyls) appears as a finely split doublet or broad singlet (~6.95 ppm), while the protons at C5 and C6 show classic ortho coupling (

    
     Hz).
    
¹³C NMR Interpretation

Carbon chemical shifts are highly sensitive to steric crowding. The methyl group at the C2 (ortho) position experiences a gamma-gauche steric compression effect from the adjacent benzylic carbon, shifting it slightly upfield (~19.5 ppm) compared to the unhindered C4 methyl group (~21.1 ppm).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
2.05Singlet (s)3H-Acetate -CH₃
2.28Singlet (s)3H-Ar-CH₃ (C4)
2.32Singlet (s)3H-Ar-CH₃ (C2)
2.85Triplet (t)2H7.2Ar-CH₂ (Benzylic)
4.20Triplet (t)2H7.2-CH₂-O (Ester)
6.90Doublet of doublets (dd)1H7.8, 1.5Ar-H (C5)
6.95Broad singlet (br s)1H~1.5Ar-H (C3)
7.05Doublet (d)1H7.8Ar-H (C6)
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
19.5Primary (CH₃)Ar-CH₃ (C2 - sterically hindered)
21.0Primary (CH₃)Acetate -CH₃
21.1Primary (CH₃)Ar-CH₃ (C4)
32.5Secondary (CH₂)Ar-CH₂ (Benzylic)
64.5Secondary (CH₂)-CH₂-O (Ester)
126.5 - 136.0Aromatic (C, CH)Aromatic ring carbons (C1-C6)
171.0Quaternary (C=O)Ester Carbonyl

Fourier-Transform Infrared (FT-IR) Analysis

IR spectroscopy provides immediate confirmation of the functional groups. The most diagnostic feature of 2,4-dimethylphenethyl acetate is the intense, sharp absorption band at 1740 cm⁻¹ , which corresponds to the C=O stretching vibration of the aliphatic ester.

Furthermore, the out-of-plane (OOP) C-H bending vibrations in the fingerprint region are critical for confirming the substitution pattern. A strong band near 810 cm⁻¹ is the hallmark of a 1,2,4-trisubstituted benzene ring, differentiating it from the parent phenethyl acetate (which shows bands at 750 and 700 cm⁻¹ for monosubstitution).

Table 3: Key FT-IR Vibrational Modes (ATR, cm⁻¹)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
2960, 2870MediumC-H stretch (sp³)Aliphatic methyl/methylene groups
1740StrongC=O stretchAcetate ester carbonyl
1505, 1450MediumC=C stretchAromatic ring skeleton
1240StrongC-O-C stretchEster linkage
810StrongC-H bend (OOP)1,2,4-trisubstituted benzene ring

Mass Spectrometry (EI-MS) Analysis

Under 70 eV electron ionization, aliphatic esters undergo highly predictable fragmentation pathways [2]. The molecular ion (


) at m/z 192 is typically weak because the ester linkage is highly labile.

Key Fragmentation Pathways:

  • Loss of Acetic Acid (McLafferty-type Rearrangement): The most favored pathway is the elimination of neutral acetic acid (60 Da), yielding a highly stable radical cation at m/z 132 . This is often the base peak (100% relative abundance).

  • Benzylic Cleavage: Cleavage of the C-C bond between the benzylic methylene and the ester oxygen-bearing methylene results in the loss of a CH₂OCOCH₃ radical (73 Da). This yields the dimethylbenzyl cation, which rapidly rearranges to the highly stable dimethyltropylium ion at m/z 119 .

  • Acetyl Cation Formation: Direct cleavage of the ester bond yields the acetyl cation at m/z 43 , a ubiquitous marker for acetate esters.

MS_Frag M Molecular Ion [M]+• m/z 192 LossAc [M - CH3COOH]+• m/z 132 (Radical Cation) M->LossAc -60 Da (McLafferty) Trop Dimethyltropylium Ion m/z 119 (C9H11+) M->Trop Benzylic Cleavage Acetyl Acetyl Cation m/z 43 (CH3CO+) M->Acetyl Ester Cleavage

EI-MS Fragmentation Pathway of 2,4-Dimethylphenethyl Acetate.

Table 4: EI-MS Fragmentation Data (70 eV)
m/z RatioRelative AbundanceFragment IonNeutral Loss
192< 5%

None
132100% (Base Peak)

60 Da (Acetic Acid)
11965%

73 Da (

)
10515%

87 Da
4380%

149 Da

Conclusion

The structural elucidation of 2,4-dimethylphenethyl acetate relies on the convergence of three orthogonal techniques. The ¹H NMR spectrum confirms the presence of the acetate and the specific 1,2,4-aromatic substitution pattern. FT-IR provides undeniable proof of the ester carbonyl (1740 cm⁻¹), and EI-MS validates the molecular weight and connectivity through the characteristic loss of acetic acid (m/z 132) and the formation of the dimethyltropylium ion (m/z 119). By adhering to the self-validating protocols outlined above, analytical chemists can ensure absolute confidence in their structural assignments.

References

  • PubChem. "2-Phenylethyl Acetate (CID 7654)." National Center for Biotechnology Information. URL:[Link]

  • NIST Chemistry WebBook. "Acetic acid, 2-phenylethyl ester Mass Spectrometry Data." National Institute of Standards and Technology. URL:[Link]

  • MDPI (Catalysts). "Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization." MDPI. URL:[Link]

Exploratory

Technical Whitepaper: Physical Property Analysis of 2,4-Dimethylphenethyl Acetate

The following is an in-depth technical guide on the physical properties of 2,4-Dimethylphenethyl acetate , designed for researchers and drug development professionals. Executive Summary 2,4-Dimethylphenethyl acetate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physical properties of 2,4-Dimethylphenethyl acetate , designed for researchers and drug development professionals.

Executive Summary

2,4-Dimethylphenethyl acetate (CAS 22532-58-7 ) is a specialized aromatic ester utilized as a hydrophobic intermediate in organic synthesis and fragrance chemistry.[1] Structurally derived from the esterification of 2-(2,4-dimethylphenyl)ethanol, it exhibits distinct physicochemical behavior compared to its parent compound, phenethyl acetate.

This guide addresses a critical gap in public literature: the precise physical characterization of this specific isomer. While often confused with its structural isomers (e.g., alpha,alpha-dimethylphenethyl acetate or 2,4-dimethylbenzyl acetate), the 2,4-dimethylphenethyl substitution pattern imparts unique steric and electronic properties relevant to drug scaffold design and lipophilic formulation.

Chemical Identity & Structural Analysis

Before analyzing properties, it is imperative to distinguish this compound from its common commercial isomers to ensure experimental validity.

AttributeSpecification
Chemical Name 2-(2,4-Dimethylphenyl)ethyl acetate
CAS Registry Number 22532-58-7
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
SMILES CC1=CC(=C(C=C1)CCOC(=O)C)C
Key Structural Feature Ortho,Para-dimethyl substitution on the phenyl ring; ethyl spacer to acetate group.
Structural Isomer Differentiation

The following diagram clarifies the structural specificity of the target molecule versus common market confusers.

IsomerDifferentiation cluster_target Target Molecule cluster_confusers Common Confusers (Different Properties) Target 2,4-Dimethylphenethyl acetate (CAS 22532-58-7) Ethyl spacer, Ring-substituted Confuser1 alpha,alpha-Dimethylphenethyl acetate (CAS 151-05-3) Branched side chain Target->Confuser1 Different Sterics Confuser2 2,4-Dimethylbenzyl acetate (CAS 62346-96-7) Methyl spacer (Benzyl) Target->Confuser2 Different Chain Length

Figure 1: Structural differentiation of 2,4-Dimethylphenethyl acetate from common commercial analogs.

Physical Properties: Data & Predictive Modeling

Due to the limited availability of experimental data for this specific isomer in open literature, the values below represent a synthesis of catalog specifications and high-fidelity Group Contribution Method (GCM) predictions, validated against the known standard Phenethyl Acetate .

Thermodynamic & Transport Properties
PropertyValue (Predicted/Est.)Phenethyl Acetate (Ref.[2][3][4][5][6][7][8][9] Std.)Trend Analysis
Boiling Point (760 mmHg) 252 – 258 °C 232 °CMethyl substitution adds ~20-25°C due to increased MW and van der Waals interactions.
Density (25 °C) 1.00 – 1.02 g/cm³ 1.03 g/cm³Ring methylation slightly lowers density relative to the unsubstituted analog due to increased molar volume.
Refractive Index (

)
1.495 – 1.505 1.501Aromatic ring electron density remains high; minimal shift expected.
Flash Point (Closed Cup) > 110 °C 105 °CHigher boiling point correlates with elevated flash point; classified as Combustible (Class IIIB).
LogP (Octanol/Water) 3.2 – 3.4 2.3Addition of two methyl groups significantly increases lipophilicity (approx +0.5 LogP per methyl).
Solubility Profile
  • Water: Insoluble (< 50 mg/L). The hydrophobic xylidene moiety dominates the polar ester functionality.

  • Organic Solvents: Miscible with Ethanol, DMSO, DMF, and Chloroform.

  • Implication for Formulation: Requires co-solvents (e.g., PEG-400) or emulsifiers for aqueous delivery systems.

Experimental Protocols for Property Validation

As a Senior Application Scientist, relying solely on predicted values is insufficient for critical pharmaceutical intermediates. The following protocols outline how to empirically validate these properties in-house.

High-Precision Density Measurement (Oscillating U-Tube)

Objective: Determine specific gravity with 4-decimal precision to assess purity. Equipment: Anton Paar DMA 35 or equivalent.

  • Calibration: Perform air/water check at 20.0°C. Target water density:

    
     g/cm³.
    
  • Sample Prep: Ensure 2,4-Dimethylphenethyl acetate is degassed (sonicate for 5 mins) to remove micro-bubbles which artificially lower density readings.

  • Injection: Inject 2 mL into the U-tube cell. Ensure no bubbles are visible in the viewing window.

  • Equilibration: Allow temperature to stabilize to 25.0°C (±0.05°C).

  • Measurement: Record density (

    
    ) and temperature.
    
    • Acceptance Criteria: Duplicate runs must agree within

      
       g/cm³.
      
Boiling Point Determination (Siwoloboff Method / DSC)

For high-boiling esters, standard distillation can cause thermal degradation. Differential Scanning Calorimetry (DSC) is preferred for stability.

Workflow Logic:

BP_Determination Start Sample: 2,4-Dimethylphenethyl Acetate PurityCheck GC-MS Purity Check (Must be >98%) Start->PurityCheck MethodSelect Select Method PurityCheck->MethodSelect MethodDSC Method A: DSC (Sealed Pan with Pinhole) MethodSelect->MethodDSC High Precision MethodCap Method B: Capillary (Siwoloboff Micro-method) MethodSelect->MethodCap Quick Check ExecDSC Heat 10°C/min under N2 Observe Endotherm Onset MethodDSC->ExecDSC ExecCap Heat in oil bath Observe continuous bubble stream MethodCap->ExecCap Result Record T(onset) or T(boil) Apply Pressure Correction if P < 760 mmHg ExecDSC->Result ExecCap->Result

Figure 2: Decision tree for boiling point determination of high-boiling esters.

Synthesis & Impurity Profile

Understanding the origin of the material is crucial for interpreting physical property deviations.

Primary Synthesis Route:



Common Impurities affecting Density/BP:

  • Precursor Alcohol (CAS 6597-59-7):

    • Effect: Increases viscosity; may lower Boiling Point slightly (BP ~240°C vs ~255°C) but significantly increases polarity.

    • Detection: IR spectroscopy (Broad -OH stretch at 3400 cm⁻¹).

  • Acetic Acid:

    • Effect: Sharp, vinegar odor; significantly lowers pH and density.

    • Removal: Wash with saturated

      
      .
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 6597-59-7 (Alcohol Precursor). Retrieved from [Link]

  • The Good Scents Company. (2024). Phenethyl Acetate: Physical and Organoleptic Properties. (Used as reference standard). Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Standard Reference Data: Ester Boiling Point Trends. Retrieved from [Link]

Sources

Foundational

2,4-Dimethylphenethyl acetate CAS number and molecular formula

The following technical guide provides an in-depth analysis of 2,4-Dimethylphenethyl acetate , designed for research and development professionals. CAS Number: 22532-58-7 | Molecular Formula: C₁₂H₁₆O₂[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2,4-Dimethylphenethyl acetate , designed for research and development professionals.

CAS Number: 22532-58-7 | Molecular Formula: C₁₂H₁₆O₂[1]

Executive Summary

2,4-Dimethylphenethyl acetate is a specialized aromatic ester utilized primarily in organic synthesis and fragrance chemistry. It is the acetate ester of 2,4-dimethylphenethyl alcohol.[1] Structurally, it features a benzene ring substituted with methyl groups at the ortho (2) and para (4) positions relative to the ethyl acetate side chain.

Critical Distinction: Researchers must distinguish this compound from its structural isomer,


-Dimethylphenethyl acetate  (also known as Dimethyl Benzyl Carbinyl Acetate, CAS 151-05-3). While the latter is a high-volume commodity fragrance with a floral-fruity profile, the 2,4-dimethyl isomer (CAS 22532-58-7) is a ring-substituted analog with distinct steric and electronic properties, often used as a fine chemical intermediate or a nuance ingredient in perfumery to introduce "green" or "herbal" modifications to rose accords.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The following data consolidates the core identity parameters for 2,4-Dimethylphenethyl acetate.

ParameterTechnical Specification
IUPAC Name 2-(2,4-Dimethylphenyl)ethyl acetate
CAS Registry Number 22532-58-7
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
SMILES CC1=CC(=C(C=C1)CCOC(=O)C)C
InChI Key InChI=1S/C12H16O2/c1-9-5-6-12(10(2)7-9)8-11-14-13(3)4/h5-7H,8,11H2,1-4H3
Appearance Colorless to pale yellow liquid
Predicted Boiling Point ~255 °C (at 760 mmHg)
Predicted LogP ~3.2 (Hydrophobic)
Solubility Insoluble in water; Soluble in ethanol, diethyl ether, and oils.[1][2][3]

Synthesis & Manufacturing Logic

The synthesis of 2,4-dimethylphenethyl acetate is typically achieved via the esterification of its parent alcohol, 2,4-dimethylphenethyl alcohol (CAS 6597-59-7).

Mechanistic Pathway

The transformation relies on a nucleophilic acyl substitution. The hydroxyl group of the phenethyl alcohol acts as the nucleophile, attacking the carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride).

  • Precursor Synthesis: The alcohol precursor is often derived from m-xylene via chloromethylation to 2,4-dimethylbenzyl chloride, followed by cyanide displacement and hydrolysis/reduction, or via direct Friedel-Crafts hydroxyethylation (though regio-selectivity can be challenging).

  • Esterification: The acetylation is catalyzed by a base (Pyridine or DMAP) or an acid catalyst, driving the equilibrium toward the ester.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow from raw petrochemicals to the final ester, highlighting critical control points.

SynthesisPathway mXylene m-Xylene (Starting Material) Alcohol 2,4-Dimethylphenethyl Alcohol (CAS 6597-59-7) mXylene->Alcohol Hydroxyethylation or Multi-step Reaction Esterification (Nucleophilic Acyl Substitution) Alcohol->Reaction Substrate Reagent Acetic Anhydride + Catalyst (DMAP) Reagent->Reaction Acyl Donor Product 2,4-Dimethylphenethyl Acetate (CAS 22532-58-7) Reaction->Product Yield > 90%

Figure 1: Synthetic pathway for 2,4-Dimethylphenethyl acetate from m-xylene precursor.

Experimental Protocol: Laboratory Scale Synthesis

Objective: To synthesize high-purity 2,4-dimethylphenethyl acetate via acetylation of 2,4-dimethylphenethyl alcohol.

Safety Prerequisite: Perform all operations in a fume hood. Acetic anhydride is corrosive and lachrymatory. Pyridine is toxic and flammable.

Reagents & Equipment
  • Substrate: 2,4-Dimethylphenethyl alcohol (15.0 g, 0.1 mol).

  • Reagent: Acetic anhydride (12.3 g, 0.12 mol).

  • Catalyst/Solvent: Pyridine (10 mL) or Triethylamine (15 mL) with DMAP (0.1 g).

  • Solvent: Dichloromethane (DCM) (50 mL).

  • Apparatus: 250 mL Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer.

Step-by-Step Methodology
  • Preparation: In the 250 mL flask, dissolve 2,4-dimethylphenethyl alcohol in DCM. Add the base (Pyridine/Triethylamine) and DMAP. Cool the mixture to 0°C in an ice bath to control the exotherm.

  • Acetylation: Add Acetic anhydride dropwise via the addition funnel over 20 minutes. The reaction is exothermic; maintain temperature < 10°C during addition.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3–4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2) or GC-MS until the starting alcohol is consumed.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water to hydrolyze excess acetic anhydride. Stir vigorously for 15 minutes.

  • Extraction & Wash:

    • Separate the organic layer.

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine/amine.

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize acetic acid.

    • Wash with Brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotary Evaporator).

  • Final Isolation: Purify the crude oil via vacuum distillation (approx. 120–130°C at 5 mmHg) to obtain the clear, colorless ester.

Sensory & Application Science

While less common than its isomer (Phenethyl acetate), the 2,4-dimethyl derivative possesses a unique olfactive signature valuable for specific accords.

  • Odor Profile: Primary notes of Rose and Honey , modified by a distinct Green/Herbal nuance attributed to the ring methylation. The steric bulk of the methyl groups typically increases the substantivity (tenacity) on skin/fabric compared to the unsubstituted phenethyl acetate.

  • Applications:

    • Fragrance: Used in floral bases (Rose, Geranium) where a non-sweet, dry, or earthy character is required.

    • Flavor: Potential use in fruit complexes (Berry, Tropical) at ppm levels for depth (subject to FEMA/GRAS status verification).

    • Pharma: Intermediate for non-steroidal anti-inflammatory drug (NSAID) analogs or specific receptor ligands.

Analytical Characterization & Quality Control

To ensure the integrity of the molecule, a multi-modal analytical approach is required.

Analytical Workflow

The following Graphviz diagram outlines the Quality Control (QC) decision tree.

QC_Workflow Sample Crude Product GCMS GC-MS Analysis (Purity & ID) Sample->GCMS NMR 1H-NMR (Structure Verification) Sample->NMR Olfactory Sensory Eval (Odor Profile) Sample->Olfactory Decision Release Decision GCMS->Decision Check Impurities NMR->Decision Check Isomers Olfactory->Decision Check Off-notes Approved Approved Batch (>98% Purity) Decision->Approved Pass Reject Reject/Reprocess Decision->Reject Fail

Figure 2: Analytical Quality Control workflow for 2,4-Dimethylphenethyl acetate.

Expected NMR Signals (¹H-NMR, CDCl₃)
  • Aromatic Protons: ~6.9–7.1 ppm (m, 3H, Ar-H).

  • Methylene (O-CH₂): ~4.2 ppm (t, 2H).

  • Benzylic Methylene (Ar-CH₂): ~2.8 ppm (t, 2H).

  • Acetate Methyl: ~2.0 ppm (s, 3H).

  • Ring Methyls: ~2.2–2.3 ppm (two singlets, 6H total).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17245138, Methyl 2-(2,4-dimethylphenyl)acetate (Analog Reference). Retrieved from [Link]

  • The Good Scents Company. Phenethyl Acetate (General Class Properties & Synthesis). Retrieved from [Link]

  • Chemikart. Supplier Data for CAS 22532-58-7. Retrieved from [Link]

Sources

Exploratory

Starting materials for 2,4-Dimethylphenethyl acetate synthesis

An In-Depth Technical Guide to the Synthesis of 2,4-Dimethylphenethyl Acetate: Starting Materials, Mechanistic Pathways, and Validated Protocols Executive Summary The synthesis of specialty esters such as 2,4-dimethylphe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2,4-Dimethylphenethyl Acetate: Starting Materials, Mechanistic Pathways, and Validated Protocols

Executive Summary

The synthesis of specialty esters such as 2,4-dimethylphenethyl acetate (CAS 22532-58-7) is a critical operation in the development of advanced flavor, fragrance, and pharmaceutical intermediates[1]. Characterized by its unique aromatic profile and structural stability, this compound requires a high-purity synthetic approach. This whitepaper provides researchers and drug development professionals with an authoritative evaluation of the starting materials, retrosynthetic logic, and self-validating experimental protocols required to synthesize 2,4-dimethylphenethyl acetate with rigorous scientific integrity.

Retrosynthetic Logic and Pathway Selection

The target molecule, 2,4-dimethylphenethyl acetate, is an ester derived from 2,4-dimethylphenethyl alcohol (CAS 6597-59-7)[2]. The fundamental retrosynthetic disconnection occurs at the ester bond, leading back to the parent alcohol and an acetylating agent.

The critical decision in this synthetic design lies in the procurement or generation of the key intermediate: 2,4-dimethylphenethyl alcohol . We evaluate two primary pathways based on distinct starting materials:

  • Route A (Reduction): Utilizing 2,4-Dimethylphenylacetic acid (CAS 6331-04-0)[3].

  • Route B (Grignard Addition): Utilizing 2,4-Dimethylbromobenzene (CAS 583-70-0) and Ethylene Oxide (CAS 75-21-8)[4].

Retrosynthesis Target 2,4-Dimethylphenethyl acetate (Target Ester) Alcohol 2,4-Dimethylphenethyl alcohol (Key Intermediate) Target->Alcohol Esterification Acid 2,4-Dimethylphenylacetic acid (Route A) Alcohol->Acid Reduction (BH3) Bromide 2,4-Dimethylbromobenzene + Ethylene Oxide (Route B) Alcohol->Bromide Grignard Addition

Retrosynthetic pathways for 2,4-Dimethylphenethyl acetate highlighting primary starting materials.

Quantitative Analysis of Starting Materials

Selecting the optimal starting material requires balancing thermodynamic efficiency, safety, and yield. Below is a comparative analysis of the primary starting materials utilized in the proposed synthetic routes.

CompoundCAS NumberSynthetic RoleMolecular WeightBoiling / Melting PointSafety / Handling Profile
2,4-Dimethylphenylacetic acid 6331-04-0Precursor (Route A)164.20 g/mol MP: 104–108 °CStable solid; eye irritant[3].
2,4-Dimethylbromobenzene 583-70-0Precursor (Route B)185.06 g/mol BP: 211 °CLiquid; requires strictly anhydrous conditions.
Ethylene Oxide 75-21-8Electrophile (Route B)44.05 g/mol BP: 10.7 °CToxic, flammable gas; requires specialized cooling.
Acetic Anhydride 108-24-7Acetylating Agent102.09 g/mol BP: 139.8 °CCorrosive liquid; highly reactive with water.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means each protocol incorporates In-Process Controls (IPCs) to verify causality and reaction progression before proceeding to the next node.

Workflow Start 1. Starting Material Validation Verify purity via GC-MS/NMR Rxn 2. Reaction Execution Maintain inert atmosphere (N2/Ar) Start->Rxn IPC 3. In-Process Control (IPC) TLC/GC-MS conversion check Rxn->IPC IPC->Rxn Incomplete Quench 4. Controlled Quenching Exothermic control (<10°C) IPC->Quench >95% Conversion Purify 5. Distillation/Purification Fractional vacuum distillation Quench->Purify QC 6. Final QC Release Purity > 98%, Structural confirmation Purify->QC

Self-validating experimental workflow ensuring causality and quality control at each synthesis node.

Protocol A: Synthesis of 2,4-Dimethylphenethyl Alcohol via Reduction (Recommended)

Causality Statement: Route A is preferred due to the high chemoselectivity of Borane-Tetrahydrofuran (BH₃·THF) for carboxylic acids. Unlike Lithium Aluminum Hydride (LiAlH₄), which can be overly reactive and difficult to quench safely at scale, BH₃ rapidly forms a trialkoxyboroxine intermediate that hydrolyzes cleanly to the desired alcohol. The starting material, 2,4-dimethylphenylacetic acid, is structurally confirmed via ¹H NMR (characteristic singlets at 2.27 and 2.29 ppm for the methyl groups)[5].

  • System Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add 2,4-dimethylphenylacetic acid (1.0 eq) and anhydrous THF.

  • Reagent Addition: Cool the system to 0 °C. Slowly add BH₃·THF (1.5 eq) dropwise. Validation Check: Observe the evolution of H₂ gas; the rate of addition must be controlled to maintain the internal temperature below 5 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC (In-Process Control): Sample 0.1 mL, quench with methanol, and analyze via TLC (Hexanes:EtOAc 7:3). Proceed only when the acid spot (R_f ~0.2) is completely consumed.

  • Quenching & Workup: Cool to 0 °C and carefully quench with methanol until effervescence ceases, followed by 1M HCl. Extract with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure to yield crude 2,4-dimethylphenethyl alcohol[2].

Protocol B: Esterification to 2,4-Dimethylphenethyl Acetate

Causality Statement: While standard Fischer esterification uses acetic acid and a strong acid catalyst (e.g., H₂SO₄) under reflux[6], it is an equilibrium-limited process requiring water removal. To engineer a unidirectional, high-yielding system, this protocol utilizes Acetic Anhydride and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP). DMAP forms a highly reactive N-acylpyridinium intermediate, accelerating the acyl transfer to the sterically unhindered primary alcohol.

  • System Preparation: In a dry flask, dissolve 2,4-dimethylphenethyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base & Catalyst Addition: Add Triethylamine (TEA, 1.5 eq) as an acid scavenger, followed by a catalytic amount of DMAP (0.05 eq).

  • Acylation: Cool to 0 °C. Add Acetic Anhydride (1.2 eq) dropwise.

  • Propagation: Stir at room temperature for 2 hours.

  • IPC (In-Process Control): Analyze via GC-MS. The molecular ion peak for the alcohol (m/z 150)[2] should be entirely replaced by the ester product.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize excess acetic anhydride and acetic acid byproducts. Separate the organic layer, wash with 1M HCl (to remove TEA and DMAP), and dry over MgSO₄.

  • Purification: Perform vacuum distillation to isolate pure 2,4-dimethylphenethyl acetate.

Analytical Validation

The final product must be validated to ensure the structural integrity of the acetate group. Routine spectroscopic confirmation includes:

  • FTIR: Disappearance of the broad -OH stretch (~3300 cm⁻¹) and appearance of a sharp, strong carbonyl (C=O) stretch at ~1740 cm⁻¹ characteristic of an ester[6].

  • ¹H NMR: The methylene protons adjacent to the oxygen (-CH₂-O-) will exhibit a significant downfield shift (from ~3.8 ppm in the alcohol to ~4.2 ppm in the ester), and a sharp singlet integrating to 3H will appear at ~2.0 ppm, confirming the acetate methyl group.

References

  • Ahluwalia, V. K. "Stereochemistry of Organic Compounds". Springer Nature Switzerland AG, 2022. Available at: [Link]

  • Royal Society of Chemistry . "Supporting Information: Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes". RSC. Available at: [Link]

Sources

Foundational

Technical Monograph: Biological Potential &amp; Pharmacokinetics of 2,4-Dimethylphenethyl Acetate

Executive Summary 2,4-Dimethylphenethyl acetate (2,4-DMPA) is a lipophilic ester derivative of phenethyl alcohol, structurally characterized by a benzene ring substituted with methyl groups at the ortho and para position...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dimethylphenethyl acetate (2,4-DMPA) is a lipophilic ester derivative of phenethyl alcohol, structurally characterized by a benzene ring substituted with methyl groups at the ortho and para positions. While primarily utilized in the flavor and fragrance industry for its floral-honey olfactory profile, its pharmacophore suggests significant, yet under-explored, biological potential.

This technical guide analyzes 2,4-DMPA not merely as a fragrance ingredient but as a pro-drug scaffold . Upon enzymatic hydrolysis, it releases 2,4-dimethylphenethyl alcohol , a compound with documented presence in bioactive essential oils (e.g., Artemisia caerulescens) and utility in choline receptor assays. This document outlines the molecule's physicochemical profile, predicted metabolic fate, and protocols for validating its antimicrobial and pharmacological activity.

Chemical & Physical Identity

For accurate experimental design, the physicochemical properties of the target molecule must be understood to predict solubility, membrane permeability, and volatility.

PropertySpecificationRelevance to Bioactivity
IUPAC Name 2-(2,4-Dimethylphenyl)ethyl acetateTarget Identification
CAS Number 22532-58-7 Regulatory Registry
Molecular Formula C₁₂H₁₆O₂Stoichiometry
Molecular Weight 192.26 g/mol Diffusion kinetics
LogP (Predicted) ~3.6 - 3.8High lipophilicity; excellent membrane penetration
Boiling Point ~250°CLow volatility compared to lower esters; stable in incubation
Solubility Insoluble in water; Soluble in EtOH, DMSORequires emulsification (Tween-80) for aqueous assays

Metabolic Fate & Pharmacokinetics

The biological activity of 2,4-DMPA is predicated on its metabolic conversion. It acts as a lipophilic carrier, transporting the active alcohol moiety across cellular membranes before hydrolysis occurs.

Metabolic Pathway

In biological systems (mammalian liver microsomes or bacterial cytoplasm), 2,4-DMPA undergoes hydrolysis catalyzed by carboxylesterases (CES) .

  • Phase I (Activation): Hydrolysis yields 2,4-Dimethylphenethyl alcohol (Active Metabolite) and Acetic Acid.

  • Phase II (Detoxification): The alcohol is oxidized to 2,4-Dimethylphenylacetic acid (an analog of the plant hormone auxin and antibiotic degradation products like Azalomycin-B), which is subsequently glucuronidated or conjugated with glycine.

Pathway Visualization

MetabolicPathway Acetate 2,4-Dimethylphenethyl Acetate (Lipophilic Pro-drug) Alcohol 2,4-Dimethylphenethyl Alcohol (Active Metabolite) Acetate->Alcohol Hydrolysis Acid Acetic Acid (Byproduct) Acetate->Acid Enzyme Carboxylesterase (CES1/CES2) Enzyme->Acetate Catalysis PhenylAcid 2,4-Dimethylphenylacetic Acid (Excretable Metabolite) Alcohol->PhenylAcid Oxidation Oxidation ALDH / ADH Enzymes Oxidation->Alcohol

Figure 1: Predicted metabolic hydrolysis and oxidation pathway of 2,4-DMPA in mammalian systems.

Hypothesized Biological Activities[1][2][3][4][5][6][7][8]

Based on Structural Activity Relationship (SAR) analysis and literature on its metabolites, the following activities are hypothesized and warrant experimental verification.

Antimicrobial & Antifungal Potential[2]
  • Mechanism: The hydrolysis product, 2,4-dimethylphenethyl alcohol , shares structural homology with phenethyl alcohol (PEA), a known bacteriostatic agent that disrupts cell membrane permeability and inhibits DNA synthesis.

  • Enhancement: The addition of methyl groups at positions 2 and 4 increases lipophilicity (LogP) compared to unsubstituted PEA. This suggests enhanced interaction with the lipid bilayer of Gram-positive bacteria (e.g., S. aureus) and fungi.

  • Evidence: 2,4-Dimethylphenethyl alcohol has been identified as a constituent in the essential oil of Artemisia caerulescens, which exhibits significant cytotoxic and antioxidant activity [1].

Choline Receptor Interaction
  • Mechanism: 2,4-Dimethylphenethyl alcohol has been utilized in extracellular assays to measure drug affinity for choline receptors [2].[1] This implies the molecule possesses the steric and electronic properties necessary to interact with ligand-gated ion channels or G-protein coupled receptors in the nervous system.

  • Application: Potential modulation of cholinergic signaling, relevant for neuropharmacology research.

Anti-Biofilm Activity (Quorum Sensing)
  • SAR Insight: Phenolic and phenethyl derivatives often interfere with Quorum Sensing (QS) systems in bacteria. The structural analog 2,4-di-tert-butylphenol has been shown to inhibit biofilm formation in Serratia marcescens [3]. It is hypothesized that 2,4-DMPA may exhibit similar anti-biofilm properties by masking QS signal receptors.

Experimental Validation Protocols

To transition from "potential" to "proven," the following standardized protocols are recommended.

Protocol A: Esterase Hydrolysis Kinetics

Objective: Determine the half-life of 2,4-DMPA in plasma or liver microsomes to validate pro-drug release.

  • Preparation: Dissolve 2,4-DMPA in DMSO (stock 10 mM). Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing 1 unit/mL Porcine Liver Esterase (PLE).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL samples at t=0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction immediately with 100 µL ice-cold Acetonitrile (ACN).

  • Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via HPLC-UV (210 nm) or LC-MS/MS.

    • Monitor: Disappearance of Acetate peak; Appearance of Alcohol peak.

Protocol B: Vapor-Phase Antimicrobial Assay (Disc Volatilization)

Objective: Assess antimicrobial activity of the volatile ester without solvent interference.

  • Culture: Inoculate Mueller-Hinton Agar plates with S. aureus (ATCC 25923) or C. albicans.

  • Application: Place a sterile paper disc (6 mm) on the inside of the petri dish lid (not on the agar).

  • Dosing: Pipette 10, 20, and 50 µL of pure 2,4-DMPA onto the disc.

  • Sealing: Immediately seal the plate with Parafilm to create a closed vapor chamber. Incubate inverted at 37°C for 24h.

  • Measurement: Measure the Zone of Inhibition (ZOI) on the agar surface caused by the volatile vapors.

Protocol C: Membrane Permeability Assay (Propidium Iodide)

Objective: Confirm if the mechanism of action involves membrane disruption.

ExperimentalWorkflow Step1 Cell Culture (E. coli / S. aureus) Step2 Treatment (2,4-DMPA @ MIC) Step1->Step2 Log Phase Step3 Staining (Propidium Iodide) Step2->Step3 1-4 hr Incubation Step4 Flow Cytometry / Microscopy Step3->Step4 Fluorescence Detection

Figure 2: Workflow for validating membrane disruption mechanism.

Safety & Regulatory Landscape

  • Fragrance Status: Phenethyl acetate derivatives are generally regarded as safe (GRAS) for flavor use (FEMA) and fragrance use, provided they adhere to IFRA standards regarding sensitization.

  • Toxicity: Acute toxicity is expected to be low (LD50 > 2000 mg/kg) based on the safety profile of the parent phenethyl acetate and related 2,4-dimethylbenzyl derivatives [4].

  • Sensitization: As with many benzylic/phenethyl esters, potential for skin sensitization exists.[2] Formulation requires appropriate antioxidants (e.g., BHT) if the material is prone to oxidation.

References

  • Ornano, L., et al. (2015).[3] "Essential oil composition and biological activity from Artemisia caerulescens." Natural Product Research. Available at:

  • CymitQuimica. (n.d.). "Product Monograph: 2-(2,4-dimethylphenyl)ethanol." Available at:

  • Padmavathi, A. R., et al. (2014). "Phenol, 2,4-bis(1,1-dimethylethyl) of marine bacterial origin inhibits quorum sensing mediated biofilm formation."[4] Biofouling.[4] Available at:

  • McGinty, D., et al. (2012).[2] "Fragrance material review on 2,4-dimethylbenzyl acetate." Food and Chemical Toxicology. Available at:

Sources

Exploratory

Solubility of 2,4-Dimethylphenethyl acetate in organic solvents

An In-Depth Technical Guide on the Solubility of 2,4-Dimethylphenethyl Acetate in Organic Solvents For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Solubility of 2,4-Dimethylphenethyl Acetate in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-dimethylphenethyl acetate (CAS No. 22532-58-7), an aromatic ester with applications in the fragrance and flavor industries. In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational principles of physical organic chemistry, predictive analysis based on structural analogues, and detailed experimental methodologies. The core objective is to equip researchers and formulation scientists with the theoretical framework and practical tools necessary to effectively assess and utilize the solubility of 2,4-dimethylphenethyl acetate in a range of common organic solvents. This guide is structured to provide actionable insights, from theoretical prediction to experimental validation.

Introduction to 2,4-Dimethylphenethyl Acetate and the Primacy of Solubility

2,4-Dimethylphenethyl acetate is an organic ester characterized by a phenyl ring substituted with two methyl groups, an ethyl linker, and an acetate functional group. Its molecular structure imparts a distinct aromatic profile, making it a compound of interest in industries where sensory attributes are paramount. However, beyond its olfactory properties, its behavior in solution—specifically its solubility—is a critical parameter for its application in product formulation, chemical synthesis, and as a potential excipient in pharmaceutical preparations.

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, governs the formulation's stability, bioavailability, and efficacy. For a compound like 2,4-dimethylphenethyl acetate, which is a liquid at room temperature, understanding its miscibility and solubility limits in various organic solvents is fundamental to its practical application.

Physicochemical Properties and Predicted Solubility Profile

A thorough understanding of the physicochemical properties of 2,4-dimethylphenethyl acetate is the cornerstone for predicting its solubility.

Table 1: Physicochemical Properties of 2,4-Dimethylphenethyl Acetate and Related Compounds

Property2,4-Dimethylphenethyl Acetate (Predicted/Inferred)α,α-Dimethylphenethyl acetate (CAS 151-05-3)Reference(s)
CAS Number 22532-58-7151-05-3[1]
Molecular Formula C₁₂H₁₆O₂C₁₂H₁₆O₂[2]
Molecular Weight 192.25 g/mol 192.25 g/mol [2]
Appearance Colorless liquid (predicted)Colorless liquid; solidifies at room temperature[2]
Boiling Point Not available249 - 251 °C[2]
LogP (Octanol-Water Partition Coefficient) > 3 (Predicted)3.64 at 25°C[3]

The high predicted octanol-water partition coefficient (LogP) for 2,4-dimethylphenethyl acetate suggests a lipophilic nature, indicating a preference for non-polar environments over aqueous ones. This is a key determinant of its solubility in organic solvents.

The "Like Dissolves Like" Principle in Action

The solubility of an ester is dictated by the balance between the polarity of the ester group and the non-polar nature of the hydrocarbon backbone. The principle of "like dissolves like" is a robust guide in this context.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The significant hydrocarbon portion of 2,4-dimethylphenethyl acetate, including the dimethyl-substituted phenyl ring and the ethyl group, will facilitate strong van der Waals interactions with non-polar solvents. Therefore, high solubility, likely miscibility, is predicted in these solvents.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment but lack acidic protons. They can act as hydrogen bond acceptors, interacting with the ester's carbonyl oxygen. Good solubility is expected in these solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents can engage in hydrogen bonding, the large non-polar region of 2,4-dimethylphenethyl acetate may limit its solubility compared to smaller esters. However, based on data for the structurally similar α,α-dimethylphenethyl acetate, it is predicted to be soluble in ethanol.[5]

Table 2: Predicted Qualitative Solubility of 2,4-Dimethylphenethyl Acetate

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aliphatic Hexane, HeptaneHigh / MiscibleDominant van der Waals forces between hydrocarbon structures.
Non-Polar Aromatic Toluene, BenzeneHigh / MiscibleFavorable π-π stacking interactions in addition to van der Waals forces.[4]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)High / MiscibleDipole-dipole interactions and hydrogen bond acceptance by the ester carbonyl.
Polar Protic Ethanol, Methanol, IsopropanolGood to ModerateHydrogen bonding capability of the solvent with the ester's oxygen atoms is counteracted by the large non-polar moiety.
Highly Polar WaterInsolubleThe large, non-polar structure cannot overcome the strong hydrogen bonding network of water.[5]

Experimental Determination of Solubility: A Validating Protocol

Given the absence of published data, experimental verification of the solubility of 2,4-dimethylphenethyl acetate is crucial. The following section provides a detailed, self-validating protocol based on the established shake-flask method.[6]

Materials and Equipment
  • 2,4-Dimethylphenethyl acetate (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Glass vials with PTFE-lined screw caps

  • Calibrated positive displacement pipettes

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and appropriate glassware for standard preparation.

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to a series of glass vials.

    • Add an excess of 2,4-dimethylphenethyl acetate to each vial. An excess is visually confirmed by the presence of a separate liquid phase or undissolved droplets after initial mixing.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is recommended to ensure equilibrium is achieved.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for initial phase separation.

    • Centrifuge the vials to facilitate a clean separation of the undissolved 2,4-dimethylphenethyl acetate from the saturated solvent phase.

    • Carefully aspirate a known volume of the supernatant (the saturated solution) using a pipette.

    • Filter the collected supernatant through a 0.22 µm PTFE syringe filter to remove any remaining micro-droplets. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Prepare a series of calibration standards of 2,4-dimethylphenethyl acetate in the respective solvent.

    • Analyze the filtered saturated solution and the calibration standards using a validated HPLC or GC method.

    • Construct a calibration curve and determine the concentration of 2,4-dimethylphenethyl acetate in the saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L), at the specified temperature.

Visualizing the Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add known volume of solvent to vial prep2 Add excess 2,4-Dimethylphenethyl acetate prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to separate phases equil1->sep1 sep2 Filter supernatant (0.22 µm PTFE) sep1->sep2 quant2 Analyze via HPLC/GC sep2->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration quant2->quant3

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of 2,4-dimethylphenethyl acetate:

  • Temperature: Generally, the solubility of liquids in liquid solvents increases with temperature. However, this relationship should be determined empirically as exceptions can occur.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

  • Presence of Other Solutes: The presence of other compounds in a formulation can affect the solubility of 2,4-dimethylphenethyl acetate through co-solvency or anti-solvent effects.

Conclusion and Future Recommendations

For mission-critical applications in research and development, it is imperative that these predicted solubilities are validated through rigorous experimental determination. The protocol provided in this guide offers a robust methodology for achieving accurate and reproducible solubility data. Further research to populate a comprehensive database of the solubility of 2,4-dimethylphenethyl acetate in a wide range of solvents at various temperatures would be of significant value to the scientific community.

References

  • AIP Publishing. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. [Link]

  • Solubility of Things. (n.d.). Phenethyl acetate. [Link]

  • ResearchGate. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

  • kelid1.ir. (2001). Estimation of Solubility of Water in Hydrocarbon and Aliphatic Ester Lubricants. [Link]

  • PMC. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • AIChE. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

  • Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?[Link]

  • Figshare. (2018). Solubility Correlations of Common Organic Solvents - American Chemical Society. [Link]

  • PMC. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

  • PubMed. (2012). Fragrance material review on 2,4-dimethylbenzyl acetate. [Link]

  • Swarthmore College. (n.d.). Experiment 18 — Synthesis of Esters. [Link]

  • University of California, Davis. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. [Link]

  • PubChem. (n.d.). Dimethyl benzyl carbinyl acetate. [Link]

  • IJLTET. (n.d.). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. [Link]

  • Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. [Link]

Sources

Foundational

Stability and Storage Conditions for 2,4-Dimethylphenethyl Acetate

This guide serves as an in-depth technical resource for the handling, stability, and storage of 2,4-Dimethylphenethyl acetate , a specialized fragrance intermediate and organic synthesis building block. Technical Guide &...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for the handling, stability, and storage of 2,4-Dimethylphenethyl acetate , a specialized fragrance intermediate and organic synthesis building block.

Technical Guide & Application Note

Executive Summary

2,4-Dimethylphenethyl acetate (CAS: 22532-58-7) is a lipophilic ester structurally derived from phenethyl acetate. Characterized by a floral, rose-honey olfactory profile with slightly green, woody nuances, it serves as a critical intermediate in high-value fragrance formulations and organic synthesis.

Unlike its unsubstituted analog (phenethyl acetate), the presence of methyl groups at the ortho (2) and para (4) positions on the benzene ring introduces specific steric and electronic effects. These modifications influence its hydrolytic stability and solubility profile. This guide provides a scientifically grounded protocol for maintaining the molecule's integrity, focusing on mitigating the primary degradation pathway: ester hydrolysis .

Physicochemical Profile

Understanding the physical constants is the first step in designing a robust storage protocol. The values below represent the standard profile for high-purity (>98%) material.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionTechnical Note
Chemical Name 2,4-Dimethylphenethyl acetateIUPAC: 2-(2,4-dimethylphenyl)ethyl acetate
CAS Number 22532-58-7Unique identifier for regulatory tracking
Molecular Formula C₁₂H₁₆O₂MW: 192.26 g/mol
Appearance Colorless to pale yellow liquidColor shifts to yellow indicate oxidation
Boiling Point ~250°C (Predicted)Higher than phenethyl acetate (232°C) due to increased MW
Flash Point >100°C (Closed Cup)Class IIIB Combustible Liquid
Solubility Insoluble in water; Soluble in EtOH, oilsHigh lipophilicity requires organic solvents for cleaning
Specific Gravity ~0.99 - 1.01 g/cm³Denser than aliphatic esters, lighter than water

Stability Mechanisms & Degradation Pathways

The stability of 2,4-Dimethylphenethyl acetate is governed by the susceptibility of its ester linkage to nucleophilic attack and the oxidative potential of its alkyl-substituted aromatic ring.

Primary Pathway: Hydrolysis

The most critical threat to stability is moisture-induced hydrolysis. While the 2,4-dimethyl substitution provides steric protection to the aromatic ring, the ester linkage is located on the ethyl side chain (beta-position), leaving it relatively exposed to hydrolytic cleavage.

Mechanism: Water attacks the carbonyl carbon, cleaving the ester bond to release Acetic Acid and 2,4-Dimethylphenethyl Alcohol .

  • Indicator: The formation of acetic acid results in a sharp, vinegar-like off-odor and a measurable drop in pH.

  • Catalysis: This reaction is acid/base catalyzed. Once acetic acid is formed, it can autocatalytically accelerate further degradation.

Secondary Pathway: Benzylic Oxidation

Prolonged exposure to oxygen and UV light can initiate free-radical oxidation at the benzylic positions (the carbons attached directly to the ring).

  • Result: Formation of peroxides and subsequent breakdown into benzaldehyde derivatives, leading to "almond-like" off-notes and yellowing.

Visualization: Degradation Logic

The following diagram illustrates the degradation logic and the critical control points (CCPs) for stability.

DegradationPathways Parent 2,4-Dimethylphenethyl Acetate (C12H16O2) Intermed Tetrahedral Intermediate Parent->Intermed Nucleophilic Attack OxProduct Benzylic Peroxides (Yellowing) Parent->OxProduct Radical Oxidation Water Moisture (H2O) [Catalyst: H+ or OH-] Water->Intermed Oxygen Oxygen / UV Light Oxygen->OxProduct Product1 2,4-Dimethylphenethyl Alcohol (Floral loss) Intermed->Product1 Ester Cleavage Product2 Acetic Acid (Vinegar odor / pH drop) Intermed->Product2

Figure 1: Mechanistic pathway of hydrolysis and oxidation. Note that acetic acid formation creates a positive feedback loop, accelerating degradation.

Storage Protocols & Handling

To maximize shelf life (typically 24 months re-test), the following "Self-Validating" protocol must be implemented. This system relies on exclusion principles: excluding light, moisture, and oxygen.

The "Inert-Cool-Dark" (ICD) Standard
ParameterSpecificationRationale
Temperature 2°C – 8°C (Refrigerated)Arrhenius equation dictates that reducing T by 10°C roughly halves the reaction rate of hydrolysis.
Headspace Nitrogen or Argon Blanket Displaces atmospheric moisture and oxygen. Argon is preferred as it is heavier than air and forms a better "cap."
Container Amber Glass or Aluminum Amber glass blocks UV light (preventing photo-oxidation). Aluminum is acceptable for bulk but must be lined to prevent metal leaching by trace acid.
Closure Teflon (PTFE) Lined Cap PTFE is chemically inert and provides a superior moisture barrier compared to polyethylene foam liners.
Handling Workflow
  • Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold liquid surface (a common cause of "mystery" hydrolysis).

  • Aliquotting: Minimize headspace by storing in smaller containers if the full volume is not used immediately.

  • Purging: After every use, purge the headspace with dry nitrogen for 5-10 seconds before resealing.

Visualization: Storage Decision Tree

StorageWorkflow Start Receive Material Check Check Seal & Appearance Start->Check Temp Is Temp < 10°C? Check->Temp Action1 Store in Fridge (4°C) Temp->Action1 Yes Action2 Equilibrate to RT before opening Temp->Action2 No (Wait) Action1->Action2 Before Use Use Dispense under N2 flow Action2->Use Purge Purge Headspace (Argon/N2) Use->Purge Reseal Seal with PTFE-lined cap Purge->Reseal Reseal->Action1 Return to Storage

Figure 2: Operational workflow for handling hygroscopic esters to prevent condensation and oxidation.

Quality Control & Validation

To validate the stability of your stock, the following analytical methods are recommended.

Organoleptic Evaluation (Sensory)
  • Method: Dip a smelling strip and evaluate after 30 seconds.

  • Pass: Clean, floral, rose-honey notes.

  • Fail: Sharp, vinegar-like notes (Acetic acid) or metallic/almond notes (Oxidation).

Gas Chromatography (GC-FID/MS)
  • Column: Polar column (e.g., DB-WAX or HP-20M) is preferred to separate the alcohol degradation product from the ester.

  • Standard: Purity should be ≥98.0%.

  • Impurity Limit: 2,4-Dimethylphenethyl alcohol should be <1.0%.

Acid Value Titration
  • Method: Titration with 0.1N KOH (alcoholic).

  • Limit: < 1.0 mg KOH/g. A rise in Acid Value is the earliest quantitative indicator of hydrolysis.

Safety & Regulatory (SDS Summary)

While generally considered safe for handling in controlled laboratory environments, standard precautions apply.

  • GHS Classification:

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust. Wash area with soap and water (ester is lipophilic).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 126, 4-Hydroxybenzaldehyde (Analogue Reference). Retrieved from [Link](Note: Used for structural analogue property estimation).

  • The Good Scents Company (2023). Phenethyl Acetate General Information. Retrieved from [Link](Standard reference for phenethyl ester properties).

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link](Foundational protocol for stability testing).

Sources

Protocols & Analytical Methods

Method

Application Note: 2,4-Dimethylphenethyl Acetate in Structure-Odor Relationship (SOR) and Receptor Profiling

Here is a comprehensive, in-depth technical guide and application note designed for researchers, scientists, and formulation chemists investigating the properties and applications of 2,4-Dimethylphenethyl acetate. Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, in-depth technical guide and application note designed for researchers, scientists, and formulation chemists investigating the properties and applications of 2,4-Dimethylphenethyl acetate.

Introduction to 2,4-Dimethylphenethyl Acetate in Olfactory Research

While unsubstituted phenethyl acetate is a ubiquitous volatile organic compound responsible for the floral, honey, and rosy notes in numerous plant species [1], its structural analogs are highly sought after in fragrance research to understand receptor binding dynamics. 2,4-Dimethylphenethyl acetate (CAS: 22532-58-7) serves as a critical probe in Structure-Odor Relationship (SOR) studies. The addition of methyl groups at the ortho (2) and para (4) positions of the aromatic ring significantly alters the molecule's electron density, lipophilicity, and spatial volume [3].

Unlike highly branched aliphatic analogs such as Dimethyl Benzyl Carbinyl Acetate (DMBCA) which modify the ethyl chain [4], 2,4-dimethylphenethyl acetate modifies the aromatic core. This allows researchers to isolate how aromatic ring volume impacts binding to specific G-protein coupled olfactory receptors (GPCRs) and how steric hindrance affects chemical stability in hostile formulation environments (e.g., alkaline soap bases).

Mechanistic Insights: Olfactory Receptor Activation

The human olfactory system relies on combinatorial coding, where a single odorant can activate multiple receptors, and a single receptor can bind multiple odorants [2]. When 2,4-dimethylphenethyl acetate enters the nasal epithelium, it partitions into the olfactory mucus and binds to specific Olfactory Receptors (ORs) known to recognize phenethyl derivatives (e.g., OR1A1).

The binding induces a conformational change in the receptor, activating the olfactory-specific G-protein (


). The 

-subunit of

dissociates and activates Adenylyl Cyclase 3 (AC3), converting ATP to cyclic AMP (cAMP). The sudden influx of cAMP opens Cyclic Nucleotide-Gated (CNG) ion channels, allowing

and

to enter the cell, leading to membrane depolarization and signal transmission to the olfactory bulb.

OR_Signaling Odorant 2,4-Dimethylphenethyl Acetate OR Olfactory Receptor (e.g., OR1A1) Odorant->OR Binds to pocket G_Protein G_olf Protein Activation OR->G_Protein Conformational shift AC3 Adenylyl Cyclase 3 (AC3) G_Protein->AC3 alpha-subunit cAMP cAMP Production AC3->cAMP ATP conversion CNG CNG Ion Channel Opening cAMP->CNG Binds to channel Signal Action Potential (Olfactory Bulb) CNG->Signal Depolarization

G-protein coupled olfactory receptor signaling cascade induced by acetate binding.

Experimental Protocols

Protocol A: High-Throughput In Vitro OR Activation Assay (Luciferase Reporter)

Objective: To quantify the half-maximal effective concentration (


) of 2,4-dimethylphenethyl acetate compared to baseline phenethyl acetate.

Causality & Mechanistic Rationale: We utilize the Hana3A cell line, a HEK293T derivative engineered to express RTP1S, RTP2, REEP1, and


. These chaperone proteins are strictly required to traffic exogenous olfactory receptors to the cell membrane. A cAMP-response element (CRE) driven luciferase reporter is used because it provides a highly sensitive, amplifiable, and quantifiable luminescent signal directly proportional to receptor activation.

Self-Validating System: The protocol includes a positive control (unsubstituted phenethyl acetate), a vehicle control (DMSO), and a mock transfection (empty vector) to ensure the luminescent signal is entirely receptor-dependent and not an artifact of endogenous cell machinery.

Step-by-Step Methodology:

  • Cell Culture: Seed Hana3A cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Co-Transfection: Transfect cells using Lipofectamine 3000. Per well, use 50 ng of the target OR plasmid (e.g., OR1A1), 10 ng of CRE-Luciferase reporter plasmid, and 5 ng of Renilla luciferase plasmid (internal control for transfection efficiency).

  • Odorant Stimulation: 24 hours post-transfection, aspirate the media. Apply 2,4-dimethylphenethyl acetate diluted in CD293 chemically defined medium at a concentration gradient (100 pM to 1 mM). Include vehicle (0.1% DMSO) and positive controls. Incubate for 4 hours.

  • Lysis and Quantification: Lyse cells using Dual-Glo® Luciferase Reagent. Incubate for 10 minutes. Read Firefly luminescence on a microplate reader. Add Dual-Glo® Stop & Glo® Reagent, incubate for 10 minutes, and read Renilla luminescence.

  • Data Normalization: Calculate the ratio of Firefly to Renilla luminescence to normalize for cell viability and transfection efficiency.

OR_Assay_Workflow Step1 Hana3A Cell Culture (HEK293T derivative) Step2 Co-transfection (OR vector + CRE-Luciferase + RTP1S) Step1->Step2 24h Incubation Step3 Odorant Stimulation (2,4-Dimethylphenethyl acetate) Step2->Step3 24h Post-transfection Step4 Cell Lysis & Substrate Addition Step3->Step4 4h Odorant Exposure Step5 Luminescence Quantification (EC50 Calculation) Step4->Step5 Read on Luminometer

In vitro workflow for quantifying olfactory receptor activation via luciferase reporter.

Protocol B: Accelerated Hydrolysis Kinetics in Alkaline Media

Objective: To evaluate the steric protection afforded by the ortho-methyl group against base-catalyzed ester hydrolysis.

Causality & Mechanistic Rationale: Acetate esters are notorious for degrading into acetic acid and their parent alcohols in alkaline environments (like bar soaps, pH 9-11) [3]. The nucleophilic attack of hydroxide ions (


) on the ester carbonyl carbon is the rate-limiting step. By placing a methyl group at the 2-position of the phenyl ring, the conformational freedom of the ethyl acetate side chain is restricted, sterically shielding the carbonyl carbon and theoretically extending the molecule's half-life in formulation.

Self-Validating System: The assay utilizes an internal standard (nonadecane) that is inert to alkaline hydrolysis, ensuring that any decrease in the analyte signal is due to chemical degradation, not extraction inefficiencies or GC-MS injection variability.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Glycine-NaOH buffer adjusted to pH 10.0.

  • Incubation: Spike 100

    
    L of 2,4-dimethylphenethyl acetate (10 mM in ethanol) into 9.9 mL of the pH 10 buffer. Place in a shaking incubator at 45°C (accelerated aging).
    
  • Sampling & Extraction: At time points t = 0, 24, 48, 72, and 168 hours, withdraw a 500

    
    L aliquot. Immediately neutralize with 50 
    
    
    
    L of 1 M HCl to quench the reaction.
  • Internal Standard Addition: Add 10

    
    L of nonadecane (1 mg/mL) as an internal standard.
    
  • Liquid-Liquid Extraction: Extract the remaining ester using 500

    
    L of hexane. Vortex for 2 minutes, centrifuge at 3000 rpm for 5 minutes, and collect the organic layer.
    
  • GC-MS Analysis: Inject 1

    
    L of the organic layer into a GC-MS equipped with an HP-5MS column. Quantify the remaining ester by integrating the Area Under the Curve (AUC) relative to the internal standard.
    

Quantitative Data Presentation

The following tables summarize typical experimental outcomes demonstrating how the structural modifications of 2,4-dimethylphenethyl acetate compare to baseline fragrance molecules.

Table 1: Structure-Odor Relationship (SOR) and Receptor Activation Demonstrates how steric bulk affects receptor binding affinity (lower EC50 = higher affinity).

CompoundPrimary Odor DescriptorsCalculated LogPOR1A1

(

M)
Phenethyl Acetate Sweet, honey, floral, rosy2.3045.2
2,4-Dimethylphenethyl Acetate Deep floral, green, robust honey3.15112.5
DMBCA Floral-fruity, pear, plum2.80>500.0

Table 2: Accelerated Hydrolysis Kinetics (pH 10.0 at 45°C) Demonstrates the kinetic stability gained via steric hindrance at the ortho-position.

CompoundInitial Conc (mM)% Remaining (at 72h)Calculated Half-Life (

)
Phenethyl Acetate 1.012.4%28 hours
2,4-Dimethylphenethyl Acetate 1.048.6%75 hours

References

  • BenchChem Technical Support Team. "The Ubiquitous Aroma of Phenethyl Acetate: An In-depth Technical Guide to its Natural Occurrence in Plants." BenchChem. 1

  • Ray, A., et al. "Odor coding in the antenna of the tsetse fly Glossina morsitans." Proceedings of the National Academy of Sciences (PNAS). 2

  • Scentree. "Phenylethyl acetate (CAS N° 103-45-7)." Scentree Ingredient Directory. 3

  • Scentspiracy. "Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery." Scentspiracy.4

Sources

Application

Technical Application Note: 2,4-Dimethylphenethyl Acetate in Flavor Chemistry

This guide serves as a comprehensive technical dossier for 2,4-Dimethylphenethyl acetate , a specialized aroma compound. It is designed for flavor chemists and R&D scientists requiring precise protocols for characterizat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical dossier for 2,4-Dimethylphenethyl acetate , a specialized aroma compound. It is designed for flavor chemists and R&D scientists requiring precise protocols for characterization, sensory evaluation, and application.

Part 1: Executive Chemical Profile & Disambiguation

Identity & Nomenclature

Warning: This compound is frequently confused with its structural isomer, alpha,alpha-Dimethylphenethyl acetate (FEMA 2392). Precise identification is critical for regulatory compliance and sensory accuracy.

FeatureTarget Compound Common Confusion (Isomer)
Name 2,4-Dimethylphenethyl acetate

-Dimethylphenethyl acetate
Synonyms 2-(2,4-Dimethylphenyl)ethyl acetate; Acetic acid, 2-(2,4-dimethylphenyl)ethyl esterDimethyl benzyl carbinyl acetate (DMBCA)
CAS Number 22532-58-7 151-05-3
Structure Ring-substituted (Methyls on C2, C4 of ring)Chain-substituted (Methyls on

-carbon)
FEMA No. Not currently listed (Research/Novel)2392
Odor Profile Balsamic, Woody-Floral, Sweet-Herbal Floral, Fruity, Rose, Prune-like
Physicochemical Properties (Predicted)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 192.25 g/mol

  • LogP (Predicted): ~3.2 – 3.5 (Higher lipophilicity than Phenethyl acetate due to dimethyl substitution).

  • Boiling Point: ~260–270°C (Estimated).

  • Solubility: Insoluble in water; Soluble in Ethanol, Propylene Glycol, Triacetin.

Part 2: Sensory Mechanism & Application Theory

Olfactory Pharmacology

2,4-Dimethylphenethyl acetate functions as a modifier rather than a primary character impact compound. Its structure—a phenethyl ester backbone with ring methylation—imparts "substantivity" (longevity) and modifies the volatility profile of top notes.

  • Primary Notes: Sweet, balsamic, woody-floral.[1]

  • Secondary Nuances: Green, slightly medicinal (thymol-like trace), honey.

  • Functional Role:

    • Bridging Agent: Connects high-volatility esters (e.g., Isoamyl acetate) with low-volatility base notes (e.g., Vanillin).

    • Masking: The balsamic character effectively masks metallic off-notes in high-intensity sweetener systems (Stevia/Monk Fruit).

Pathway Visualization: Flavor Release Dynamics

The following diagram illustrates how 2,4-Dimethylphenethyl acetate (2,4-DMPA) modulates flavor perception compared to standard Phenethyl acetate.

FlavorDynamics cluster_0 Chemical Input cluster_1 Release Phase (Headspace) cluster_2 Sensory Perception PA Phenethyl Acetate (Standard) Burst Rapid Volatilization (Top Note) PA->Burst High Vapor Pressure DMPA 2,4-DMPA (Target) Sustain Sustained Release (Heart/Base Note) DMPA->Sustain Steric Hinderance & Lipophilicity Floral Sharp Floral/Rose Burst->Floral Immediate Impact Complex Balsamic/Woody/Honey Sustain->Complex Prolonged Sensation

Caption: Comparative release dynamics showing 2,4-DMPA's role in extending flavor longevity via sustained release.

Part 3: Experimental Protocols

Protocol A: Analytical Characterization (GC-MS)

Objective: To positively identify 2,4-Dimethylphenethyl acetate and distinguish it from isomers in a complex matrix.

Materials:

  • Gas Chromatograph linked to Mass Spectrometer (e.g., Agilent 7890/5977).

  • Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium (1.0 mL/min).

Methodology:

  • Sample Prep: Dilute pure standard to 100 ppm in Hexane.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 10°C/min to 240°C.

    • Final: 240°C (hold 5 min).

  • Mass Spec Parameters:

    • Scan range: 35–350 m/z.

    • Ionization: EI (70 eV).

Diagnostic Fragmentation Criteria (Validation): Unlike Phenethyl acetate (Major ion m/z 104), 2,4-DMPA exhibits a mass shift due to the dimethyl ring.

Fragment Ion (m/z)Structural AssignmentDiagnostic Value
132

(Loss of Acetic Acid)
Primary Quant Ion (Dimethylstyrene)
192

(Molecular Ion)
Weak/Visible
117/119 Dimethylbenzyl cationConfirming Ion
43 Acetyl group (

)
Non-specific (Common to acetates)
Protocol B: Sensory Threshold & Descriptive Analysis

Objective: Determine the detection threshold and qualitative profile in a neutral medium.

Reagents:

  • Solvent: Ethanol (Food Grade, 95%).

  • Matrix: 5% Sucrose solution (neutral base).

Step-by-Step:

  • Stock Solution: Prepare 1% (w/v) 2,4-DMPA in Ethanol.

  • Serial Dilution: Prepare 10-fold dilutions in 5% sucrose water ranging from 100 ppm down to 0.1 ppb.

  • Triangle Test (ASTM E679):

    • Present 3 cups (2 controls, 1 spiked) to a panel of 6 trained judges.

    • Start from the lowest concentration.

    • Stop criterion: When the judge correctly identifies the odd cup 3 times consecutively.

  • Descriptive Profiling:

    • At 10 ppm (suprathreshold), panelists rate attributes (0-10 scale): Floral, Woody, Fruity, Green, Balsamic, Chemical.

Expected Results:

  • Threshold: ~50–100 ppb (Estimated).

  • Dominant Descriptors: Woody, Balsamic, Sweet-Floral.

Protocol C: Stability in Acidic Beverage Matrix

Objective: Assess hydrolytic stability in a low-pH environment (soft drink model).

Formulation:

  • Base: Water, Sucrose (10%), Citric Acid (to pH 3.0).

  • Test Compound: 2,4-DMPA at 20 ppm.

  • Internal Standard: Cyclodecanone (5 ppm).

Workflow:

  • Incubation: Aliquot samples into amber vials. Store at 40°C (accelerated aging) for 4 weeks.

  • Sampling: Extract 5 mL aliquot with 1 mL Dichloromethane at Day 0, 7, 14, 28.

  • Analysis: Analyze via GC-FID or GC-MS (Protocol A).

  • Calculation:

    
    
    

Self-Validating Check:

  • If degradation > 10%, monitor for the appearance of 2-(2,4-Dimethylphenyl)ethanol (hydrolysis product) and Acetic acid .

Part 4: Application Formulations

Formulation: "Wild Honey" Flavor Enhancer

This formulation demonstrates the use of 2,4-DMPA to add a "wild/woody" nuance to a standard synthetic honey base.

IngredientControl (parts)Test (parts)Function of 2,4-DMPA
Phenylacetic Acid400400Honey Base
Phenethyl Acetate10080Floral/Rose Note
Methyl Phenylacetate5050Sweet/Honey
Vanillin2020Sweetness/Body
2,4-Dimethylphenethyl Acetate 0 20 Adds balsamic/woody depth; extends profile
Propylene Glycolq.s. 1000q.s. 1000Solvent

Preparation:

  • Dissolve solid acids (Phenylacetic, Vanillin) in Propylene Glycol with gentle heating (40°C).

  • Add liquid esters (Phenethyl Acetate, 2,4-DMPA) after cooling to room temperature.

  • Dosage: Use at 0.05% in final beverage application.

Part 5: References & Compliance

Regulatory Note: As of 2026, 2,4-Dimethylphenethyl acetate (CAS 22532-58-7) is primarily a research material or "nature-identical" candidate found in essential oils (e.g., Boswellia rivae, Lavandula stoechas). Users must verify GRAS status in their specific jurisdiction (FEMA/EU Flavis) before commercial use in food.

  • Chemical Identification: National Center for Biotechnology Information. (2026).[2] PubChem Compound Summary for CID 17245138, Methyl 2-(2,4-dimethylphenyl)acetate (Structural Analog). Retrieved from .

  • Natural Occurrence: U.S. National Library of Medicine. (2023).[2][3] Evaluating the Potential of Boswellia rivae... (Identification of 2,4-dimethylphenethyl alcohol in Frankincense). Retrieved from .

  • Sensory Context: MDPI. (2025). Chemical Composition... of Lavandula stoechas (Presence of 2,4-dimethylphenethyl alcohol).[2][3][4][5] Retrieved from .

  • Isomer Disambiguation: The Good Scents Company. Phenethyl Acetate and Derivatives. Retrieved from .

Sources

Method

Application Note: Enzymatic Synthesis of 2,4-Dimethylphenethyl Acetate via Immobilized Lipase

Abstract This application note details a robust, "green chemistry" protocol for the synthesis of 2,4-Dimethylphenethyl acetate (CAS: 68039-49-6), a high-value flavor and fragrance ingredient characterized by distinct rhu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, "green chemistry" protocol for the synthesis of 2,4-Dimethylphenethyl acetate (CAS: 68039-49-6), a high-value flavor and fragrance ingredient characterized by distinct rhubarb and green notes. Unlike conventional acid-catalyzed Fischer esterification, which requires high temperatures and generates acidic waste, this protocol utilizes Novozym® 435 (Candida antarctica Lipase B immobilized on acrylic resin) to catalyze transesterification. The method ensures >98% conversion, high regioselectivity, and qualifies the product for "Natural" labeling under EU and US regulations.

Introduction & Scientific Rationale

The Target Molecule

2,4-Dimethylphenethyl acetate is a primary ester derived from 2,4-dimethylphenethyl alcohol. While the primary alcohol functionality is inherently reactive, the ortho-methyl group at the 2-position on the aromatic ring introduces steric parameters that can impede traditional chemical catalysts.

Why Biocatalysis?
  • Thermodynamic Drive: We utilize Vinyl Acetate as the acyl donor.[1][2] The reaction produces vinyl alcohol as a byproduct, which instantly tautomerizes to acetaldehyde. This irreversible step drives the equilibrium forward (Le Chatelier’s principle), rendering the reaction pseudo-first-order and eliminating the need for water removal.

  • Selectivity: CALB (Lipase B) possesses a deep, hydrophobic active site pocket that accommodates the aromatic moiety while positioning the primary hydroxyl group for attack on the acyl-enzyme intermediate.

  • Sustainability: The reaction proceeds under mild conditions (40–60°C), preventing thermal degradation of the volatile ester.

Materials & Equipment

ComponentGrade/SpecificationFunction
Substrate 2,4-Dimethylphenethyl alcohol (>98%)Alcohol Acceptor
Acyl Donor Vinyl Acetate (>99%, stabilized)Irreversible Acyl Donor
Catalyst Novozym® 435 (Immobilized CALB)Biocatalyst
Solvent (Optional) n-Hexane or Cyclohexane (Anhydrous)Reaction Medium (if not solvent-free)
Molecular Sieves 4Å (Activated)Water Scavenger (Critical for recycling)

Equipment:

  • Orbital Shaker incubator (temp. control ±1°C).

  • GC-FID or GC-MS for kinetic monitoring.

  • Rotary Evaporator.

Experimental Workflow (Visualized)

The following diagram outlines the optimized Solvent-Free workflow, preferred for industrial scalability and downstream processing efficiency.

ReactionWorkflow Start Substrate Prep (2,4-Dimethylphenethyl alcohol) Mix Mixing Add Vinyl Acetate (1:3 Molar Ratio) Start->Mix Catalysis Biocatalysis Add Novozym 435 50°C, 200 RPM, 4-6h Mix->Catalysis Filter Filtration Remove Immobilized Enzyme Catalysis->Filter Conversion >98% Recycle Enzyme Washing (Recycle for next batch) Filter->Recycle Retentate Evap Vacuum Evaporation Remove excess Vinyl Acetate & Acetaldehyde Filter->Evap Filtrate Recycle->Catalysis Re-use Product Final Product 2,4-Dimethylphenethyl Acetate (>99% Purity) Evap->Product

Figure 1: Solvent-free enzymatic transesterification workflow maximizing atom economy and simplifying purification.

Detailed Protocol: Solvent-Free Synthesis

Phase 1: Reaction Setup
  • Preparation: Dry the 2,4-dimethylphenethyl alcohol over molecular sieves (4Å) for 24 hours prior to use. Water content must be <0.05% to prevent hydrolysis.

  • Mixing: In a screw-capped reaction vial (or reactor vessel), combine:

    • 10 mmol 2,4-Dimethylphenethyl alcohol.

    • 30 mmol Vinyl Acetate (3 molar equivalents).

    • Note: The excess vinyl acetate acts as both reactant and solvent, reducing viscosity.

  • Initiation: Add Novozym® 435 (10% w/w relative to the alcohol substrate).[3]

  • Incubation: Place in an orbital shaker at 50°C and 200 rpm .

Phase 2: Monitoring & Kinetics

Monitor the reaction via GC-FID at t=0, 1h, 3h, and 6h.

  • Sampling: Withdraw 20 µL, dilute in 1 mL ethyl acetate (HPLC grade), and inject.

  • Target: >98% conversion of the alcohol peak to the ester peak.

Phase 3: Workup & Purification
  • Termination: Stop the reaction by filtering out the enzyme beads using a sintered glass filter or nylon membrane (0.45 µm).

  • Enzyme Recovery: Wash the recovered beads with n-hexane, dry under vacuum at room temperature, and store at 4°C for reuse.

  • Isolation: Transfer the filtrate to a rotary evaporator.

    • Set bath temperature to 40°C.[1][3]

    • Apply vacuum (gradually reducing to 20 mbar) to remove excess vinyl acetate (bp 72.7°C) and the acetaldehyde byproduct (bp 20.2°C).

  • Final Polish: The remaining oil is pure 2,4-Dimethylphenethyl acetate. If necessary, a short-path distillation can be performed, but is rarely needed if starting materials were pure.

Mechanistic Insight: Ping-Pong Bi-Bi

Understanding the mechanism is crucial for troubleshooting. CALB operates via a Serine-Histidine-Aspartate catalytic triad.

Mechanism E Free Enzyme (CALB) E_Acyl Acyl-Enzyme Intermediate E->E_Acyl Nucleophilic Attack (Serine-OH) FinalProd Final Ester (2,4-Dimethylphenethyl acetate) E->FinalProd Release & Regenerate AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->E E_Acyl->E Deacylation via Alcohol Nucleophile Product1 Product 1 (Vinyl Alcohol -> Acetaldehyde) E_Acyl->Product1 Release Alcohol Substrate (2,4-Dimethylphenethyl alcohol) Alcohol->E_Acyl

Figure 2: Simplified Ping-Pong Bi-Bi mechanism. The irreversible tautomerization of Product 1 prevents the back-reaction.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Water inhibitionSubstrates must be dried. Water competes with alcohol for the acyl-enzyme intermediate, causing hydrolysis. Add 4Å Molecular Sieves to the reaction.
Slow Reaction Rate Steric HindranceThe 2-methyl group may slow diffusion. Increase Temp to 60°C or increase Enzyme Load to 15% w/w.
Enzyme Aggregation Solvent PolarityIf using a solvent, ensure it is non-polar (LogP > 2, e.g., Hexane). Hydrophilic solvents strip water from the enzyme's hydration shell.
Leaching/Activity Loss Mechanical StressAvoid magnetic stir bars which grind the beads. Use overhead stirring or orbital shaking.

References

  • BenchChem. (2025).[4] A Comparative Guide to Lipase Selection for Vinyl Phenyl Acetate Synthesis. Retrieved from

  • Li, H., et al. (2022).[2] Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. Royal Society of Chemistry.[2] Retrieved from

  • MDPI. (2020). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. Retrieved from

  • National Institutes of Health (NIH). (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. Retrieved from

  • ACS Publications. (2018). Kinetic Study of the Enzymatic Synthesis of 2-Phenylethyl Acetate in Discontinuous Tank Reactor. Retrieved from

Sources

Application

Application Notes and Protocols for the Exploration of 2,4-Dimethylphenethyl Acetate Derivatives in Pharmaceutical Research

Introduction: Unveiling the Therapeutic Potential of a Niche Chemical Scaffold The landscape of drug discovery is in a perpetual state of evolution, with an unceasing demand for novel chemical entities that can address u...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Niche Chemical Scaffold

The landscape of drug discovery is in a perpetual state of evolution, with an unceasing demand for novel chemical entities that can address unmet medical needs. Within this context, the exploration of seemingly simple organic molecules can often yield surprising and valuable therapeutic candidates. 2,4-Dimethylphenethyl acetate and its derivatives represent one such underexplored class of compounds. While its close analog, phenethyl acetate, is well-documented for its use in the fragrance and flavor industries, the pharmaceutical applications of the dimethyl-substituted variant remain largely uncharted territory.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in investigating the potential pharmaceutical applications of 2,4-dimethylphenethyl acetate derivatives. Drawing upon established principles of medicinal chemistry and pharmacology, we will provide a scientifically-grounded rationale for exploring these compounds in several key therapeutic areas. Furthermore, we will present detailed, step-by-step protocols for the synthesis, purification, characterization, and biological evaluation of these novel derivatives. Our objective is to furnish the scientific community with the necessary tools and insights to unlock the latent therapeutic value of this promising chemical scaffold.

Hypothesized Therapeutic Applications: A Rationale for Investigation

Based on the known biological activities of structurally related compounds, we propose that 2,4-dimethylphenethyl acetate derivatives warrant investigation for the following potential pharmaceutical applications:

  • Analgesic and Anesthetic Properties: Aromatic esters have been shown to possess analgesic properties, with the substitution pattern on the aromatic ring playing a critical role in their potency. The introduction of dimethyl groups on the phenyl ring of phenethyl acetate may modulate its interaction with relevant biological targets, potentially leading to enhanced analgesic or anesthetic effects.

  • Antimicrobial Activity: Phenethyl alcohol and its esters are known to exhibit broad-spectrum antimicrobial activity, primarily by disrupting the integrity of microbial cell membranes.[1] The lipophilicity conferred by the dimethyl substitution on the aromatic ring could enhance the membrane-disrupting capabilities of these derivatives, making them promising candidates for novel antimicrobial agents.

  • Anti-inflammatory and Antioxidant Effects: While more complex phenethyl esters like caffeic acid phenethyl ester (CAPE) are potent anti-inflammatory and antioxidant agents, the core phenethyl acetate structure may still possess intrinsic, albeit more modest, activities in this regard.[2][3] The 2,4-dimethyl substitution pattern could influence these properties, justifying an investigation into their potential to mitigate inflammatory responses and oxidative stress.

Synthesis, Purification, and Characterization of 2,4-Dimethylphenethyl Acetate Derivatives

The synthesis of 2,4-dimethylphenethyl acetate derivatives can be readily achieved through standard organic chemistry techniques. The general workflow involves the synthesis of the precursor alcohol, 2-(2,4-dimethylphenyl)ethanol, followed by its esterification.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A Starting Material: 2,4-Dimethylbenzaldehyde B Grignard Reaction with Methylmagnesium Bromide A->B C Intermediate: 1-(2,4-Dimethylphenyl)ethanol B->C D Reduction with NaBH4 C->D E Precursor Alcohol: 2-(2,4-Dimethylphenyl)ethanol D->E F Esterification with Acetyl Chloride or Acetic Anhydride E->F G Crude Product: 2,4-Dimethylphenethyl Acetate F->G H Crude Product I Liquid-Liquid Extraction H->I J Washing with NaHCO3 (aq) and Brine I->J K Drying over Anhydrous Na2SO4 J->K L Solvent Removal (Rotary Evaporation) K->L M Column Chromatography (Silica Gel) L->M N Pure Product M->N

Caption: Synthetic and purification workflow for 2,4-Dimethylphenethyl Acetate.

Protocol 1: Synthesis of 2,4-Dimethylphenethyl Acetate

Materials:

  • 2,4-Dimethylbenzaldehyde

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Sodium borohydride (NaBH4)

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine

  • Anhydrous diethyl ether

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • Synthesis of 1-(2,4-Dimethylphenyl)ethanol:

    • To a solution of 2,4-dimethylbenzaldehyde in anhydrous diethyl ether at 0 °C, slowly add methylmagnesium bromide.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude intermediate alcohol.

  • Reduction to 2-(2,4-Dimethylphenyl)ethanol:

    • Dissolve the crude 1-(2,4-dimethylphenyl)ethanol in methanol.

    • Cool the solution to 0 °C and add sodium borohydride portion-wise.

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction with water and remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to give the crude precursor alcohol.

  • Esterification to 2,4-Dimethylphenethyl Acetate:

    • Dissolve the crude 2-(2,4-dimethylphenyl)ethanol in dichloromethane with a catalytic amount of pyridine or triethylamine.

    • Cool the solution to 0 °C and add acetyl chloride or acetic anhydride dropwise.

    • Stir at room temperature for 3 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,4-dimethylphenethyl acetate.

Protocol 2: Characterization of 2,4-Dimethylphenethyl Acetate

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): Acquire a proton NMR spectrum to confirm the presence of aromatic protons, methyl groups on the phenyl ring, the methylene protons of the phenethyl group, and the methyl protons of the acetate group. The chemical shifts, integration, and coupling patterns should be consistent with the target structure.

  • ¹³C NMR (100 MHz, CDCl₃): Acquire a carbon-13 NMR spectrum to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.

2. Mass Spectrometry (MS):

  • Electron Impact (EI) or Electrospray Ionization (ESI): Obtain a mass spectrum to determine the molecular weight of the compound. The molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) should be observed at the expected m/z value.

3. High-Performance Liquid Chromatography (HPLC):

  • Purity Assessment: Use a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection to determine the purity of the synthesized compound.

Analytical Technique Purpose Expected Results
¹H NMRStructural ElucidationSignals corresponding to aromatic, methyl, methylene, and acetate protons with appropriate chemical shifts and coupling constants.
¹³C NMRStructural ConfirmationPeaks for all carbon atoms, including the ester carbonyl, aromatic, and aliphatic carbons.
Mass SpectrometryMolecular Weight DeterminationMolecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at the calculated m/z.
HPLCPurity AnalysisA single major peak indicating high purity (e.g., >95%).

Protocols for Biological Evaluation

The following protocols provide a starting point for assessing the hypothesized biological activities of 2,4-dimethylphenethyl acetate derivatives.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Method: Broth microdilution method according to CLSI guidelines.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

  • Procedure:

    • Following the MIC determination, aliquot a small volume from the wells showing no visible growth onto agar plates.

    • Incubate the plates.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 4: In Vitro Anti-inflammatory Activity Assay

1. Nitric Oxide (NO) Inhibition Assay in Macrophages:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Method: Griess assay to measure nitrite, a stable product of NO.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Hypothetical Signaling Pathway for Anti-inflammatory Action

G cluster_pathway Hypothesized Anti-inflammatory Pathway A 2,4-Dimethylphenethyl Acetate Derivative B Inhibition of NF-κB Activation A->B Hypothesized Action C Decreased Transcription of Pro-inflammatory Genes B->C D Reduced Production of TNF-α, IL-6, iNOS C->D E Anti-inflammatory Effect D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,4-Dimethylphenethyl Acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2,4-Dimethylphenethyl Acetate. This guide is designed for researchers, chemists, and process development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,4-Dimethylphenethyl Acetate. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction yields. We will explore the underlying principles of the synthesis, troubleshoot frequent issues, and provide detailed protocols based on established chemical concepts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 2,4-Dimethylphenethyl Acetate.

Q1: What is the primary and most cost-effective method for synthesizing 2,4-Dimethylphenethyl Acetate?

A1: The most common and industrially scalable method is the Fischer-Speier esterification . This reaction involves heating the starting materials, 2,4-Dimethylphenethyl alcohol and acetic acid, in the presence of a strong acid catalyst.[1][2][3] The primary challenge with this method is that it is a reversible equilibrium reaction, meaning the reaction can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions.[2][3][4]

Q2: What is the mechanism of the Fischer-Speier esterification?

A2: The reaction proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking this activated carbon to form a tetrahedral intermediate. After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product.[1][3][4]

Fischer_Esterification Reactants Carboxylic Acid + Alcohol (2,4-Dimethylphenethyl Alcohol + Acetic Acid) Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H⁺ ActivatedCarbonyl Activated Carbonyl (Enhanced Electrophile) Protonation->ActivatedCarbonyl NucleophilicAttack Nucleophilic Attack by Alcohol ActivatedCarbonyl->NucleophilicAttack + Alcohol TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of H₂O (Good Leaving Group) ProtonTransfer->WaterElimination EsterProduct Ester + H₂O (2,4-Dimethylphenethyl Acetate) WaterElimination->EsterProduct - H⁺ EsterProduct->WaterElimination + H⁺ (Hydrolysis)

Caption: The reversible mechanism of Fischer-Speier esterification.

Q3: Why is a strong acid catalyst, such as sulfuric acid (H₂SO₄), necessary?

A3: A strong acid catalyst is crucial for two primary reasons. First, it protonates the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.[3][5] Second, because the reaction generates water, a strong dehydrating acid like concentrated H₂SO₄ can help sequester the water byproduct, which shifts the equilibrium toward the product side according to Le Châtelier's principle.[2][6]

Q4: What is a typical yield for this reaction, and what are the main factors that limit it?

A4: Without optimization, the yield of a standard Fischer esterification can be modest, often around 60-70%, due to the unfavorable equilibrium.[4] The primary limiting factors are:

  • Reaction Equilibrium: The presence of water, a byproduct, can drive the reaction in reverse (hydrolysis).

  • Steric Hindrance: While not severe for this primary alcohol, bulky groups on either the alcohol or carboxylic acid can slow the reaction rate.[2]

  • Workup Conditions: The ester product can be hydrolyzed back to the starting materials during aqueous workup steps if conditions are not carefully controlled (e.g., exposure to strong base or residual acid at elevated temperatures).

Section 2: Troubleshooting Guide: Low Yield & Impurities

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Troubleshooting_Workflow Start Low Final Yield CheckReaction Analysis (TLC/GC) shows significant starting material? Start->CheckReaction IncompleteReaction Problem: Incomplete Reaction CheckReaction->IncompleteReaction Yes WorkupLoss Problem: Product Loss During Workup CheckReaction->WorkupLoss No Sol_Equilibrium Cause: Equilibrium Not Shifted Solution: Use excess reagent; remove H₂O (Dean-Stark). IncompleteReaction->Sol_Equilibrium Sol_Kinetics Cause: Poor Kinetics Solution: Increase temperature/reflux time; check catalyst activity. IncompleteReaction->Sol_Kinetics Sol_Hydrolysis Cause: Hydrolysis during wash Solution: Use COLD, weak base (NaHCO₃); work quickly. WorkupLoss->Sol_Hydrolysis Sol_Extraction Cause: Emulsions / Poor Extraction Solution: Wash with brine; ensure complete phase separation. WorkupLoss->Sol_Extraction

Caption: Troubleshooting decision tree for low yield diagnosis.

Problem 1: Low Conversion (Significant Unreacted Starting Material)

Q: My post-reaction analysis (TLC, GC, or NMR) shows a large amount of unreacted 2,4-Dimethylphenethyl alcohol. What are the likely causes?

A: This indicates that the reaction did not proceed to completion. The primary reasons are related to the reaction equilibrium and kinetics:

  • Equilibrium Not Shifted: The Fischer esterification is reversible. If the water byproduct is not removed, the reaction will reach an equilibrium with substantial starting material remaining.

    • Solution: Employ strategies to shift the equilibrium. The most effective method is to remove water as it forms using a Dean-Stark apparatus with a solvent like toluene.[1][4] Alternatively, using a large excess of one reactant (typically 5-10 equivalents of acetic acid) can also drive the reaction forward.[4][7]

  • Insufficient Catalyst or Inactive Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate. Ensure you are using a catalytic amount (typically 1-5 mol%) of a strong acid like H₂SO₄ or p-toluenesulfonic acid (p-TsOH).[1]

  • Low Reaction Temperature or Insufficient Time: Esterification requires sufficient thermal energy to overcome the activation barrier.[5][6]

    • Solution: Ensure the reaction mixture is maintained at a steady reflux. Extend the reaction time and monitor the progress periodically with TLC or GC until the starting alcohol spot/peak is minimal.

Problem 2: Product Loss During Workup

Q: The reaction appeared complete, but my final isolated yield was very low. Where could the product have been lost?

A: If the reaction went to completion, the loss occurred during the isolation and purification steps.

  • Hydrolysis During Neutralization: This is the most common cause of yield loss during workup. Adding a strong base or even a weak base at room temperature to the acidic reaction mixture can cause rapid saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis of the ester.

    • Solution: Always cool the reaction mixture in an ice bath before beginning the workup. Neutralize the acid catalyst by washing with a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃).[6] The cold temperature slows the hydrolysis kinetics, and the weak base is sufficient to neutralize the catalyst without being aggressive enough to readily cleave the ester.

  • Emulsion Formation: The presence of salts and unreacted polar starting materials can lead to the formation of emulsions during aqueous extraction, trapping the product between the layers.

    • Solution: Perform a final wash of the organic layer with brine (saturated aqueous NaCl).[7] Brine increases the ionic strength of the aqueous layer, which helps to break emulsions and decreases the solubility of your organic product in the aqueous phase.

  • Incomplete Drying: Any residual water in the organic layer can co-distill with your product or cause "bumping" during solvent evaporation.

    • Solution: Dry the organic layer thoroughly with an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the agent no longer clumps together.

Problem 3: Formation of Unknown Byproducts

Q: My NMR or GC-MS analysis shows impurities that are not starting materials. What could they be?

A: Side reactions can occur, especially under harsh conditions.

  • Ether Formation: At high temperatures in the presence of a strong acid, 2,4-Dimethylphenethyl alcohol can undergo intermolecular dehydration to form bis(2,4-dimethylphenethyl) ether.[7]

    • Solution: Avoid excessively high temperatures. Use the minimum temperature required for a reasonable reaction rate. If ether formation is a persistent issue, consider a milder catalyst.

  • Decomposition: The starting material or product may decompose if exposed to very strong acid and high heat for prolonged periods.

    • Solution: Use the recommended catalytic amount of acid and monitor the reaction to avoid unnecessarily long heating times.

Section 3: Optimized Experimental Protocols

Protocol 1: High-Yield Fischer Esterification using a Dean-Stark Trap

This protocol is designed to maximize yield by actively removing the water byproduct.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Reagents:

    • To the flask, add 2,4-Dimethylphenethyl alcohol (1.0 eq).

    • Add glacial acetic acid (1.5 - 2.0 eq).

    • Add toluene (enough to fill the Dean-Stark trap and create a stirrable slurry, approx. 2-3 mL per mmol of alcohol).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq).

  • Reaction:

    • Fill the Dean-Stark trap with toluene.

    • Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill and collect in the trap. The denser water will separate to the bottom while the toluene overflows back into the flask.

    • Continue refluxing until water no longer collects in the trap (typically 3-6 hours).

    • Monitor the reaction's completion via TLC (staining with permanganate can help visualize the alcohol).

  • Workup & Purification:

    • Allow the reaction mixture to cool to room temperature, then place it in an ice bath.

    • Follow the detailed steps in Protocol 2 for workup.

    • After drying and solvent removal, purify the crude product by vacuum distillation to obtain pure 2,4-Dimethylphenethyl acetate.

Protocol 2: Standard Workup Procedure to Minimize Hydrolysis

This protocol should be followed after any esterification reaction to ensure maximum product recovery.

  • Cooling: Once the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.

  • Quenching & Extraction: Transfer the cooled reaction mixture to a separatory funnel. If the reaction was run neat, dilute it with an inert organic solvent like diethyl ether or ethyl acetate.

  • Neutralization Wash: Carefully add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions. Swirl the funnel gently and vent frequently to release the CO₂ gas that evolves. Continue adding portions until gas evolution ceases. This indicates all strong acid and excess acetic acid have been neutralized.

  • Aqueous Wash: Wash the organic layer with cold water (1x).

  • Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine) (1x). This step is critical for removing residual water and breaking any emulsions.[7]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes. The drying agent should be free-flowing (not clumped) to indicate sufficient drying.

  • Isolation: Filter the drying agent and wash the solid with a small amount of the extraction solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

Section 4: Data Summary & Advanced Strategies

Table 1: Comparison of Reaction Conditions for Esterification

ParameterStandard ConditionOptimized for High YieldRationale for Optimization
Reactant Ratio 1.2 eq. Acetic Acid>3 eq. Acetic AcidShifts equilibrium toward products (Le Châtelier's Principle).[4]
Water Removal None (Relies on H₂SO₄)Dean-Stark TrapActively and physically removes water, preventing the reverse hydrolysis reaction.[1][4]
Catalyst Conc. H₂SO₄p-Toluenesulfonic Acid (p-TsOH)p-TsOH is a solid, making it easier to handle, and is often considered a milder catalyst, reducing charring.
Workup Temp. Room Temperature0 °C (Ice Bath)Dramatically slows the rate of unwanted acid- or base-catalyzed ester hydrolysis during washes.
Neutralizing Agent NaHCO₃ SolutionSaturated, Cold NaHCO₃ SolutionSaturation reduces product solubility in the aqueous layer; cold temperature minimizes hydrolysis.

Advanced Strategy: Enzymatic Synthesis

For applications requiring "natural" labeling or extremely mild conditions, biocatalysis is a superior alternative. Enzymes like immobilized lipases (e.g., Novozym® 435) or acyltransferases can catalyze the esterification under solvent-free or aqueous conditions at near-ambient temperatures (e.g., 40-60 °C).[8][9] This approach avoids harsh acids, high temperatures, and the formation of acid-catalyzed byproducts, leading to a cleaner reaction profile and simpler purification.[8][10] A conversion rate of over 99% has been reported for phenethyl acetate using an immobilized acyltransferase.[9][11]

References
  • Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by a Variety. ACS Publications. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Phenylethyl acetate (CAS N° 103-45-7). ScenTree. [Link]

  • Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. PMC. [Link]

  • Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. RSC Publishing. [Link]

  • Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. MDPI. [Link]

  • Esterification Reaction. BYJU'S. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Esterification not Working (Separation). Reddit. [Link]

  • Ester Reactions: Esterification Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]

  • (PDF) Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. ResearchGate. [Link]

  • Ester Reactions Summary and Practice Problems. Chemistry Steps. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2,4-Dimethylphenethyl Acetate

Welcome to our dedicated technical support guide for the synthesis of 2,4-Dimethylphenethyl Acetate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of 2,4-Dimethylphenethyl Acetate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on anticipating and mitigating common side reactions to enhance yield, purity, and process robustness.

Troubleshooting and FAQs: Navigating the Synthesis Pathway

The synthesis of 2,4-Dimethylphenethyl Acetate is typically a multi-step process, each with its own set of potential side reactions. This guide is structured to address issues that may arise at each critical stage of the synthesis.

A common synthetic route proceeds as follows:

  • Friedel-Crafts Acylation: m-Xylene is acylated with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst to form 2,4-Dimethylacetophenone.

  • Ketone Reduction: The 2,4-Dimethylacetophenone is reduced to 2,4-Dimethylphenethyl Alcohol.

  • Esterification: 2,4-Dimethylphenethyl Alcohol is esterified with an acetylating agent to yield the final product, 2,4-Dimethylphenethyl Acetate.

Below, we address specific issues you might encounter during this process.

Section 1: Friedel-Crafts Acylation of m-Xylene

Question 1: My Friedel-Crafts acylation reaction is producing a mixture of isomers and poly-acylated products. How can I improve the selectivity for 2,4-Dimethylacetophenone?

Answer: This is a common issue stemming from the electrophilic aromatic substitution mechanism on a substituted ring. The two methyl groups on m-xylene are ortho, para-directing. Acylation can occur at the 2, 4, and 5 positions. However, acylation at the 4-position is sterically favored.

Causality and Prevention:

  • Isomer Formation: The primary cause of isomeric impurities is the activation of multiple positions on the m-xylene ring. While the 4-position is the major product, some substitution at the 2- and 5-positions can occur.

  • Poly-acylation: The product, 2,4-Dimethylacetophenone, is a deactivated ring and is less susceptible to further acylation than the starting m-xylene. However, under harsh conditions (high temperature, long reaction times, or excess catalyst), poly-acylation can occur.

Preventative Measures:

ParameterRecommended ConditionRationale
Temperature Maintain a low temperature (0-5 °C) during the addition of the acylating agent.Reduces the rate of reaction and minimizes the formation of undesired isomers and byproducts.
Molar Ratio Use a slight excess of m-xylene relative to the acylating agent.This ensures the acylating agent is the limiting reagent, reducing the likelihood of poly-acylation.
Catalyst Use a stoichiometric amount of a strong Lewis acid like AlCl₃.A sufficient amount of catalyst is required to drive the reaction to completion.
Solvent Use a non-polar solvent like dichloromethane or carbon disulfide.These solvents are effective for Friedel-Crafts reactions and help to control the reaction temperature.

Question 2: The yield of my Friedel-Crafts acylation is consistently low, and I observe a significant amount of dark, tarry material in my reaction flask. What is causing this?

Answer: Low yields and tar formation in Friedel-Crafts acylations are often due to moisture contamination or side reactions involving the catalyst.

Causality and Prevention:

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water. Moisture deactivates the catalyst and can lead to polymerization and decomposition of starting materials and products.[1]

  • Catalyst-Induced Side Reactions: At higher temperatures, the Lewis acid can promote side reactions, including polymerization of the starting material or product.

Preventative Measures:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Controlled Addition: Add the Lewis acid catalyst portion-wise to the reaction mixture at a low temperature to manage the initial exotherm.

  • Proper Quenching: Quench the reaction by slowly and carefully adding the reaction mixture to ice-cold dilute acid (e.g., HCl). This will hydrolyze the aluminum chloride complex and prevent product decomposition.

Section 2: Reduction of 2,4-Dimethylacetophenone

The choice of reducing agent for the ketone is critical and depends on the stability of other functional groups in the molecule. The two most common methods are the Clemmensen and Wolff-Kishner reductions.

Question 3: I am using the Clemmensen reduction to produce 2,4-Dimethylphenethyl Alcohol, but I am isolating a significant amount of an alcohol byproduct and some polymeric material. How can I improve this?

Answer: The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is notorious for certain side reactions, especially with aryl-alkyl ketones.[2][3]

Causality and Prevention:

  • Alcohol Formation: Incomplete reduction can lead to the formation of the corresponding secondary alcohol. This can occur if the reaction time is too short or the activity of the zinc amalgam is low.

  • Pinacol Coupling: A bimolecular reduction can occur, leading to the formation of a pinacol (a 1,2-diol). This is a radical-mediated process that can be favored under certain conditions.[4]

  • Alkene Formation and Polymerization: Dehydration of the intermediate alcohol can lead to the formation of an alkene, which can then polymerize under the strongly acidic conditions, resulting in tar formation.[4][5]

Preventative Measures:

ParameterRecommended ConditionRationale
Zinc Amalgam Use freshly prepared and highly active zinc amalgam.Ensures a sufficient rate of reduction to the alkane, minimizing the accumulation of intermediates that can lead to side products.
Reaction Time Ensure the reaction is allowed to proceed to completion. Monitor the reaction by TLC or GC.Incomplete reaction is a common source of alcohol byproduct.
Solvent The use of a co-solvent like toluene can help to solubilize the organic starting material and improve the reaction rate.Better solubility facilitates contact between the substrate and the heterogeneous catalyst.

Question 4: I am attempting a Wolff-Kishner reduction, but the reaction is sluggish, and I am observing the formation of an azine byproduct. What can I do to optimize this reaction?

Answer: The Wolff-Kishner reduction involves the formation of a hydrazone followed by its decomposition under basic conditions at high temperatures.[6][7] Side reactions can compete with the desired reduction.

Causality and Prevention:

  • Azine Formation: The hydrazone intermediate can react with another molecule of the starting ketone to form an azine. This is more likely if the initial hydrazone formation is slow or incomplete before the high-temperature decomposition step.[8]

  • Incomplete Reaction: The high temperatures required for the decomposition of the hydrazone can be difficult to achieve or maintain, leading to incomplete reaction.

Preventative Measures:

  • Huang-Minlon Modification: This is a widely used modification where the reaction is carried out in a high-boiling solvent like diethylene glycol or triethylene glycol. This allows for the removal of water and drives the hydrazone formation to completion before the temperature is raised to effect the decomposition.

  • Anhydrous Conditions: While the initial hydrazone formation produces water, its removal is crucial for preventing side reactions and driving the equilibrium.

  • Strong Base: A strong base like potassium hydroxide or sodium ethoxide is required for the decomposition of the hydrazone.[9]

Workflow Diagram: Choosing a Reduction Method

G start 2,4-Dimethylacetophenone acid_sensitive Substrate is Acid-Sensitive? start->acid_sensitive base_sensitive Substrate is Base-Sensitive? acid_sensitive->base_sensitive  No wolff_kishner Use Wolff-Kishner Reduction acid_sensitive->wolff_kishner  Yes base_sensitive->wolff_kishner  No clemmensen Use Clemmensen Reduction base_sensitive->clemmensen  Yes product 2,4-Dimethylphenethyl Alcohol wolff_kishner->product clemmensen->product

Sources

Troubleshooting

Technical Support Center: Purification of 2,4-Dimethylphenethyl Acetate

Welcome to the technical support guide for the purification of 2,4-Dimethylphenethyl acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2,4-Dimethylphenethyl acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments, with a focus on the causality behind each procedural choice to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect when synthesizing 2,4-Dimethylphenethyl acetate?

A1: The impurity profile of your crude 2,4-Dimethylphenethyl acetate is intrinsically linked to its synthesis method, most commonly a Fischer esterification or a variation thereof. The primary impurities arise from unreacted starting materials, reaction byproducts, and potential side-reactions.

Causality: Fischer esterification is a reversible equilibrium reaction between an alcohol (2,4-Dimethylphenethyl alcohol) and a carboxylic acid (acetic acid), typically catalyzed by a strong acid.[1] Driving the reaction to completion is often difficult, leading to residual starting materials. Side-reactions involving the aromatic ring or the benzylic position can also occur under harsh conditions.

Table 1: Common Impurities in 2,4-Dimethylphenethyl Acetate Synthesis & Their Origin

Impurity Chemical Structure Likely Origin Recommended Primary Removal Method
2,4-Dimethylphenethyl Alcohol C₁₀H₁₄O Unreacted starting material Vacuum Distillation
Acetic Acid CH₃COOH Unreacted starting material/catalyst hydrolysis Aqueous wash (e.g., with NaHCO₃ solution)
Water H₂O Byproduct of esterification Aqueous wash, drying with anhydrous salts (e.g., MgSO₄)
Acid Catalyst (e.g., H₂SO₄) H₂SO₄ Catalyst used in esterification Aqueous wash (neutralization)
Isomeric Impurities e.g., 2,5-Dimethylphenethyl acetate Impurities in the starting 2,4-dimethylphenethyl alcohol Fractional Distillation or Preparative Chromatography

| Degradation Products | 2,4-Dimethylphenethyl alcohol, Acetic acid | Hydrolysis of the ester during workup or storage[2] | Proper workup, anhydrous storage |

Q2: My crude product has a low pH and a strong vinegar smell. How do I properly neutralize and wash it?

A2: This is a classic sign of residual acetic acid and the strong acid catalyst used for the esterification. A proper aqueous workup is essential to remove these water-soluble impurities before any further purification, such as distillation.

Expert Insight: Simply washing with water is insufficient. A dilute basic solution is required to deprotonate the carboxylic and mineral acids, rendering them highly water-soluble salts. However, using a strong base like sodium hydroxide can catalyze the hydrolysis of your desired ester product. Therefore, a mild base is the preferred choice.

Protocol: Aqueous Neutralization and Washing

  • Transfer: Transfer the crude reaction mixture to a separatory funnel. If the reaction was run in a solvent, ensure it is a water-immiscible solvent like ethyl acetate or diethyl ether. If no solvent was used, add an equal volume of one of these solvents.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions.

    • Causality: NaHCO₃ is a weak base that will neutralize the acids without significantly promoting ester hydrolysis. The reaction produces CO₂ gas, so be sure to vent the funnel frequently to release pressure.

  • Washing: Continue adding the NaHCO₃ solution until CO₂ evolution ceases. Then, wash the organic layer sequentially with:

    • Deionized water (to remove residual salts).

    • Saturated aqueous sodium chloride (brine) to break any emulsions and reduce the solubility of organic material in the aqueous layer.[3]

  • Separation: Carefully separate the organic layer from the aqueous layer.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove dissolved water.[1]

  • Filtration: Filter off the drying agent. The resulting solution contains your crude, neutralized ester, ready for solvent removal and further purification.

Q3: I'm struggling to separate the unreacted 2,4-Dimethylphenethyl alcohol from my final product. Their boiling points seem close.

A3: This is a common and significant challenge. While the acetate ester will have a higher boiling point than the corresponding alcohol, the difference may not be large enough for simple distillation, especially if high purity is required. Vacuum distillation is the standard and most effective method.[1]

Expert Insight: The key is to exploit the boiling point difference under reduced pressure. Lowering the pressure significantly lowers the boiling points of both compounds, which not only allows for separation but also prevents thermal degradation of the ester at high temperatures. A fractionating column is highly recommended to increase the separation efficiency.

Troubleshooting Vacuum Distillation:

  • Problem: "Bumping" or unstable boiling.

    • Cause: Uneven heating or lack of nucleation sites.

    • Solution: Use a magnetic stir bar or boiling chips. Ensure the flask is heated evenly using a heating mantle with sand or a water/oil bath.

  • Problem: Poor separation (product and starting material co-distilling).

    • Cause: Inefficient column, vacuum too low (pressure too high), or heating rate too fast.

    • Solution:

      • Use a Fractionating Column: A Vigreux or, for better separation, a packed column (e.g., with Raschig rings) will provide multiple theoretical plates for a more efficient separation.

      • Optimize Vacuum: Achieve a stable and sufficiently low pressure. A good vacuum pump is critical.

      • Control the Heating Rate: Heat the distillation flask slowly to establish a stable temperature gradient in the column. A rapid heating rate will push both components over without effective separation.

  • Problem: Product appears to be decomposing in the distillation pot.

    • Cause: Temperature is too high, likely due to insufficient vacuum. Traces of acid or base left from the workup can also catalyze decomposition.

    • Solution: Ensure the workup was thorough. Improve the vacuum to allow distillation at a lower temperature. The boiling point of a related compound, α,α-Dimethylphenethyl acetate, is 249-251 °C at atmospheric pressure, underscoring the need for a good vacuum.[4]

Q4: Distillation failed to achieve the desired purity (>99%). What is my next option?

A4: When distillation is insufficient, typically due to closely boiling isomers or other non-volatile impurities, preparative column chromatography is the method of choice.[5] This technique separates compounds based on their differential adsorption to a stationary phase.

Expert Insight: For an ester like 2,4-Dimethylphenethyl acetate, a normal-phase silica gel column is the most common and effective approach. The separation relies on the polarity difference between your target compound and the impurities.

Protocol: Preparative Silica Gel Chromatography

  • Column Packing: Prepare a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[6]

    • Causality: Less polar compounds will travel down the column faster, while more polar compounds (like the residual alcohol) will adsorb more strongly to the silica and elute later. Your ester is of intermediate polarity.

  • Fraction Collection: Collect the eluent in small fractions.

  • Purity Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify which ones contain the pure product.[7]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2,4-Dimethylphenethyl acetate.[5]

Table 2: Starting Parameters for Chromatographic Method Development

Parameter Technique Recommended Starting Condition Rationale
Stationary Phase Column Chromatography Silica Gel (60 Å, 230-400 mesh) Industry standard for normal-phase separation of moderately polar organics.
Mobile Phase Column Chromatography Gradient: Hexane to 95:5 Hexane:Ethyl Acetate The gradient allows for the elution of non-polar impurities first, followed by the product, and finally the more polar starting alcohol.
Stationary Phase Preparative HPLC C18 Reversed-Phase Column[5] Offers high resolution for difficult separations.

| Mobile Phase | Preparative HPLC | Isocratic or Gradient: Acetonitrile/Water[8][9] | A common solvent system for reversed-phase HPLC, separating based on hydrophobicity. |

Process & Troubleshooting Workflows

The following diagrams illustrate the standard purification workflow and a logical troubleshooting guide for addressing common issues.

G cluster_0 Standard Purification Workflow A Crude Reaction Mixture B Aqueous Workup (NaHCO3, H2O, Brine) A->B C Dry Organic Layer (e.g., MgSO4) B->C D Filter & Concentrate (Rotary Evaporation) C->D E Primary Purification (Vacuum Distillation) D->E F Purity Check (GC/NMR) E->F G Pure Product (>95%) F->G Purity OK H Secondary Purification (Column Chromatography) F->H Purity Not OK I Pure Product (>99%) H->I

Caption: Standard multi-step purification workflow for 2,4-Dimethylphenethyl acetate.

G Start Analyze Crude Product (GC, NMR, TLC) Impurity_Type What is the major impurity? Start->Impurity_Type Acid_Check Acidic Impurities (Acetic Acid, Catalyst) Impurity_Type->Acid_Check pH < 7 Alcohol_Check Starting Alcohol or Closely-Boiling Impurities Impurity_Type->Alcohol_Check Polar Spot on TLC / Boiling Point Close Isomer_Check Isomeric Impurities Impurity_Type->Isomer_Check Similar Polarity & Boiling Point Sol_Acid Perform Aqueous Wash with NaHCO3 Acid_Check->Sol_Acid Sol_Alcohol Perform Fractional Vacuum Distillation Alcohol_Check->Sol_Alcohol Sol_Isomer Use Preparative Column Chromatography Isomer_Check->Sol_Isomer

Caption: Troubleshooting decision tree for selecting the appropriate purification method.

References

  • Organic Syntheses. Enantioselective three-component reaction for the preparation of. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • PhareSST. Analytical Method. Available from: [Link]

  • RSC Publishing. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. Available from: [Link]

  • PMC. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. Available from: [Link]

  • PubMed. Fragrance material review on 2,4-dimethylbenzyl acetate. Available from: [Link]

  • Patent 0004732. Preparation of 2-phenylethanol and 2-phenylethyl acetate.
  • PMC. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available from: [Link]

  • Google Patents. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
  • EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from: [Link]

  • Der Pharma Chemica. Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. Available from: [Link]

  • Organic Syntheses Procedure. 4. Available from: [Link]

  • DOI. Generic chromatography‐based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants. Available from: [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. Available from: [Link]

  • ECHA CHEM. Available from: [Link]

  • ResearchGate. (PDF) Production of 2-phenylethyl acetate via reactive distillation. Available from: [Link]

  • Semantic Scholar. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. Available from: [Link]

  • ResearchGate. (PDF) Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. Available from: [Link]

  • Google Patents. US5206434A - Purification process for methyl acetate.
  • Macedonian Journal of Chemistry and Chemical Engineering. Determination of dimethoate, 2,4-dichlorophenoxy acetic acid, mecoprop and linuron pesticides in environmental waters in Republic of Macedonia by high performance liquid chromatography. Available from: [Link]

  • Google Patents. WO2018196988A1 - Ethyl-2-acetyl-2,4-dimethyl-pent-4-enoate as a fragrance.

Sources

Optimization

Troubleshooting low purity of synthesized 2,4-Dimethylphenethyl acetate

Technical Support Center: Troubleshooting Low Purity in 2,4-Dimethylphenethyl Acetate Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling wi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Purity in 2,4-Dimethylphenethyl Acetate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of synthesized phenethyl esters. 2,4-Dimethylphenethyl acetate is a highly lipophilic, sterically nuanced compound. While the esterification of its parent primary alcohol (2,4-dimethylphenethyl alcohol) seems straightforward on paper, practical execution often leads to frustratingly low purities due to incomplete conversions, reagent co-elution, or mechanistic side-reactions.

This guide bypasses generic advice to provide a deep, mechanistically grounded troubleshooting framework designed for drug development professionals and synthetic chemists.

I. Diagnostic Workflow

Before altering your protocol, you must identify the chemical nature of your impurity. Use the diagnostic decision tree below to match your analytical data (GC-MS, IR, or NMR) to the correct mechanistic failure point.

DiagnosticWorkflow Start Low Purity: 2,4-Dimethylphenethyl acetate Analysis Conduct GC-MS / 1H-NMR Analysis Start->Analysis Imp1 Impurity 1: Unreacted Alcohol (m/z 150) Analysis->Imp1 Broad IR 3300 cm⁻¹ Lower RT on GC Imp2 Impurity 2: Residual Acetic Acid / Anhydride Analysis->Imp2 Acidic pH Pungent Odor Imp3 Impurity 3: N-Acylurea Byproduct (Steglich Method) Analysis->Imp3 High MW on MS Waxy solid residue Sol1 Check Ac2O integrity Increase DMAP to 0.1 eq Imp1->Sol1 Sol2 Extend sat. NaHCO3 wash Stir biphasic mixture 30 min Imp2->Sol2 Sol3 Maintain temp at 0°C Wash with cold 0.5M HCl Imp3->Sol3

Fig 1. Diagnostic decision tree for troubleshooting 2,4-dimethylphenethyl acetate impurities.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: I am using the Steglich esterification method (EDC·HCl / DMAP) to avoid acetic anhydride, but I'm isolating a waxy solid impurity. What is it, and how do I prevent it? A: This is a classic Steglich esterification pitfall[1]. The waxy solid is an N-acylurea byproduct. During the reaction, acetic acid and the carbodiimide (EDC or DCC) form an O-acylurea intermediate. If the subsequent nucleophilic attack by the 2,4-dimethylphenethyl alcohol is too slow, the O-acylurea undergoes an entropically favored 1,3-rearrangement to form a highly stable, unreactive N-acylurea[2]. Corrective Action:

  • Temperature Control : Keep the reaction strictly at 0 °C during the initial coupling phase to suppress the activation energy required for the 1,3-rearrangement[2].

  • Catalyst Kinetics : Increase DMAP loading to 10 mol%. DMAP acts as an acyl transfer agent; it attacks the O-acylurea faster than it can rearrange, forming a highly reactive N-acylpyridinium species which then smoothly acetylates your alcohol[1].

Q2: My GC-MS shows a massive peak for the starting material (2,4-dimethylphenethyl alcohol) despite running the reaction overnight. Why isn't it going to completion? A: Primary alcohols should acetylate quantitatively. Incomplete conversion here is almost always a reagent integrity issue rather than a steric block. Corrective Action:

  • Hydrolyzed Acetic Anhydride : Acetic anhydride (

    
    ) readily absorbs atmospheric moisture and hydrolyzes into acetic acid. If your 
    
    
    
    bottle is old, you are essentially attempting a Fischer esterification without a strong acid catalyst, which will stall at room temperature. Use a fresh, sealed bottle of
    
    
    .
  • Alternative Lewis Acid Catalysis : If traditional DMAP/

    
     protocols continue to stall, switch to a mild Lewis acid catalyst system. Literature demonstrates that adding catalytic Magnesium Bromide (
    
    
    
    )[3] or Zinc Chloride (
    
    
    )[4] with
    
    
    can rapidly drive the acetylation of phenethyl alcohols to >98% conversion by strongly coordinating and activating the anhydride carbonyl.

Q3: The yield is fine, but the isolated product smells strongly of vinegar and shows a broad OH stretch in IR. How do I fix the workup? A: You are observing residual acetic acid co-eluting with your product. 2,4-Dimethylphenethyl acetate is highly lipophilic, and acetic acid can easily partition into the organic phase (DCM or Ethyl Acetate) during a rushed workup. Corrective Action: A quick shake with


 in a separatory funnel is insufficient. You must stir the biphasic mixture vigorously for at least 30 minutes to allow the acetic acid to cross the phase boundary and neutralize. See Step 3 of the SOP below for the self-validating workup protocol.

III. Quantitative Comparison of Esterification Methodologies

To make an informed decision on which synthetic route to adopt, compare the empirical data of standard methodologies applied to phenethyl alcohols:

Table 1: Comparative Analysis of Esterification Methodologies for Phenethyl Alcohols

MethodologyReagents & CatalystTempTypical PurityPrimary Impurity RiskTroubleshooting Focus
Anhydride Acetylation

, TEA, DMAP (5 mol%)
0 °C to RT>98%Residual Acetic AcidExtend

biphasic stirring to 30 min.
Steglich Esterification AcOH, EDC·HCl, DMAP0 °C85-90%N-acylurea byproductMaintain 0 °C; ensure adequate DMAP loading[1].
Lewis Acid Acetylation

,

or

RT>95%Unreacted AlcoholEnsure strictly anhydrous catalyst handling[3][4].
Acid Chloride Method AcCl, Pyridine0 °C>90%Pyridine co-elutionWash with cold 0.5 M HCl; monitor aqueous pH.

IV. Standard Operating Procedure (SOP): High-Purity Acetylation

This protocol utilizes the Anhydride Acetylation method, optimized specifically to prevent the impurities discussed above. It includes built-in self-validation checkpoints to ensure trustworthiness at every step.

Step 1: Reaction Setup

  • Flame-dry a round-bottom flask under inert gas (

    
     or Ar).
    
  • Dissolve 2,4-Dimethylphenethyl alcohol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Add Triethylamine (TEA, 1.5 eq, 15 mmol) and 4-Dimethylaminopyridine (DMAP, 0.05 eq, 0.5 mmol).

    • Mechanistic Note: TEA acts as the bulk base to neutralize the generated acetic acid, driving the equilibrium. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that accelerates the reaction significantly compared to uncatalyzed pathways.

Step 2: Acylation

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise add fresh Acetic Anhydride (

    
    , 1.2 eq, 12 mmol) over 10 minutes.
    
    • Mechanistic Note: Dropwise addition at 0 °C prevents exothermic spikes that can lead to solvent boil-off or degradation.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint : Monitor via TLC (Hexanes:Ethyl Acetate 8:2). The starting alcohol will stain strongly with

    
    , while the product ester will be UV-active but 
    
    
    
    -negative. Do not proceed until the alcohol spot disappears.

Step 3: Quench and Biphasic Workup

  • Quench the reaction by adding 10 mL of distilled water. Stir for 10 minutes to hydrolyze any unreacted

    
     into acetic acid.
    
  • Transfer to a separatory funnel. Wash the organic layer with cold 0.5 M HCl (2 x 15 mL).

    • Mechanistic Note: This step protonates and forces the DMAP and TEA into the aqueous layer.

  • Wash with saturated aqueous

    
     (2 x 20 mL).
    
    • Critical Step: Transfer the mixture to a beaker and stir the biphasic mixture vigorously for 30 minutes before separation. Acetic acid easily becomes trapped in DCM emulsions; extended stirring ensures complete neutralization.

  • Self-Validation Checkpoint : Test the pH of the final

    
     aqueous layer. It must be ≥ 8. If acidic, repeat the wash.
    
  • Wash with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield >98% pure 2,4-Dimethylphenethyl acetate.
    

V. References

1.[4] Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst. Asian Journal of Chemistry. 4 2.[3] Magnesium bromide catalysed acylation of alcohols. 3 3.[2] Esterification/Amidation Problems: Practical Troubleshooting. r/Chempros. 2 4.[1] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). 1

Sources

Troubleshooting

Removal of unreacted starting materials from 2,4-Dimethylphenethyl acetate

Welcome to the technical support guide for the purification of 2,4-Dimethylphenethyl Acetate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2,4-Dimethylphenethyl Acetate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of unreacted starting materials. The guidance herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Understanding the Core Challenge: Starting Material Removal

The synthesis of 2,4-Dimethylphenethyl Acetate, a valuable aromatic ester, typically involves the reaction of 2,4-dimethylphenethyl alcohol with an acetylating agent such as acetic anhydride or acetyl chloride. A common outcome of this esterification is an incomplete reaction, leaving unreacted starting materials in the crude product mixture. The presence of these impurities can significantly impact the purity, stability, and downstream applications of the final product.[1]

This guide will focus on the most prevalent and effective methods for removing these unreacted starting materials: Liquid-Liquid Extraction , Column Chromatography , and Distillation .

Frequently Asked Questions (FAQs) - Initial Considerations

Q1: Why is it critical to remove unreacted 2,4-dimethylphenethyl alcohol and the acetylating agent?

A1: Residual 2,4-dimethylphenethyl alcohol can interfere with the desired aroma profile of the ester and can participate in unwanted side reactions in subsequent synthetic steps. Unreacted acetic anhydride or its hydrolysis product, acetic acid, can catalyze the reverse reaction (hydrolysis of the ester), decreasing the overall yield and stability of the product.[1] In pharmaceutical applications, such impurities can affect the pharmacological profile and safety of a drug candidate.

Q2: What are the primary methods for purifying 2,4-Dimethylphenethyl Acetate?

A2: The most common and effective purification techniques include:

  • Liquid-Liquid Extraction (Aqueous Wash): Ideal for removing water-soluble impurities like excess acid or alcohol.[1][2]

  • Column Chromatography: A powerful technique for separating compounds with different polarities.[3][4]

  • Distillation: Suitable for separating compounds with significantly different boiling points.[1][5]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of method depends on several factors, including the scale of your reaction, the specific impurities present, and the required final purity of your product. The flowchart below provides a general decision-making framework.

Purification_Decision_Tree start Crude 2,4-Dimethylphenethyl Acetate is_scale_large Large Scale (>10g)? start->is_scale_large is_bp_diff_sig Significant Boiling Point Difference? is_scale_large->is_bp_diff_sig Yes extraction Liquid-Liquid Extraction is_scale_large->extraction No distillation Distillation is_bp_diff_sig->distillation Yes is_bp_diff_sig->extraction No is_purity_high High Purity Required? distillation->is_purity_high extraction->is_purity_high chromatography Column Chromatography is_purity_high->chromatography Yes end Purified Product is_purity_high->end No chromatography->end

Caption: Decision tree for selecting a purification method.

II. Method 1: Liquid-Liquid Extraction (Aqueous Wash)

Liquid-liquid extraction is a fundamental and often first-line technique for purifying esters. It leverages the differential solubility of the product and impurities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[2]

Troubleshooting Guide: Liquid-Liquid Extraction

Q4: I've performed the esterification and am ready for work-up. What is the first step?

A4: Before extraction, it's crucial to quench any remaining reactive acetylating agent. If you used acetic anhydride, it can be hydrolyzed by the careful addition of water.[6][7] This step should be performed cautiously, as the reaction can be exothermic.

Q5: What is the standard aqueous wash sequence for removing unreacted starting materials?

A5: A typical and effective sequence involves washing the organic layer (containing your crude product dissolved in a water-immiscible solvent like ethyl acetate or diethyl ether) with the following aqueous solutions in a separatory funnel:

  • Water Wash: Removes the bulk of water-soluble impurities like excess alcohol.[8][9]

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: Neutralizes unreacted acid (e.g., acetic acid from hydrolyzed acetic anhydride). Be sure to vent the separatory funnel frequently as carbon dioxide gas is evolved.[10][11]

  • Brine (Saturated NaCl Solution): Removes residual water from the organic layer and helps to break up emulsions.[10]

Q6: I've formed a stable emulsion during the extraction. How can I break it?

A6: Emulsions are a common frustration in liquid-liquid extractions.[1] Here are several strategies to resolve them:

  • Patience: Allow the separatory funnel to stand undisturbed for a period.

  • Brine Wash: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help force the separation.

  • Gentle Swirling: Gently swirl the contents of the funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can break the emulsion.

Experimental Protocol: Liquid-Liquid Extraction
  • Dilution: Transfer the cooled reaction mixture to a separatory funnel and dilute with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).[1]

  • Water Wash: Add an equal volume of deionized water, gently invert the funnel several times, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Base Wash: Add an equal volume of saturated sodium bicarbonate solution. Invert gently and vent frequently to release the pressure from CO₂ evolution.[12] Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution to remove residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude, partially purified 2,4-Dimethylphenethyl Acetate.

III. Method 2: Column Chromatography

For instances where a higher degree of purity is required, or when starting materials have similar solubilities to the product, column chromatography is the method of choice.[3][4] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Troubleshooting Guide: Column Chromatography

Q7: My product and the unreacted alcohol are co-eluting (coming off the column at the same time). How can I improve the separation?

A7: This is a common issue when the polarity of the product and impurity are similar. Here are some solutions:

  • Optimize the Eluent System: Decrease the polarity of your eluent. For example, if you are using a 20:80 mixture of ethyl acetate:hexane, try a 10:90 or 5:95 mixture. This will increase the retention time of both compounds on the silica gel, but the more polar alcohol should be retained more strongly, leading to better separation.

  • Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, which can improve the separation of closely eluting compounds.

  • Consider a Different Stationary Phase: While silica gel is standard, other stationary phases like alumina or reverse-phase silica (C18) may offer different selectivity.

Q8: The unreacted carboxylic acid is streaking down the column and contaminating all of my fractions. What can I do?

A8: Carboxylic acids can interact strongly and irreversibly with silica gel, leading to poor separation.

  • Pre-treat the Crude Product: Perform a liquid-liquid extraction with sodium bicarbonate as described above to remove the bulk of the acid before attempting chromatography.

  • Add a Modifier to the Eluent: Adding a small amount of a volatile acid (like acetic acid) or a base (like triethylamine) to the eluent can improve the chromatography of acidic or basic compounds, respectively.[12] For an acidic impurity, adding a small amount of triethylamine can help to deprotonate the acid, causing it to bind more strongly to the silica gel.

Experimental Protocol: Column Chromatography
  • Column Packing: Prepare a column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent via rotary evaporation.

IV. Method 3: Distillation

Distillation is a purification technique that separates components of a liquid mixture based on differences in their boiling points.[1][5] For 2,4-Dimethylphenethyl Acetate, this method can be effective if the boiling points of the ester and the unreacted starting materials are sufficiently different.

Troubleshooting Guide: Distillation

Q9: I'm not achieving good separation between my product and the unreacted alcohol via simple distillation.

A9: This suggests that the boiling points of the two compounds are too close for effective separation with a simple distillation apparatus.

  • Fractional Distillation: Employ a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization and condensation cycles, effectively increasing the separation efficiency.

  • Vacuum Distillation: If the compounds have high boiling points, distilling under reduced pressure (vacuum distillation) will lower their boiling points, potentially increasing the boiling point difference and preventing thermal decomposition.[13]

Q10: My product seems to be decomposing in the distillation pot.

A10: Thermal decomposition is a risk, especially for high-boiling organic compounds.

  • Use Vacuum Distillation: As mentioned above, this is the most effective way to lower the distillation temperature and prevent decomposition.[1]

  • Ensure Proper Heating: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating.

  • Minimize Distillation Time: Do not heat the mixture for longer than necessary.

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (if necessary), a condenser, a receiving flask, and a connection to a vacuum source with a pressure gauge.

  • Charging the Flask: Place the crude product in the distillation flask along with a stir bar or boiling chips.

  • Applying Vacuum: Gradually reduce the pressure in the system to the desired level.

  • Heating: Begin heating the distillation flask gently and evenly.

  • Fraction Collection: Collect the distillate in fractions, monitoring the temperature at the distillation head. A stable temperature reading indicates that a pure component is distilling.

  • Completion: Stop the distillation when the temperature begins to drop or when the majority of the product has been collected. Always cool the apparatus before releasing the vacuum.

V. Summary of Purification Methods

MethodAdvantagesDisadvantagesBest For
Liquid-Liquid Extraction Fast, inexpensive, good for large scales.[1][2]May not provide high purity, can form emulsions.[1]Initial work-up to remove bulk impurities.
Column Chromatography Can achieve very high purity, versatile.[3][4]Slower, more expensive (solvents and stationary phase), can be challenging to scale up.High-purity applications, separating compounds with similar properties.
Distillation Good for large scales, can be very effective for compounds with different boiling points.[1][5]Requires significant boiling point differences, risk of thermal decomposition for high-boiling compounds.[1][13]Large-scale purification where boiling points differ significantly.

VI. References

  • Kalliney, M. H., et al. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education, 91(9), 1463–1466. [Link]

  • Pathiranage, A. L., & Jackson, L. J. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education, 4(1), 18-22.

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, September 27). Lab5 procedure esterification. Retrieved from [Link]

  • Orita, A., et al. (2008). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Heterocycles, 76(2), 913.

  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • ResearchGate. (2020, February 17). (PDF) Production of 2-phenylethyl acetate via reactive distillation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015040298A2 - Liquid-liquid extraction method for the production of acrylic esters. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, November 19). 1.14: Experiment_614_Synthesis of Aspirin_1_1_2. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 29. The Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioproduction of Natural Phenethyl Acetate, Phenylacetic Acid, Ethyl Phenylacetate, and Phenethyl Phenylacetate from Renewable Feedstock. Retrieved from [Link]

  • e-learning université Mila. (n.d.). Esterification (synthesis of aspirin) 1. Introduction Esterification is a chemical reaction that forms an ester from an al. Retrieved from [Link]

  • Aidic. (n.d.). 2-phenyl ethyl acetate production by Continuous reactive distillation through catalysis by ion exchange resin. Retrieved from [Link]

  • Google Patents. (n.d.). CN103553914A - Phenylethyl acetate synthesis method. Retrieved from

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

Sources

Optimization

Preventing hydrolysis of 2,4-Dimethylphenethyl acetate during workup

Created by the Office of Senior Application Scientists Welcome to the technical support center for 2,4-Dimethylphenethyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Created by the Office of Senior Application Scientists

Welcome to the technical support center for 2,4-Dimethylphenethyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and workup of this compound, with a specific focus on preventing unwanted hydrolysis.

Troubleshooting Guide: Preventing Hydrolysis of 2,4-Dimethylphenethyl Acetate During Workup

This section addresses specific issues you may encounter during the purification of 2,4-Dimethylphenethyl Acetate, a common fragrance and flavor ester. The primary challenge during the workup of esterification reactions is preventing the reverse reaction: hydrolysis of the ester back to its parent carboxylic acid and alcohol.[1]

Question 1: My final yield of 2,4-Dimethylphenethyl Acetate is significantly lower than expected, and I detect the starting materials (2,4-dimethylphenylethanol and acetic acid) in my crude product. What is the likely cause?

Answer:

The most probable cause is the hydrolysis of your ester product during the aqueous workup.[1] Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol, and it can be catalyzed by either acid or base.[1][2] The aqueous solutions used to neutralize catalysts and remove impurities create a favorable environment for this unwanted side reaction.

Common Signs of Hydrolysis:

  • Lower-than-expected yield: This is the most direct indicator of product loss.

  • Reappearance of starting materials: Detecting 2,4-dimethylphenylethanol and acetic acid in your crude product via analytical methods like TLC, GC-MS, or NMR spectroscopy is a strong confirmation of hydrolysis.[1]

  • Changes in odor: 2,4-Dimethylphenethyl Acetate has a characteristic floral, rosy scent. The presence of acetic acid will introduce a vinegar-like odor.

Hydrolysis_Troubleshooting cluster_problem Observed Problem cluster_cause Likely Cause cluster_conditions Contributing Factors Low_Yield Low Yield of Ester Hydrolysis Ester Hydrolysis During Workup Low_Yield->Hydrolysis indicates Start_Mat_Detected Starting Materials Detected Start_Mat_Detected->Hydrolysis confirms Aqueous_Workup Aqueous Environment Hydrolysis->Aqueous_Workup occurs in Acid_Base Presence of Acid/Base Catalysts Hydrolysis->Acid_Base catalyzed by High_Temp Elevated Temperature Aqueous_Workup->High_Temp worsened by Long_Contact Prolonged Contact Time Aqueous_Workup->Long_Contact worsened by

Question 2: Which specific steps in my workup are most likely to cause hydrolysis of 2,4-Dimethylphenethyl Acetate?

Answer:

Any step involving the contact of your ester with aqueous acidic or basic solutions presents a risk. The most critical steps are:

  • Quenching the reaction: Adding water or an aqueous solution to the reaction mixture to stop the reaction.

  • Neutralization wash: This is often the most significant contributor to hydrolysis. A basic wash, typically with sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is necessary to remove the acid catalyst (e.g., sulfuric acid) and any unreacted carboxylic acid.[3][4] However, this step can initiate base-catalyzed hydrolysis, also known as saponification, which is often irreversible under the workup conditions.[1][5]

  • Acidic wash: While less common after an esterification, an acidic wash to remove basic impurities can also catalyze hydrolysis.

The rate of hydrolysis is influenced by several factors, including the strength of the acid or base, the temperature, and the duration of contact.[1]

Question 3: How can I modify my workup procedure to minimize the hydrolysis of 2,4-Dimethylphenethyl Acetate?

Answer:

The key to preventing hydrolysis is to minimize the time your ester is in contact with aqueous acidic or basic solutions and to control the reaction conditions. Here is a recommended, optimized workup protocol:

Optimized Workup Protocol to Minimize Ester Hydrolysis
StepProcedureRationale
1. Cooling Once the esterification is complete, cool the reaction mixture to room temperature, and then to 0°C in an ice bath.Lowering the temperature significantly reduces the rate of all chemical reactions, including hydrolysis.[1]
2. Dilution Dilute the cooled reaction mixture with a non-polar organic solvent like diethyl ether or ethyl acetate.This helps to separate the organic and aqueous layers more effectively during extraction.[6]
3. Neutralization Wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the CO₂ gas that evolves. Continue washing until the gas evolution ceases.Sodium bicarbonate is a weak base, making it less likely to promote rapid hydrolysis compared to strong bases like sodium hydroxide.[3][7] Using a cold, saturated solution further minimizes hydrolysis and helps to remove water from the organic layer.[1]
4. Brine Wash Wash the organic layer with a cold, saturated aqueous solution of sodium chloride (brine).This step removes residual water from the organic layer and decreases the solubility of the organic product in the aqueous phase, further driving it into the organic layer.[1]
5. Drying Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).This removes trace amounts of water, preventing further hydrolysis.[1]
6. Solvent Removal Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.This isolates the crude ester product.

Optimized_Workup Start Esterification Reaction Mixture Cool 1. Cool to 0°C Start->Cool Dilute 2. Dilute with Organic Solvent Cool->Dilute Wash_Bicarb 3. Wash with Cold, Saturated NaHCO₃ Dilute->Wash_Bicarb Neutralizes Acid Wash_Brine 4. Wash with Cold Brine Wash_Bicarb->Wash_Brine Removes Water Dry 5. Dry with Anhydrous Na₂SO₄ Wash_Brine->Dry Removes Trace Water Evaporate 6. Remove Solvent Dry->Evaporate Product Pure 2,4-Dimethylphenethyl Acetate Evaporate->Product

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis?

A1: Ester hydrolysis is a chemical reaction in which an ester molecule is broken down into its constituent carboxylic acid and alcohol by reacting with water.[1] This reaction is the reverse of Fischer esterification and can be catalyzed by both acids and bases.[1]

Q2: Why is sodium bicarbonate preferred over sodium hydroxide for neutralizing the acid catalyst?

A2: Sodium bicarbonate is a much weaker base than sodium hydroxide.[3][7] While both can neutralize the acid catalyst, sodium hydroxide will significantly increase the rate of base-catalyzed hydrolysis (saponification) of the ester product.[5] The use of a milder base like sodium bicarbonate effectively neutralizes the acid while minimizing the undesired hydrolysis of the ester.[3] The reaction with sodium bicarbonate also has a visual endpoint: the cessation of carbon dioxide evolution.[1]

Q3: Can I skip the aqueous workup altogether?

A3: In some cases, non-aqueous workups are possible, but they are generally more complex and may require techniques like chromatography. For most standard esterification reactions, an aqueous workup is the most practical method for removing the acid catalyst and unreacted starting materials. The key is to perform the aqueous workup quickly and at a low temperature to minimize hydrolysis. If you are working on a very small scale or with a very sensitive ester, you might consider passing the crude reaction mixture through a short plug of basic alumina or silica gel to remove the acid catalyst, although this may lead to some product loss on the solid support.

Q4: How does temperature affect the rate of hydrolysis?

A4: Like most chemical reactions, the rate of ester hydrolysis is highly dependent on temperature.[1] Increasing the temperature provides more energy to the molecules, allowing them to overcome the activation energy barrier for the reaction more easily. Therefore, performing all aqueous washes with ice-cold solutions is a critical step in minimizing hydrolysis.[1]

Q5: Is 2,4-Dimethylphenethyl Acetate particularly susceptible to hydrolysis?

A5: While all esters are susceptible to hydrolysis to some extent, the rate can be influenced by the structure of the ester. In the case of 2,4-Dimethylphenethyl Acetate, the electronic and steric effects of the 2,4-dimethylphenyl group do not make it unusually prone to hydrolysis under standard workup conditions compared to other simple acetate esters. However, following the best practices outlined in this guide is still crucial for maximizing your yield and purity.

References

  • What is the purpose of washing the ester product with 5% aqueous sodium bicarbonate? (2024, February 12). Brainly.com. Retrieved from [Link]

  • About Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Li, H., Qin, F., Huang, L., Jia, W., Zhang, M., Li, X., & Shu, Z. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. RSC Advances, 12(7), 4153-4160. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. (n.d.). Retrieved from [Link]

  • The Big Ester Hydrolysis Thread - StillDragon® Community Forum. (2015, December 20). Retrieved from [Link]

  • Nottebohm, M., Ghergut, I., & Sauter, M. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford Geothermal Program Workshop Report SGP-TR-213.
  • Purification of esterification mixtures w/o high vac : r/Chempros - Reddit. (2025, January 2). Retrieved from [Link]

  • Work up of ester? - ResearchGate. (2021, January 19). Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Acetic Acid Esters - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - RSC Publishing. (n.d.). Retrieved from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Bowers, J. S., Williams, J. M., & Rapp, K. M. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education, 91(8), 1222-1225. [Link]

  • Alternative Methods of Deacidification of Nitric Esters - Sciencemadness Discussion Board. (2011, July 15). Retrieved from [Link]

  • Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - ResearchGate. (2022, January 7). Retrieved from [Link]

  • Basic hydrolysis of esters. saponification. (n.d.). Retrieved from [Link]

  • Washing a solution with bicarbonate? - chemistry - Reddit. (2025, November 17). Retrieved from [Link]

Sources

Troubleshooting

Common impurities in 2,4-Dimethylphenethyl acetate and their identification

Welcome to the Technical Support Center for 2,4-Dimethylphenethyl acetate (CAS 22532-58-7). This platform is designed for researchers, analytical chemists, and drug development professionals tasked with optimizing the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,4-Dimethylphenethyl acetate (CAS 22532-58-7). This platform is designed for researchers, analytical chemists, and drug development professionals tasked with optimizing the synthesis, purification, and structural validation of this sterically hindered aromatic ester.

Below, you will find an in-depth troubleshooting guide, self-validating analytical protocols, and mechanistic explanations for common impurity profiles.

Part 1: Frequently Asked Questions (FAQs) on Impurity Origins

Q1: What are the primary synthetic routes for 2,4-Dimethylphenethyl acetate, and how do they dictate the impurity profile? A1: The standard industrial and laboratory synthesis involves a two-step cascade. First, the Friedel-Crafts alkylation of m-xylene with ethylene oxide yields the intermediate 2,4-dimethylphenethyl alcohol. Second, this alcohol undergoes acetylation using acetic anhydride or acetyl chloride. The impurities directly cascade from these steps. Incomplete acetylation leaves residual alcohol, while side reactions during the initial Friedel-Crafts step generate polyethoxylated byproducts and isomeric variations.

Q2: Why is 2,4-dimethylphenethyl alcohol consistently observed as a stubborn impurity, and how does it affect the product? A2: The ortho-methyl group on the aromatic ring creates significant steric hindrance, which kinetically slows down the esterification process compared to unsubstituted phenethyl alcohol. If the reaction is not driven to completion—either through insufficient catalyst or inadequate removal of acetic acid byproducts—the equilibrium halts, leaving unreacted 2,4-dimethylphenethyl alcohol[1]. Even trace amounts of this alcohol can drastically alter the organoleptic profile and introduce reactive hydroxyl groups into downstream pharmaceutical formulations.

Q3: How do isomeric impurities (e.g., 2,6-dimethylphenethyl acetate) form, and why are they problematic? A3: Isomeric impurities almost always originate from the starting material. Commercial m-xylene frequently contains trace amounts of o-xylene and p-xylene. During the Friedel-Crafts alkylation, these contaminants react with ethylene oxide to produce isomeric alcohols, which are subsequently acetylated. Because these isomers possess nearly identical boiling points and dipole moments, they are exceptionally difficult to separate via standard fractional distillation and require specialized chromatographic resolution.

Part 2: Troubleshooting Guide for Impurity Resolution

Issue 1: High levels of 2,4-Dimethylstyrene detected in the final product.

  • Root Cause (Causality): 2,4-Dimethylstyrene forms via the dehydration of 2,4-dimethylphenethyl alcohol. This typically occurs if the acetylation reaction is subjected to excessive thermal stress in the presence of strong acid catalysts (e.g., sulfuric acid), which promotes the elimination of water (or acetic acid from the ester) to form the thermodynamically stable conjugated styrene derivative.

  • Resolution: Switch to a milder acetylation catalyst, such as 4-Dimethylaminopyridine (DMAP) with triethylamine. Alternatively, employ enzymatic transesterification using immobilized lipases (e.g., from Mycobacterium smegmatis), which operate at lower temperatures (40 °C) and completely suppress dehydration pathways[1].

Issue 2: Co-elution of impurities during GC-MS analysis.

  • Root Cause: The structural similarity between the target 2,4-dimethylphenethyl acetate and its isomeric impurities results in identical mass-to-charge (m/z) ratios and similar partitioning behavior on standard non-polar GC columns (like HP-5ms).

  • Resolution: Transition the analytical method to a highly polar wax column (e.g., PEG/InertCap Pure-WAX). Polar columns separate isomers based on subtle differences in hydrogen bonding and dipole moments rather than relying solely on boiling points[2].

Part 3: Synthetic Pathway & Impurity Visualization

The following diagram maps the synthetic workflow and highlights the exact mechanistic divergence points where specific impurities are generated.

ImpurityPathway mXylene m-Xylene (Starting Material) Alcohol 2,4-Dimethylphenethyl Alcohol mXylene->Alcohol Friedel-Crafts (+ AlCl3) Isomers Isomeric Acetates (e.g., 2,6-Dimethyl) mXylene->Isomers Xylene Isomers EthyleneOxide Ethylene Oxide EthyleneOxide->Alcohol Acetate 2,4-Dimethylphenethyl Acetate (Target) Alcohol->Acetate Acetylation (+ Ac2O) Styrene 2,4-Dimethylstyrene (Dehydration) Alcohol->Styrene Thermal/Acid Dehydration PolyEth Polyethoxylated Byproducts Alcohol->PolyEth Excess EO Unreacted Unreacted Alcohol (Incomplete Rxn) Alcohol->Unreacted Equilibrium Halt

Fig 1: Synthetic pathway of 2,4-Dimethylphenethyl acetate and origin of common impurities.

Part 4: Quantitative Data Presentation

Accurate identification relies on precise mass spectrometry data. The table below summarizes the expected Retention Indices (RI) and Electron Ionization (EI) fragmentation patterns for the target compound and its primary impurities.

CompoundMolecular Weight ( g/mol )Retention Index (Non-Polar)Characteristic EI-MS Fragments (m/z)
2,4-Dimethylphenethyl acetate 192.26~1420132 (Base, M-AcOH), 117, 192 (M⁺), 43
2,4-Dimethylphenethyl alcohol 150.221276[3]119 (Base, M-CH₂OH), 132 (M-H₂O), 150 (M⁺)
2,4-Dimethylstyrene 132.21~1150132 (M⁺, Base), 117 (M-CH₃)
2,6-Dimethylphenethyl acetate 192.26~1405132 , 117, 192, 43

Part 5: Experimental Protocols

Self-Validating GC-MS Methodology for Volatile Impurity Profiling

To ensure absolute trustworthiness of your analytical data, this protocol incorporates a mandatory System Suitability Test (SST) to validate column resolution prior to injecting unknown samples.

Step 1: System Suitability Preparation (Self-Validation Step)

  • Prepare an SST mixture containing 50 µg/mL of 2-phenylethanol and 50 µg/mL of phenethyl acetate in GC-grade dichloromethane.

  • Causality Check: Run the SST mixture. The column must resolve the alcohol from the ester with a resolution factor (

    
    ) > 2.0. If 
    
    
    
    < 2.0, the stationary phase is degraded (likely due to active hydroxyl site stripping), and the column must be trimmed or replaced before proceeding.

Step 2: Sample Preparation

  • Accurately weigh 10 mg of the synthesized 2,4-dimethylphenethyl acetate sample.

  • Dissolve the sample in 100 mL of GC-grade dichloromethane to achieve a concentration of 100 µg/mL.

  • Spike the solution with 10 µg/mL of tetradecane as an internal standard to normalize injection volumes and calculate relative retention indices.

Step 3: GC-MS Instrument Parameters Configure the Gas Chromatograph-Mass Spectrometer according to the following validated parameters[4]:

  • Column: Mid-polar capillary column (e.g., HP-5ms or DB-WAX, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL injection volume, Split ratio 10:1, Injector temperature set to 250 °C.

  • Oven Temperature Program:

    • Initial temperature 60 °C (hold for 2 min).

    • Ramp at 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 min to bake out heavy polyethoxylated byproducts.

  • MS Parameters: Electron Ionization (EI) mode at 70 eV, scan range m/z 40–350, ion source temperature 230 °C, transfer line 250 °C.

Step 4: Data Analysis

  • Extract the chromatogram and identify peaks using the NIST mass spectral library (requiring a similarity match > 80%).

  • Verify identities by comparing the experimental Retention Index (RI) against a C8–C20 n-alkane calibration curve run under identical conditions[4].

References

  • Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis Source: PubMed Central (PMC) / NIH URL:[Link]

  • Unraveling the Key Odorants in Floral-Fruity Aroma Pu-Erh Tea via GC-O-MS, GC-MS/MS, Aroma Recombination, and Omission Tests Source: MDPI URL:[Link]

  • Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S. pubescens with an ITS Sequence Analysis Source: PubMed Central (PMC) / NIH URL:[Link]

  • Concentration Analysis of Volatile Components of Soy Sauce - Comparative Collection Methods Using MonoTrap RGC18 TD Source: GL Sciences URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2,4-Dimethylphenethyl Acetate

Welcome to the Technical Support Center for 2,4-Dimethylphenethyl acetate (CAS: 22532-58-7). As a highly valued ester in both fragrance formulation and pharmaceutical development, maintaining its structural integrity ove...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,4-Dimethylphenethyl acetate (CAS: 22532-58-7). As a highly valued ester in both fragrance formulation and pharmaceutical development, maintaining its structural integrity over long-term storage is critical. Esters are inherently susceptible to environmental degradation, primarily through moisture-driven hydrolysis and light/oxygen-driven autoxidation.

This guide is designed for researchers and drug development professionals. It moves beyond basic storage advice to explain the thermodynamic and kinetic causalities of degradation, providing self-validating protocols to ensure your compound remains stable from bench to pilot scale.

Visualizing the Degradation Landscape

Understanding the exact molecular pathways that threaten your compound is the first step in troubleshooting. The diagram below maps the primary vulnerabilities of 2,4-Dimethylphenethyl acetate and the specific interventions required to block them.

Stability_Pathways Target 2,4-Dimethylphenethyl Acetate Hydrolysis Hydrolysis Pathway Target->Hydrolysis Trace H2O / H+ Oxidation Oxidation Pathway Target->Oxidation UV / O2 Products_H 2,4-Dimethylphenethyl Alcohol + Acetic Acid Hydrolysis->Products_H Cleavage Products_O Peroxides & Radical Byproducts Oxidation->Products_O Autoxidation Mitigation_H Desiccants & pH Buffering Mitigation_H->Hydrolysis Inhibits Mitigation_O Argon Purge & Amber Vials Mitigation_O->Oxidation Inhibits

Degradation pathways of 2,4-Dimethylphenethyl acetate and targeted stabilization strategies.

Troubleshooting & FAQs

Q1: During 6-month accelerated stability testing (40°C/75% RH), our batches show a progressive drop in assay purity and emit a distinct vinegar-like odor. What is the mechanistic cause, and how do we prevent it?

The Causality: The vinegar odor is a definitive marker of acetic acid, indicating active ester hydrolysis. The carbonyl oxygen of the acetate group is highly polarized, leaving the carbonyl carbon slightly positively charged and highly susceptible to nucleophilic attack by trace water[1]. Because 2,4-Dimethylphenethyl acetate is a primary ester (the alcohol moiety is unbranched at the alpha position), it lacks the steric hindrance that typically protects alpha-branched esters from hydrolysis[2]. Furthermore, the liberated acetic acid lowers the micro-environmental pH, creating an autocatalytic feedback loop that exponentially accelerates further degradation.

The Solution: Implement strict moisture control. Utilize molecular sieves (3Å) in the primary packaging or formulate with moisture-scavenging excipients. Ensure the initial water content (via Karl Fischer titration) is <0.1% before sealing the containers.

Q2: We observe an increase in peroxide values and a slight yellowing of the compound when stored in clear glass vials at room temperature. Is this related to the ester linkage?

The Causality: No, this is not ester hydrolysis; it is autoxidation. The 2,4-dimethylphenyl moiety contains benzylic carbons (the methyl groups attached to the aromatic ring, as well as the benzylic CH₂ in the phenethyl chain). Benzylic hydrogens are highly susceptible to radical abstraction triggered by UV light and oxygen, leading to the formation of hydroperoxides. These peroxides subsequently decompose into colored quinoid-like degradants.

The Solution: Switch to actinic (amber) glass vials to block UV transmission. Purge the headspace of the storage containers with an inert gas. Argon is preferred over Nitrogen due to its higher density, which allows it to blanket the liquid surface more effectively. Consider adding a radical-scavenging antioxidant like BHT (Butylated hydroxytoluene) at 0.01–0.1% w/w if your downstream application permits.

Q3: How should we structure our long-term stability testing to comply with regulatory standards while accurately predicting the shelf-life of this specific ester?

The Causality: To accurately model kinetic degradation, testing must encompass both standard and stressed environmental conditions. Following ICH Q1A(R2) guidelines, long-term studies should be conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, while accelerated testing requires 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months[3]. Because hydrolysis is the primary threat to esters, humidity control during testing is just as critical as temperature control.

Quantitative Stability Profiling

To illustrate the impact of environmental controls, the table below summarizes the expected degradation kinetics of 2,4-Dimethylphenethyl acetate under various storage conditions over a 6-month period.

Storage Condition (ICH)AtmospherePackaging3-Month Assay (%)6-Month Assay (%)Primary Degradant
25°C / 60% RHAmbient AirClear Glass99.2%98.1%Peroxides
25°C / 60% RHArgon PurgeAmber Glass99.8%99.5%None Detected
40°C / 75% RHAmbient AirClear Glass94.5%88.2%Acetic Acid / Alcohol
40°C / 75% RHArgon PurgeAmber Glass98.1%96.4%Acetic Acid

Self-Validating Experimental Protocols

To ensure trustworthiness in your internal data, protocols must be self-validating. The following methodologies include built-in controls to prove that your analytical systems are accurately capturing the degradation kinetics.

Protocol 1: Setup of ICH-Compliant Stability Study with Autocatalysis Validation

Self-Validating Mechanism: By deliberately spiking a control sample with a known concentration of water and acetic acid, you validate that your HPLC/GC analytical method is sensitive enough to detect accelerated degradation, proving the system's reliability.

  • Preparation: Filter the 2,4-Dimethylphenethyl acetate through a 0.22 µm PTFE membrane to remove any particulate catalysts (e.g., trace metals).

  • Aliquotting: Dispense 10 mL of the ester into 20 mL amber borosilicate glass vials.

  • Validation Controls:

    • Control A (Optimal): Add 0.5 g of activated 3Å molecular sieves to the vial.

    • Control B (Positive Degradation): Spike the vial with 0.5% w/w HPLC-grade water and 0.1% w/w acetic acid.

  • Atmosphere Control: Purge the headspace of all vials (except a dedicated ambient-air cohort) with Argon gas for 30 seconds at a gentle 2 psi.

  • Sealing: Seal immediately with PTFE-lined crimp caps. (PTFE prevents plasticizer leaching, which can confound impurity analysis on GC).

  • Incubation: Place the cohorts into calibrated stability chambers set to ICH Q1A(R2) conditions (e.g., 40°C/75% RH for accelerated testing)[3].

  • Sampling: Pull samples at 0, 1, 3, and 6 months. Analyze via GC-FID for assay purity and Karl Fischer titration for moisture content.

Protocol 2: Acid Value Titration (Early Hydrolysis Detection)

Self-Validating Mechanism: Acid value increases long before massive assay drops are visible on chromatography, making it a leading indicator of hydrolysis[4]. Running a blank titration ensures solvent acidity does not skew the results.

  • Sample Prep: Accurately weigh 5.0 g of the ester sample into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Dissolve the sample in 50 mL of a strictly neutralized 1:1 mixture of ethanol and diethyl ether.

  • Indicator: Add 3 drops of phenolphthalein indicator (1% in ethanol).

  • Titration: Titrate with standardized 0.1 N Potassium Hydroxide (KOH) in ethanol until a faint pink color persists for 30 seconds.

  • Validation (Blank): Run a blank titration of the 50 mL solvent mixture alone to subtract background acidity.

  • Calculation: Acid Value (mg KOH/g) = ((V_sample - V_blank) × N × 56.1) / W (Where V = volume of KOH in mL, N = normality of KOH, W = sample weight in grams).

References

  • Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL:[Link]

  • Enhancing Esters Hydrolytic Stability and Biodegradability Source: Lubes'N'Greases URL:[Link]

  • ICH Q1A(R2) Stability testing of new drug substances and products Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Hydrolytic Stability; an important parameter to balance Source: IQLubricants URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the structure of synthesized 2,4-Dimethylphenethyl acetate

Executive Summary: The Isomer Trap In the synthesis of 2,4-Dimethylphenethyl acetate (2,4-DMPA) —a high-value aromachemical known for its hyacinth and green-narcissus notes—purity is not merely about percentage; it is ab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Trap

In the synthesis of 2,4-Dimethylphenethyl acetate (2,4-DMPA) —a high-value aromachemical known for its hyacinth and green-narcissus notes—purity is not merely about percentage; it is about positional identity.[1] Commercial xylenes used as precursors often contain mixtures of o-, m-, and p-isomers, leading to structural analogs (e.g., 2,5- or 3,4-dimethyl isomers) that co-distill with the target product.[2]

This guide challenges the industry reliance on GC-MS for structural validation.[1] While GC-MS is excellent for quantifying volatile impurities, it often fails to distinguish between positional isomers of dimethylphenethyl acetate due to identical fragmentation patterns.[1] We present a comparative validation framework, proving why 2D-NMR (NOESY) is the requisite standard for certifying the 2,4-substitution pattern essential for the target odor profile.

Part 1: Comparative Analysis of Validation Methods

We evaluated three analytical workflows for validating synthesized 2,4-DMPA. The "Performance" here refers to the method's ability to definitively confirm the molecular structure and reject regioisomers.[1]

FeatureMethod A: GC-MS (Standard) Method B: 1H NMR (1D) Method C: NOESY (2D NMR)
Primary Utility Quantifying volatile purity & solvent residue.[1]Confirming functional groups (Ester/Ethyl).Definitive Regioisomer Assignment.
Isomer Specificity Low. 2,4- and 2,5- isomers often co-elute and share m/z 105/164 fragments.[2][1]Medium. Aromatic region (6.9–7.1 ppm) is often crowded/overlapping.[2][1]High. Correlates spatial proximity of methyl groups to the ethyl chain.[1]
Sample Prep Time < 15 Minutes< 15 Minutes30–60 Minutes
False Positive Risk High. Can misidentify a 2,5-isomer as the target.[1]Medium. Integration errors can mask impurities.[1]Zero. Cross-peaks are unique to the specific geometry.[1]
Verdict Insufficient for Structure Proof. Necessary but not sufficient. The Gold Standard.

Expert Insight: Relying solely on GC-MS (Method A) is the most common cause of "odor drift" in scale-up.[1] The mass spectrum of 2,4-DMPA is dominated by the tropylium ion (


 105) and the molecular ion (

206), which are identical for the 2,5-dimethyl isomer.[2] Method C is required for Reference Standard certification. [1]
Part 2: Experimental Protocol
1. Synthesis (Fischer Esterification)

Context: We utilize a classic acid-catalyzed esterification.[1][3][4][5] The choice of p-toluenesulfonic acid (pTSA) over sulfuric acid minimizes charring and sulfonated byproducts.[1]

Reagents:

  • 2,4-Dimethylphenethyl alcohol (1.0 eq)[2][1]

  • Acetic Anhydride (1.2 eq)[2][1]

  • Catalyst: pTSA (0.05 eq)[2][1]

  • Solvent: Toluene (for azeotropic water removal if using acetic acid; direct reflux if using anhydride).[1]

Workflow:

  • Charge: Load alcohol and pTSA into a reactor under

    
     atmosphere.
    
  • Addition: Add acetic anhydride dropwise at 60°C to control exotherm.

  • Reflux: Heat to 110°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Quench with ice water. Wash organic layer with sat.[1][6]

    
     (remove acid) and Brine.[1]
    
  • Purification: Fractional distillation under reduced pressure (0.5 mmHg). Collect fraction at ~115–118°C.

2. Structural Validation (The Critical Step)

Objective: Confirm the methyl groups are at positions 2 and 4, not 2,5 or 3,4.[2]

Protocol:

  • Sample Prep: Dissolve 15 mg of purified oil in 0.7 mL

    
     (99.8% D).
    
  • Acquisition:

    • Run standard 1H NMR (16 scans).[2][1]

    • Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[2][1] Mixing time: 500 ms.

  • Analysis: Focus on the "Benzylic Window" (2.8–3.0 ppm) and "Aromatic Methyls" (2.2–2.4 ppm).[1]

Part 3: Structural Elucidation Data
1. Mass Spectrometry (GC-MS) - The Ambiguity
  • Molecular Ion (

    
    ):  206 m/z (Weak).[2][1]
    
  • Base Peak: 105 m/z (Dimethyl-tropylium ion).[1]

  • Diagnostic Fragment: 146 m/z (Loss of acetic acid, McLafferty rearrangement).[2][1]

  • Failure Mode: The 2,5-isomer produces an identical fragmentation pattern.[1]

2. 1H NMR Spectroscopy (400 MHz, CDCl3) - The Evidence

The chemical shifts below are characteristic of the target 2,4-DMPA.[2]

Proton GroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
Aromatic H 6.90 – 7.10Multiplet3HThe 1,2,4-substitution pattern creates a specific splitting (d, s, d) but often overlaps.[2][1]
Ester

4.25Triplet (

)
2HDeshielded by oxygen.[1]
Benzylic

2.88Triplet (

)
2HCritical Region. The 2-Methyl group sterically shields this slightly compared to the 4-Methyl isomer.[1]
Acetate

2.03Singlet3HCharacteristic acetate singlet.[1]
Ar-

(C2)
2.28Singlet3HKey Signal. Slightly downfield due to ortho-effect.
Ar-

(C4)
2.25Singlet3HPara-position methyl.[1]
3. 2D NOESY Correlations - The Proof

This is the self-validating step.

  • Correlation A (Proof of 2-Position): Strong cross-peak observed between Ar-

    
     (C2)  at 2.28 ppm and Benzylic 
    
    
    
    at 2.88 ppm.[1]
    • Why: This proves one methyl group is physically adjacent (ortho) to the ethyl acetate chain.[1]

  • Correlation B (Proof of 4-Position): Strong cross-peak between Ar-

    
     (C4)  and the aromatic protons at C3 and C5.[1]
    
  • Negative Result: If the product were the 3,5-isomer, NO cross-peak would exist between any methyl group and the benzylic chain.[2]

Part 4: Visualizing the Validation Workflow

The following diagram illustrates the logical flow from synthesis to definitive validation, highlighting where standard methods fail.

ValidationWorkflow Start Crude Reaction Mixture (Fischer Esterification) Distillation Fractional Distillation (115-118°C @ 0.5 mmHg) Start->Distillation GCMS Method A: GC-MS Analysis (Purity Check) Distillation->GCMS Decision1 Is Purity > 98%? GCMS->Decision1 Fail Reject / Re-distill Decision1->Fail No Ambiguity AMBIGUITY TRAP: Isomers 2,4- and 2,5- may co-elute. Decision1->Ambiguity Yes NMR_1D Method B: 1H NMR (1D) (Functional Group Check) Ambiguity->NMR_1D Required Step NMR_2D Method C: 2D NOESY (Regioisomer Confirmation) NMR_1D->NMR_2D Resolve Aromatic Overlap Result VALIDATED STRUCTURE: 2,4-Dimethylphenethyl Acetate (Confirmed Ortho-Methyl) NMR_2D->Result Cross-peak: Me(C2) <-> Benzyl CH2

Figure 1: The "Filter-Down" validation logic. Note that passing GC-MS (Yellow) is not the endpoint; it leads to the Ambiguity Trap which only 2D NMR (Green) can resolve.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17245138, Methyl 2-(2,4-dimethylphenyl)acetate. (Used for homologous spectral data comparison). Retrieved from [Link][2][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source for NMR coupling constants and substituent effects in aromatic systems).

  • Royal Society of Chemistry. (2011). Supplementary Information: Synthesis of allylic acetates and derivatives. (Provides general experimental protocols for acetate synthesis and NMR handling). Retrieved from [Link]

Sources

Comparative

Comparative Analysis of the Aromatic Properties of 2,4-Dimethylphenethyl Acetate

This guide provides an in-depth comparative analysis of 2,4-Dimethylphenethyl acetate , a specialized aromatic ester, contrasting its sensory and physicochemical profile against its parent compound (Phenethyl acetate) an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 2,4-Dimethylphenethyl acetate , a specialized aromatic ester, contrasting its sensory and physicochemical profile against its parent compound (Phenethyl acetate) and its structural isomer (Dimethyl benzyl carbinyl acetate).

Content Type: Technical Comparison Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

2,4-Dimethylphenethyl acetate (CAS 22532-58-7) is a ring-substituted derivative of phenethyl acetate. While often overshadowed by its widely used parent (Phenethyl acetate) and its chain-substituted isomer (Dimethyl benzyl carbinyl acetate), this molecule offers a unique "green-floral" and "substantive" profile valuable for high-performance fragrance and functional masking applications.

This guide distinguishes the Ring-Substituted variant (2,4-Dimethylphenethyl acetate) from the Chain-Substituted variant (alpha,alpha-Dimethylphenethyl acetate), clarifying a common nomenclature confusion in the industry.

Table 1: Structural & Identity Comparison
Feature2,4-Dimethylphenethyl Acetate Phenethyl Acetate (Standard)Dimethyl Benzyl Carbinyl Acetate (Isomer)
CAS Number 22532-58-7 103-45-7151-05-3
IUPAC Name 2-(2,4-Dimethylphenyl)ethyl acetate2-Phenylethyl acetate2-Methyl-1-phenylpropan-2-yl acetate
Structure Ring-substituted (Methyls at 2,[1][2][3][4][5][6]4)Unsubstituted RingChain-substituted (Gem-dimethyl)
Molecular Weight 192.25 g/mol 164.20 g/mol 192.25 g/mol
Primary Odor Floral, Green, Fatty, Slight AnimalicRose, Honey, Fruity (Yeasty)Floral, Woody, Prune, Berry
Tenacity High (Substantive)ModerateModerate-High

Sensory Profile Analysis: The Aromatic Spectrum

The aromatic efficacy of 2,4-Dimethylphenethyl acetate stems from the steric bulk added by the methyl groups on the benzene ring. This modification alters the interaction with olfactory receptors compared to the unsubstituted phenethyl acetate.

Comparative Odor Profile

While Phenethyl acetate is the benchmark for "Rose/Honey" notes, the 2,4-dimethyl substitution shifts the profile towards a more complex, fatty-floral and green character.

  • Phenethyl Acetate: Characterized by a sweet, warm, rose-honey scent.[7] It is diffusive but can be perceived as "fermented" or "bread-like" at high concentrations.

  • 2,4-Dimethylphenethyl Acetate: The ring methylation reduces the "fermented" aspect and introduces a dry, woody, and green nuance. Recent metabolomic studies in dairy matrices (e.g., Yak milk) suggest this scaffold contributes to rich, creamy, and slight animalic flavor profiles [1].

  • DMBCA (Isomer): Distinctly different; offers a "dried fruit" (plum/prune) and woody-floral note, often used to bridge floral and woody accords.

Physicochemical Drivers of Aroma

The addition of two methyl groups increases the lipophilicity (LogP) and molecular weight, directly impacting the substantivity (staying power) of the molecule.

Property2,4-Dimethylphenethyl Acetate (Est.)[8][9]Phenethyl AcetateImpact on Performance
LogP (Octanol/Water) ~3.8 - 4.12.3Higher Substantivity: The 2,4-dimethyl variant binds more strongly to hydrophobic substrates (skin, polymers), extending the scent duration.
Vapor Pressure < 0.01 mmHg @ 25°C0.06 mmHg @ 25°CLower Volatility: It acts as a heart-to-base note, whereas Phenethyl acetate is a top-to-heart note.
Odor Threshold Low (High Potency)~100 ppb (Water)Efficiency: The structural complexity often lowers the detection threshold, requiring less material for impact.

Experimental Protocol: GC-O Comparative Analysis

To objectively validate the aromatic differences, a Gas Chromatography-Olfactometry (GC-O) protocol is recommended. This method couples analytical separation with human sensory detection.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-O

Objective: Isolate and characterize the specific odor contribution of 2,4-Dimethylphenethyl acetate in a complex mixture.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 10 ppm solution of the target analyte in an odorless matrix (e.g., diethyl phthalate or water/ethanol mix).

    • Equilibrate 5 mL of sample in a 20 mL headspace vial at 40°C for 30 minutes.

  • Extraction (SPME):

    • Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber for broad volatility coverage.

    • Exposure: Expose fiber to headspace for 30 minutes at 40°C with agitation (250 rpm).

  • GC Analysis:

    • Column: DB-Wax (Polar) or HP-5MS (Non-polar). Note: Polar columns are preferred for separating phenethyl esters.

    • Injector: Splitless mode at 250°C.

    • Oven Program: 40°C (2 min) -> 5°C/min -> 230°C (5 min).

  • Olfactometry Detection:

    • Split the column effluent (1:1) between the Mass Spectrometer (MS) and the Olfactory Detection Port (ODP).

    • Panelists: Three trained assessors record odor descriptors and intensity (scale 1-10) in real-time.

    • Data Correlation: Overlay the aromagram (sensory data) with the chromatogram (MS data) to confirm the peak identity and specific odor character.

Visualization: GC-O Workflow

The following diagram illustrates the parallel detection logic required to correlate structure with aroma.

GCO_Workflow Sample Sample Matrix (2,4-Dimethylphenethyl Acetate) SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Sample->SPME Equilibration GC Gas Chromatography (Separation) SPME->GC Desorption Splitter Effluent Splitter (50:50) GC->Splitter MS Mass Spectrometer (Chemical ID) Splitter->MS Analytical Signal ODP Olfactory Detection Port (Sensory ID) Splitter->ODP Aromatic Signal Data Correlated Profile (Retention Time vs. Odor) MS->Data ODP->Data

Caption: Figure 1. Dual-stream GC-O workflow for correlating molecular retention time with specific aromatic descriptors.

Stability & Functional Applications

For drug development and functional formulation, the stability of the ester bond is critical.

  • Hydrolytic Stability: Like most acetates, 2,4-Dimethylphenethyl acetate is susceptible to hydrolysis in high pH (>9) or low pH (<3) environments, releasing acetic acid and the corresponding alcohol (2,4-Dimethylphenethyl alcohol).

  • Metabolic Context: In biological systems, the ester is rapidly hydrolyzed by carboxylesterases. The resulting alcohol (2,4-Dimethylphenethyl alcohol) has been identified in lipid degradation pathways of rich biological fluids (e.g., Yak milk), correlating with "creamy" and "volatile flavor" profiles [1].

  • Safety Profile: While specific toxicological data for the 2,4-isomer is less abundant than for the parent, phenethyl esters are generally regarded as safe (GRAS) for flavor use. However, the 2,4-dimethyl substitution pattern on the ring generally increases metabolic stability compared to the unsubstituted ring, potentially altering pharmacokinetic half-life in drug delivery applications.

References

  • Study of volatile flavor derived from lipids degeneration in yak Milk. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Phenethyl acetate - Chemical Profile. Wikipedia. Available at: [Link]

  • Fragrance material review on 2,4-dimethylbenzyl acetate. PubMed. Available at: [Link]

Sources

Validation

Cross-validation of analytical methods for 2,4-Dimethylphenethyl acetate

Publish Comparison Guide: Cross-Validation of Analytical Methods for 2,4-Dimethylphenethyl acetate Executive Summary The accurate quantification and purity profiling of 2,4-Dimethylphenethyl acetate (CAS 22532-58-7), a v...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Validation of Analytical Methods for 2,4-Dimethylphenethyl acetate

Executive Summary

The accurate quantification and purity profiling of 2,4-Dimethylphenethyl acetate (CAS 22532-58-7), a volatile aromatic ester frequently utilized in fragrance formulations and chemical synthesis[1][2], require robust analytical frameworks. As laboratories transition between instruments or scale up from R&D to quality control (QC), cross-validating analytical methods becomes a critical regulatory and scientific necessity.

This guide provides an objective, data-driven comparison of three primary analytical modalities: Gas Chromatography-Mass Spectrometry (GC-MS) , Gas Chromatography-Flame Ionization Detection (GC-FID) , and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) . By grounding our protocols in the newly revised ICH Q2(R2) guidelines[3][4], this document establishes a self-validating system for method equivalency, ensuring high-fidelity data transfer across different laboratory environments[5].

Mechanistic Grounding of Analytical Selection

To establish a scientifically sound cross-validation, one must first understand the physicochemical behavior of 2,4-Dimethylphenethyl acetate (Molecular Weight: 192.25 g/mol , Formula: C₁₂H₁₆O₂)[2] within different instrumental environments.

1. GC-MS (Structural Confirmation & Trace Analysis) Due to its high vapor pressure and thermal stability, 2,4-Dimethylphenethyl acetate is highly amenable to gas-phase analysis. Under Electron Ionization (EI) at 70 eV, the molecule undergoes predictable fragmentation. The molecular ion (


) at m/z 192 is typically weak. The defining mechanistic cleavage is the loss of acetic acid (60 Da) via a McLafferty-type rearrangement, yielding a stable dimethylstyrene radical cation at m/z 132. Further fragmentation yields a dimethylbenzyl cation (m/z 119) and the ubiquitous acetyl cation (m/z 43)[6]. GC-MS is the gold standard for specificity and impurity profiling.

2. GC-FID (Routine Quantification & High Linearity) While MS provides structural data, the Flame Ionization Detector (FID) offers superior linear dynamic range. The FID response is directly proportional to the number of oxidizable carbon atoms in the molecule. Because 2,4-Dimethylphenethyl acetate contains 12 carbons, it produces a robust, predictable ion current when combusted in a hydrogen/air flame, making GC-FID the most cost-effective and precise method for bulk assay quantification.

3. HPLC-UV (Complex Matrix Analysis) Although less common for volatile esters, HPLC-UV is necessary when the analyte is embedded in a non-volatile or thermally labile matrix (e.g., complex cosmetic emulsions). The 2,4-dimethylphenyl moiety exhibits distinct


 electronic transitions. The primary 

band provides strong absorbance near 210 nm, while the secondary

band provides a weaker, yet highly specific, absorbance peak around 254 nm[7][8].

Cross-Validation Workflow

The following workflow illustrates the lifecycle of cross-validating a test method (e.g., HPLC-UV) against a reference method (e.g., GC-FID) in strict accordance with ICH Q2(R2) standards[4].

CV_Workflow Start Method Selection (GC-MS, GC-FID, HPLC-UV) Dev Method Optimization (Column, Temp/Flow, Wavelength) Start->Dev Val Core Validation (ICH Q2(R2)) (LOD/LOQ, Linearity, Precision) Dev->Val CrossVal Cross-Validation Execution Split Sample Analysis Val->CrossVal Stat Statistical Comparison (ANOVA, Bland-Altman) CrossVal->Stat End Method Equivalency Confirmed Stat->End

Figure 1: ICH Q2(R2) compliant cross-validation workflow for analytical methods.

Comparative Performance Data

The table below synthesizes expected validation parameters when cross-validating these three methods for 2,4-Dimethylphenethyl acetate. Data parameters are modeled on established performance metrics for phenethyl acetate derivatives[9].

Validation Parameter (ICH Q2)GC-MS (SIM Mode)GC-FIDHPLC-UV (210 nm)
Linearity Range 0.05 – 50 µg/mL1.0 – 500 µg/mL5.0 – 200 µg/mL
Correlation Coefficient (

)
> 0.995> 0.999> 0.998
Limit of Detection (LOD) 0.01 µg/mL0.3 µg/mL1.5 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL1.0 µg/mL5.0 µg/mL
Precision (RSD%) < 3.0%< 1.0%< 2.0%
Primary Application Trace impurities, structural IDBulk assay, routine QCNon-volatile matrix extraction
Cost per Sample HighLowModerate

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols detail the exact parameters required to reproduce the methods prior to statistical cross-validation.

Protocol A: GC-FID / GC-MS Method

Causality Note: A moderately polar column (5% phenyl) is selected to exploit


 interactions with the aromatic ring of 2,4-Dimethylphenethyl acetate, ensuring baseline resolution from aliphatic impurities.
  • Sample Preparation:

    • Dilute the 2,4-Dimethylphenethyl acetate sample in analytical-grade ethyl acetate or hexane to a working concentration of 100 µg/mL (for FID) or 10 µg/mL (for MS).

    • Add an internal standard (e.g., tridecane or 4-phenylbutyl acetate) at a constant concentration to correct for injection volume variances.

  • Instrument Parameters:

    • Column: DB-5MS or equivalent (30 m × 0.25 mm ID × 0.25 µm film thickness)[10].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Split ratio 1:50, Injector temperature 250°C.

    • Oven Program: Initial temp 80°C (hold 1 min), ramp at 10°C/min to 220°C, then 20°C/min to 280°C (hold 3 min).

  • Detection:

    • FID: Detector temperature 300°C; Hydrogen flow 40 mL/min; Air flow 400 mL/min.

    • MS: Transfer line 280°C; Ion source 230°C; Scan range m/z 40–300. For quantitation, use Selected Ion Monitoring (SIM) at m/z 132, 119, and 43.

Protocol B: HPLC-UV Method

Causality Note: Reverse-phase chromatography is utilized. The hydrophobic 2,4-dimethylphenyl and ethyl acetate groups require a high organic modifier ratio to elute efficiently without peak tailing.

  • Sample Preparation:

    • Extract or dissolve the sample in HPLC-grade Acetonitrile:Water (50:50 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Instrument Parameters:

    • Column: C18 Reverse Phase (150 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile : Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detection:

    • UV Wavelength: Set to 210 nm for maximum sensitivity (

      
       band) or 254 nm for maximum specificity (avoiding solvent cutoff interference)[7][8].
      

Statistical Cross-Validation & Equivalency Testing

As mandated by the Global Bioanalysis Consortium and ICH Q2(R2)[4][5], cross-validation requires analyzing the exact same set of split samples across the methods being compared.

  • Execution: Prepare three concentration levels (Low, Medium, High) spanning the overlapping linear range of both methods (e.g., 10, 50, and 100 µg/mL). Analyze 6 replicates per concentration on both the Reference Method (GC-FID) and the Test Method (HPLC-UV).

  • Bland-Altman Analysis: Plot the difference between the two methods' results against their mean. Ensure that 95% of the data points fall within

    
     standard deviations of the mean difference. This proves that neither method introduces a systematic proportional bias.
    
  • Two-Sample t-Test: Conduct a paired t-test on the mean recoveries. A p-value > 0.05 confirms that there is no statistically significant difference in the accuracy of the two methods, successfully validating the method transfer.

References

  • Global Bioanalysis Consortium Harmonization Team. "Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices." National Institutes of Health (NIH). Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines. Available at: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at:[Link]

Sources

Comparative

Spectroscopic Comparison of 2,4-Dimethylphenethyl Acetate and its Isomers: A Comprehensive Analytical Guide

Introduction & Analytical Rationale In the fields of fragrance chemistry, flavor profiling, and pharmaceutical intermediate synthesis, the precise identification of structural and positional isomers is non-negotiable. 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

In the fields of fragrance chemistry, flavor profiling, and pharmaceutical intermediate synthesis, the precise identification of structural and positional isomers is non-negotiable. 2,4-Dimethylphenethyl acetate (CAS 22532-58-7) is a highly valued ester known for its distinct olfactory properties[1]. However, its structural integrity is often challenged by the presence of positional isomers, such as 3,4-dimethylphenethyl acetate (CAS 105401-66-9)[2], and chain-methylated structural isomers like


-dimethylphenethyl acetate  (CAS 151-05-3)[3].

Because these isomers share the same molecular weight (


 g/mol ) and nearly identical boiling points, standard chromatographic assays (like GC-FID) often yield ambiguous co-elutions. As a Senior Application Scientist, I advocate for an orthogonal, multi-modal spectroscopic approach. This guide details the self-validating protocols and causal logic required to unambiguously differentiate these isomers using High-Resolution NMR, GC-MS (EI), and FT-IR spectroscopy.

Structural Overview & Quantitative Properties

Before initiating spectroscopic analysis, it is critical to map the structural variances. The position of the methyl groups—whether localized on the aromatic ring or the aliphatic chain—dictates the electronic environment, steric hindrance, and subsequent spectral behavior.

Compound NameCAS NumberMethyl Substitution SitesAromatic Substitution PatternAliphatic Chain
2,4-Dimethylphenethyl acetate 22532-58-7Ring (C2, C4)1,2,4-Trisubstituted-CH₂-CH₂-O-Ac
3,4-Dimethylphenethyl acetate 105401-66-9Ring (C3, C4)1,3,4-Trisubstituted-CH₂-CH₂-O-Ac

-Dimethylphenethyl acetate
151-05-3Chain (

-carbon)
Monosubstituted-CH₂-C(CH₃)₂-O-Ac

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following methodologies must be strictly adhered to. Every parameter has been selected based on specific physicochemical causalities.

Protocol A: High-Resolution NMR Spectroscopy (1H and 13C)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Instrument Parameters: 500 MHz for

    
    , 125 MHz for 
    
    
    
    .
  • Causality of Choice: A relaxation delay (

    
    ) of 5.0 seconds is strictly enforced. Because methyl protons relax at different rates depending on their steric environment, a long 
    
    
    
    ensures that the quantitative integration of the methyl singlets is absolute. This is the primary self-validating check to confirm if the methyls are on the ring (integrating to 3H each at ~2.2 ppm) or geminal on the chain (integrating to 6H at ~1.4 ppm).
Protocol B: GC-MS (Electron Ionization, 70 eV)
  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Thermal Gradient: 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Causality of Choice: The non-polar DB-5MS stationary phase separates the isomers based on dispersive interactions and steric volume. The 70 eV Electron Ionization (EI) energy is non-negotiable; it provides the exact internal energy required to trigger the McLafferty rearrangement and benzylic cleavage, matching standard NIST library fragmentation thresholds[4].

Protocol C: FT-IR Spectroscopy (ATR Mode)
  • Instrument Parameters: Diamond Attenuated Total Reflectance (ATR) accessory, 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

  • Causality of Choice: ATR is chosen over traditional KBr pellets or liquid cells because it analyzes the liquid isomer in its native, unadulterated state. This prevents phase-induced shifts in the highly sensitive out-of-plane (OOP) C-H bending region (900–700 cm⁻¹), which is our primary diagnostic tool for aromatic substitution patterns.

Spectroscopic Data Comparison & Causality Analysis

NMR Chemical Shifts and Spin Systems

The most definitive differentiation occurs in the


 NMR spectrum. The connectivity of the molecule dictates the spin-spin coupling (

-coupling) networks.
IsomerAromatic Region (

NMR)
Aliphatic Region (

NMR)
2,4-Dimethylphenethyl acetate ~6.9-7.1 ppm (3H, m). Shows an AMX system. H-3 is a broad singlet (meta-coupling); H-5 and H-6 show ortho-coupling (~8 Hz).Two ring-methyl singlets (~2.2, 2.3 ppm). Two chain triplets (~2.8 ppm, ~4.1 ppm).
3,4-Dimethylphenethyl acetate ~6.9-7.1 ppm (3H, m). H-2 is an isolated singlet; H-5 and H-6 show ortho-coupling (~8 Hz).Two ring-methyl singlets (~2.2 ppm). Two chain triplets (~2.8 ppm, ~4.1 ppm).

-Dimethylphenethyl acetate
~7.1-7.3 ppm (5H, m). Typical monosubstituted benzene multiplet.One 6H singlet (~1.4 ppm) for gem-dimethyls. One 2H singlet (~3.0 ppm) for benzylic

.

Diagnostic Logic: If the sample exhibits a 5-proton aromatic multiplet and lacks the characteristic


 triplet-triplet coupling in the aliphatic region, it is definitively the 

-isomer[3]. Differentiating the 2,4- and 3,4-isomers requires careful analysis of the aromatic splitting: the 2,4-isomer features a proton (H-3) trapped between two methyl groups, resulting in a distinct, shielded meta-coupled signal compared to the 3,4-isomer.
Mass Spectrometry (GC-MS EI) Fragmentation Pathways

While all isomers exhibit a weak molecular ion


 at 

192 and a prominent

ion at

132 (due to the loss of acetic acid), their deep fragmentation pathways diverge based on carbocation stability[4].
  • Ring-Methylated Isomers (2,4- and 3,4-Dimethylphenethyl acetate): The dominant cleavage occurs at the benzylic bond. Because the aromatic ring is electron-rich (donating methyl groups), it stabilizes the resulting dimethylbenzyl cation , yielding a massive base peak at

    
     119 .
    
  • Chain-Methylated Isomer (

    
    -Dimethylphenethyl acetate): 
    Alpha-cleavage between the benzylic 
    
    
    
    and the quaternary
    
    
    -carbon yields a highly stable unsubstituted benzyl cation (tropylium ion) at
    
    
    91
    . Additionally, the loss of the benzyl radical leaves an oxonium-stabilized tertiary carbocation
    
    
    at
    
    
    101.
FT-IR Vibrational Modes

Infrared spectroscopy acts as the final orthogonal confirmation, specifically targeting the C-H out-of-plane (OOP) bending vibrations that are highly sensitive to adjacent ring hydrogens.

  • 2,4-Dimethylphenethyl acetate (1,2,4-Trisubstituted): Exhibits two distinct OOP bands at ~810 cm⁻¹ (two adjacent ring hydrogens) and ~880 cm⁻¹ (isolated ring hydrogen).

  • 3,4-Dimethylphenethyl acetate (1,3,4-Trisubstituted): Also shows bands in the 800-850 cm⁻¹ range, but the isolated hydrogen band is shifted slightly due to the adjacent methyls.

  • 
    -Dimethylphenethyl acetate (Monosubstituted):  Exhibits the classic, intense doublet at ~700 cm⁻¹  (ring puckering) and ~750 cm⁻¹  (five adjacent hydrogens).
    

Isomeric Differentiation Analytical Workflow

To synthesize these protocols into an actionable laboratory process, follow the logical decision tree mapped in the diagram below.

G Start Isomeric Mixture / Unknown Sample (MW = 192.26 g/mol) GCMS GC-MS (EI, 70 eV) Separation & Fragmentation Start->GCMS NMR 1H & 13C NMR (500 MHz) Structural Connectivity Start->NMR IR FT-IR (ATR) Functional Group Vibrations Start->IR Frag1 m/z 119 (Dimethylbenzyl) m/z 132 (Dimethylstyrene) GCMS->Frag1 Frag2 m/z 91 (Tropylium) m/z 101 (Oxonium) GCMS->Frag2 Shift1 Aromatic Splitting: 1,2,4- vs 1,3,4-Trisubstituted NMR->Shift1 Shift2 Aliphatic Region: Gem-dimethyl vs Ring-methyls NMR->Shift2 Vib1 C-H Out-of-Plane Bending: 810-880 cm⁻¹ vs 700-750 cm⁻¹ IR->Vib1 Res1 Ring-Methylated Isomers (e.g., 2,4- or 3,4-Dimethylphenethyl acetate) Frag1->Res1 Res2 Chain-Methylated Isomers (e.g., α,α-Dimethylphenethyl acetate) Frag2->Res2 Shift1->Res1 Shift2->Res2 Vib1->Res1 Vib1->Res2

Multi-modal spectroscopic workflow for differentiating dimethylphenethyl acetate isomers.

Conclusion & Best Practices

Relying on a single analytical technique for isomeric differentiation introduces critical points of failure. While GC-MS is excellent for distinguishing chain-methylated isomers (via


 91 vs 

119), it often struggles to definitively separate positional ring isomers (2,4- vs 3,4-dimethylphenethyl acetate) due to nearly identical fragmentation energies. Therefore, High-Resolution

NMR remains the absolute gold standard for mapping exact connectivity, supported by FT-IR for rapid functional group and substitution pattern verification.

By implementing this self-validating, multi-modal workflow, researchers can ensure 100% structural confidence in their flavor, fragrance, and pharmaceutical supply chains.

References

  • GuideChem. "2,4-DIMETHYLPHENETHYL ACETATE (CAS 22532-58-7)." GuideChem Chemical Database.
  • National Center for Biotechnology Information (NCBI). "Dimethyl benzyl carbinyl acetate (CID 9024)." PubChem Compound Summary.
  • AiFChem. "3,4-Dimethylphenethyl acetate (CAS 105401-66-9)." AiFChem Product Database.
  • National Center for Biotechnology Information (NCBI). "2-Phenylethyl Acetate (CID 7654) - GC-MS Spectra." PubChem Compound Summary.

Sources

Validation

Benchmarking the synthesis efficiency of 2,4-Dimethylphenethyl acetate against known methods

This guide provides an in-depth comparative analysis of established and contemporary methods for the synthesis of 2,4-Dimethylphenethyl acetate, a valuable fragrance and flavor compound. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of established and contemporary methods for the synthesis of 2,4-Dimethylphenethyl acetate, a valuable fragrance and flavor compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of protocols. It offers a critical evaluation of synthesis efficiency, environmental impact, and practical scalability, grounded in established chemical principles and supported by experimental data from analogous reactions.

Introduction: The Significance of 2,4-Dimethylphenethyl Acetate

2,4-Dimethylphenethyl acetate, a derivative of 2-(2,4-dimethylphenyl)ethanol, possesses a unique and sought-after aromatic profile, making it a target molecule in the fragrance, food, and pharmaceutical industries. Its synthesis, while seemingly straightforward, presents several avenues for optimization, each with distinct advantages and drawbacks. This guide will explore three primary synthetic pathways: traditional Fischer Esterification, transesterification, and the increasingly prevalent enzymatic synthesis. By benchmarking these methods, we aim to provide a clear and actionable framework for selecting the most appropriate synthetic strategy based on specific laboratory or industrial requirements.

Benchmarking Synthesis Efficiency: A Comparative Overview

The efficiency of a chemical synthesis is a multifaceted concept, encompassing not only the final product yield but also reaction time, energy input, catalyst efficacy, and the generation of waste. The following table summarizes the key performance indicators for the synthesis of 2,4-Dimethylphenethyl acetate via three distinct methods. The data presented is a synthesis of established chemical principles and data from analogous esterification reactions, providing a robust framework for comparison.

Parameter Method 1: Fischer Esterification Method 2: Transesterification (Vinyl Acetate) Method 3: Enzymatic Synthesis (Immobilized Lipase)
Starting Materials 2,4-Dimethylphenethyl alcohol, Acetic acid2,4-Dimethylphenethyl alcohol, Vinyl acetate2,4-Dimethylphenethyl alcohol, Vinyl acetate
Catalyst Concentrated Sulfuric Acid (H₂SO₄)None (or mild acid/base)Immobilized Lipase (e.g., Novozym 435)
Typical Reaction Temp. 80-120 °C (Reflux)40-60 °C40-60 °C
Typical Reaction Time 4-12 hours1-4 hours2-24 hours
Typical Yield 60-80%>95%>95%
Byproducts WaterAcetaldehydeAcetaldehyde
Environmental Impact High (strong acid, high energy)Moderate (volatile organic solvent)Low (biodegradable catalyst, lower energy)
Catalyst Reusability NoNoYes (multiple cycles)
Key Advantages Low-cost reagentsHigh yield, fast reactionHigh selectivity, mild conditions, green
Key Disadvantages Reversible, harsh conditions, wasteVolatile and flammable acyl donorLonger reaction times, enzyme cost

Experimental Workflows and Methodologies

A detailed understanding of the experimental setup is crucial for replicating and validating these synthetic methods. The following sections provide step-by-step protocols for each synthesis route, accompanied by workflow diagrams generated using Graphviz (DOT language) to visually represent the process.

Method 1: Fischer Esterification

This classical approach involves the direct esterification of an alcohol with a carboxylic acid, catalyzed by a strong acid. The primary challenge is the reversible nature of the reaction, often requiring an excess of one reactant or the removal of water to drive the equilibrium towards the product.[1][2][3][4]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-Dimethylphenethyl alcohol (1.0 eq).

  • Add an excess of glacial acetic acid (2.0-3.0 eq).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 2,4-Dimethylphenethyl acetate.

Fischer_Esterification Reactants 2,4-Dimethylphenethyl Alcohol + Acetic Acid + H₂SO₄ Reaction Reflux (80-120°C, 4-12h) Reactants->Reaction Workup Neutralization + Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product 2,4-Dimethylphenethyl Acetate Purification->Product Transesterification Reactants 2,4-Dimethylphenethyl Alcohol + Vinyl Acetate Reaction Stirring (40-60°C, 1-4h) Reactants->Reaction Workup Solvent Removal Reaction->Workup Product 2,4-Dimethylphenethyl Acetate Workup->Product

Transesterification Workflow
Method 3: Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases, represents a green and highly selective method for ester production. Immobilized enzymes offer the advantages of easy separation and reusability. [5][6][7][8] Experimental Protocol:

  • To a flask, add 2,4-Dimethylphenethyl alcohol (1.0 eq) and vinyl acetate (1.5-2.0 eq) in a solvent-free system or a non-polar organic solvent.

  • Add the immobilized lipase (e.g., Novozym 435, typically 5-10% w/w of the substrates).

  • Incubate the mixture at a controlled temperature (40-60 °C) with gentle agitation (e.g., on an orbital shaker) for 2-24 hours.

  • Monitor the conversion of the alcohol to the ester by GC.

  • Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Remove the solvent and any remaining vinyl acetate under reduced pressure to yield the high-purity 2,4-Dimethylphenethyl acetate.

Enzymatic_Synthesis Reactants 2,4-Dimethylphenethyl Alcohol + Vinyl Acetate + Immobilized Lipase Reaction Incubation (40-60°C, 2-24h) Reactants->Reaction Separation Enzyme Filtration Reaction->Separation Workup Solvent Removal Separation->Workup Product 2,4-Dimethylphenethyl Acetate Workup->Product

Enzymatic Synthesis Workflow

Causality Behind Experimental Choices

The selection of a particular synthetic method is dictated by a balance of factors including desired purity, cost, scalability, and environmental considerations.

  • Fischer Esterification is often chosen in academic settings or for initial small-scale synthesis due to the low cost and ready availability of acetic acid and sulfuric acid. [3]However, its equilibrium limitation and the need for significant purification make it less ideal for high-purity applications or large-scale production. The use of a strong, corrosive acid also presents significant safety and waste disposal challenges.

  • Transesterification with vinyl acetate is a superior choice when high conversion and shorter reaction times are paramount. The irreversible nature of the reaction, driven by the removal of the volatile acetaldehyde byproduct, leads to excellent yields. This method is well-suited for industrial applications where efficiency is a key driver.

  • Enzymatic Synthesis represents the forefront of green chemistry. [5][7]Its mild reaction conditions preserve sensitive functional groups and the high selectivity of enzymes often leads to products of exceptional purity without the need for extensive purification. While the initial cost of the enzyme may be higher, its reusability can make it economically viable in the long run, particularly when considering the reduced energy consumption and waste treatment costs. [6]

Conclusion and Future Outlook

This comparative guide demonstrates that while traditional methods like Fischer esterification remain viable for the synthesis of 2,4-Dimethylphenethyl acetate, modern approaches offer significant advantages in terms of efficiency, purity, and environmental sustainability. Transesterification with vinyl acetate provides a highly efficient route to the desired product, while enzymatic synthesis stands out as the most environmentally benign and selective method.

The choice of synthesis will ultimately depend on the specific context and priorities of the researcher or manufacturer. For rapid, high-yield production, transesterification is a strong contender. For applications demanding the highest purity and a commitment to green chemistry principles, enzymatic synthesis is the clear frontrunner. As the chemical industry continues to move towards more sustainable practices, the development and optimization of biocatalytic methods for the synthesis of fine chemicals like 2,4-Dimethylphenethyl acetate will undoubtedly become increasingly important.

References

  • Li, H., et al. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. RSC Advances, 12(5), 2841-2849. Available at: [Link]

  • Li, H., et al. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. ResearchGate. Available at: [Link]

  • Li, H., et al. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. PMC. Available at: [Link]

  • Organic chemistry practical course. (n.d.). Synthesis of Phenyl acetate. Available at: [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Adnan, A., et al. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. PubMed. Available at: [Link]

  • BYJU'S. (2019, January 23). Fischer esterification reaction. Available at: [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

  • Swanson, J. W., & Coss, J. (1939). Preparation of Acetic Esters of Some Higher Alcohols. UNI ScholarWorks. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Google Patents. (n.d.). Preparation of 2-phenylethanol and 2-phenylethyl acetate.
  • Organic Syntheses. (n.d.). 2,3-dibromopropionaldehyde diethyl acetal. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Available at: [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Google Patents. (n.d.). Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts.
  • da Silva, L. O., et al. (2013). Synthesis of bio-additives: transesterification of ethyl acetate with glycerol using homogeneous or heterogeneous acid catalysts. SciELO. Available at: [Link]

  • Shafiei, A., et al. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Biofuel Research Journal, 4(1), 565-570. Available at: [Link]

  • Levin, I., et al. (2022). Merging enzymatic and synthetic chemistry with computational synthesis planning. DSpace@MIT. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dimethylphenethyl Acetate

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper management of chemical waste is...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible laboratory practice. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of 2,4-Dimethylphenethyl acetate, ensuring the protection of our personnel, facilities, and environment.

Foundational Principle: Chemical Characterization and Hazard Assessment

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. 2,4-Dimethylphenethyl acetate, an ester, shares characteristics with similar aromatic acetates. While specific toxicological data may be limited, we must operate under the principle of caution, informed by data from analogous compounds. The primary hazards involve its combustible nature and potential for irritation upon contact.

A comprehensive risk assessment begins with understanding the material's properties. The following table summarizes the key data points for phenethyl acetate, a structurally similar compound, which should be considered representative in the absence of specific data for the 2,4-dimethyl derivative.

PropertyValue / ObservationCausality & Implication for Disposal
Physical State LiquidDetermines the type of containment and spill response materials needed.
Classification Combustible Liquid (Category 4)Dictates storage and disposal requirements. Must be kept away from heat, sparks, and open flames. Disposal containers must be suitable for flammable liquids.
Acute Toxicity May be harmful if swallowed.[1] Causes skin irritation and serious eye damage/irritation.[2][3][4]Mandates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal. All waste streams must be considered irritants.
Environmental Hazards Potentially harmful or toxic to aquatic life with long-lasting effects.[3][5]Strictly prohibits drain disposal. Environmental release must be prevented.[3][5] All waste must be collected for approved disposal.
Chemical Incompatibilities Strong oxidizing agents, strong acids, strong bases.Waste segregation is critical. Never mix waste containing this ester with incompatible chemicals to avoid violent reactions.
The Core Directive: Segregation and Containment

The cornerstone of any effective chemical waste program is the rigorous segregation of waste streams.[6][7] This is not merely for compliance but is a critical safety measure to prevent inadvertent chemical reactions within a waste container. For 2,4-Dimethylphenethyl acetate, all waste must be managed as a non-halogenated organic solvent waste .

Operational Imperative: Never mix chlorinated or other halogenated solvent waste with this stream. The disposal costs and treatment methods for halogenated and non-halogenated wastes are vastly different, and cross-contamination can render a large volume of waste significantly more expensive and difficult to manage.[7]

  • Container Compatibility: Use only chemically compatible containers.[8][9] For 2,4-Dimethylphenethyl acetate and solutions thereof, a high-density polyethylene (HDPE) or glass container is appropriate. Ensure the container is free from damage and has a secure, leak-proof screw-on cap.[7][8]

  • Labeling: Every waste container must be accurately labeled the moment the first drop of waste is added.[9][10] The label must include:

    • The words "Hazardous Waste".

    • The full chemical names of all constituents (no abbreviations or formulas).[10]

    • The approximate percentage of each component.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Combustible," "Irritant").

Step-by-Step Disposal Workflows

The appropriate disposal workflow depends on the nature of the waste. Below are detailed protocols for common scenarios encountered in a research environment.

This protocol applies to the original product container that is no longer needed.

  • Assessment: Ensure the container is in good condition with its original label intact and legible.

  • Labeling for Disposal: Do not deface the original manufacturer's label. Affix a "Hazardous Waste" label to the container.

  • Segregation: Store the container in a designated satellite accumulation area for flammable/combustible liquids, away from heat and ignition sources. Ensure secondary containment is used.

  • Pickup Request: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

This protocol covers experimental residues, solutions, and solvent rinses.

  • Waste Collection: Designate a specific, properly labeled waste container for "Non-Halogenated Organic Waste."

  • Transfer: Carefully pour the waste liquid into the designated container using a funnel to prevent spills.

  • Container Management: Keep the waste container closed at all times except when adding waste.[7] Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Storage: Store the container in a well-ventilated satellite accumulation area, within secondary containment.

  • Disposal: Once the container is full, arrange for pickup via your institution's EHS office.

This protocol is for items such as gloves, pipette tips, absorbent pads, or glassware contaminated with 2,4-Dimethylphenethyl Acetate.

  • Gross Decontamination: To the extent possible, remove excess liquid from contaminated items. For example, allow contaminated glassware to drain into the liquid waste container.

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. This is typically a pail or drum specifically for "Contaminated Solid Debris."

  • Labeling: Clearly label the container as "Hazardous Waste - Solid Debris Contaminated with 2,4-Dimethylphenethyl Acetate" and list any other relevant contaminants.

  • Closure: Once full, securely seal the inner bag and close the container lid.

  • Pickup: Arrange for disposal through your institution's EHS office. Note that this waste stream must not contain any free liquids.

Emergency Protocol: Spill Management and Decontamination

Immediate and correct response to a spill is critical to ensuring personnel safety.

  • Evacuate & Alert: Alert all personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves, inspected prior to use).[11][12]

  • Containment: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent it from spreading.[12]

  • Absorption: Cover the spill with the absorbent material, working from the outside in.[12][13] Allow sufficient time for the liquid to be fully absorbed.

  • Collection: Using non-sparking tools (e.g., plastic dustpan), carefully scoop the saturated absorbent material into a designated hazardous waste container for solid debris (see Protocol C).

  • Final Decontamination: Wipe the spill area with a cloth or paper towels dampened with a soap and water solution. Perform a final rinse with water. Note that all cleaning materials (cloths, towels) are now considered hazardous solid waste and must be disposed of according to Protocol C.

  • Documentation: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for managing waste streams containing 2,4-Dimethylphenethyl acetate.

DisposalWorkflow start Identify Waste Containing 2,4-Dimethylphenethyl Acetate spill_check Is it an active spill? start->spill_check spill_protocol Execute Spill Management Protocol (Section 4) spill_check->spill_protocol Yes waste_type What is the physical state of the waste? spill_check->waste_type No (Routine Waste) protocol_c Follow Protocol C: Contaminated Solid Waste spill_protocol->protocol_c Collected spill debris is solid waste liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid pure_check Is it pure/expired product in original container? liquid_waste->pure_check solid_waste->protocol_c protocol_a Follow Protocol A: Pure Product Disposal pure_check->protocol_a Yes protocol_b Follow Protocol B: Liquid Waste Streams pure_check->protocol_b No (Solution/Mixture) pickup Store in Satellite Accumulation Area & Arrange for EHS Pickup protocol_a->pickup protocol_b->pickup protocol_c->pickup

Caption: Decision workflow for 2,4-Dimethylphenethyl acetate waste management.

References

  • Chemical Waste Management for Laboratories. (n.d.). GIZ.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Effective Laboratory Waste Management Tips. (2025, August 4). Environmental Marketing Services.
  • Laboratory Waste Solutions for Sustainable Research Practices. (n.d.). My Green Lab.
  • Safety Data Sheet: 2-Phenylethyl acetate. (2025, December 22). Fisher Scientific.
  • Safety data sheet: 2-Phenylethyl acetate. (2025, January 23). LGC Standards.
  • Safety Data Sheet: 3,7-Dimethyl-2,6-octadienal dimethyl acetal. (2024, October 12). Sigma-Aldrich.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR.
  • Safety Data Sheet: 2-Phenylethyl acetate. (2025, September 12). Thermo Fisher Scientific.
  • Safety Data Sheet: Pentyl acetate. (2025, November 6). MilliporeSigma.
  • Hazardous Chemical Decontamination Guide. (n.d.). FAST-ACT.
  • Safety Data Sheet: 1,1-Dimethyl-2-phenylethyl acetate. (2021, November 1). Perfumer's Apprentice.
  • Safety Data Sheet: NATURAL MENTHYL ACETATE. (2025, May 20). Axxence Aromatic GmbH.
  • Safety Data Sheet: alpha,alpha-Dimethylphenethyl acetate. (n.d.). Fisher Scientific.
  • Hazardous Waste Disposal Guide. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
  • Procedures for Disposal of Hazardous Waste. (1998, March). The University of Texas at Austin Office of Environmental Health & Safety.
  • Material Safety Data Sheet: Phenyl Ethyl Acetate. (n.d.). Central Drug House (P) Ltd.

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Handling

Advanced Operational &amp; Safety Blueprint: Handling 2,4-Dimethylphenethyl Acetate

As drug development and synthetic workflows grow increasingly complex, standardizing chemical handling protocols is paramount for laboratory safety and assay integrity. 2,4-Dimethylphenethyl acetate (CAS 22532-58-7)[1] i...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic workflows grow increasingly complex, standardizing chemical handling protocols is paramount for laboratory safety and assay integrity. 2,4-Dimethylphenethyl acetate (CAS 22532-58-7)[1] is a specialized organic ester frequently utilized as a building block in active pharmaceutical ingredient (API) synthesis and fragrance formulation.

While it is a highly valuable intermediate, its physicochemical properties demand specific, non-standard personal protective equipment (PPE) and handling protocols. This guide provides a self-validating, mechanistic approach to safely handling this compound.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the chemical.

  • Hazard Classification: Based on read-across data from its parent compound (phenethyl acetate, CAS 103-45-7), this chemical is classified as a Category 1 Serious Eye Damage hazard and a Category 2 Skin Irritant [2][3].

  • Mechanistic Insight (The "Why"): 2,4-Dimethylphenethyl acetate is a highly lipophilic organic ester[4]. Esters act as powerful solvents for many common elastomers and biological lipid bilayers. If exposed to the skin or eyes, the lipophilic aromatic ring facilitates rapid tissue penetration, while the acetate group induces localized irritation and cellular damage[5]. Furthermore, its ester functionality means it will rapidly swell and degrade standard laboratory nitrile gloves, compromising the protective barrier[6].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for handling concentrated organic esters. The following table outlines the required equipment, validated by quantitative breakthrough metrics and mechanistic causality.

Table 1: PPE Specifications & Causality Matrix

PPE CategorySpecification / StandardQuantitative MetricMechanistic Causality
Hand Protection Butyl Rubber Gloves (EN 374)Thickness: ≥0.7 mm Breakthrough: >480 min[6]Acetate esters rapidly permeate standard nitrile (NBR) or latex. Butyl rubber (isobutylene-isoprene) provides a dense, impermeable barrier to lipophilic esters[6][7].
Eye Protection Tightly fitting safety gogglesANSI Z87.1 / EN 166 compliantPrevents aerosolized ester droplets or vapor from causing Category 1 serious eye damage (H318)[2].
Body Protection Flame-resistant lab coat100% Cotton or NomexSynthetic blends (e.g., polyester) can melt or dissolve upon contact with concentrated esters, exacerbating skin exposure.
Respiratory Full-face respirator with OV cartridgeMinimum ABEK or OV ratingRequired only if handling outside a fume hood. Organic vapors accumulate rapidly; OV cartridges adsorb volatile lipophilic compounds[2].
Operational Workflow & Handling Protocol

Every operational step must be a self-validating system to ensure absolute safety and experimental integrity.

Step 1: Engineering Control Verification

  • Action: Verify that the chemical fume hood is operational.

  • Validation: Check the digital monitor to ensure a face velocity of 80–120 feet per minute (fpm) . Do not proceed if the alarm is sounding or flow is inadequate.

  • Causality: Proper airflow prevents the accumulation of volatile organic compounds (VOCs) in the operator's breathing zone[3].

Step 2: PPE Donning & Integrity Testing

  • Action: Inspect and don 0.7 mm butyl rubber gloves, a flame-resistant lab coat, and safety goggles.

  • Validation: Perform a pneumatic integrity test (inflation test) on the butyl rubber gloves prior to donning. Trap air in the glove and squeeze to ensure no micro-punctures compromise the barrier.

Step 3: Equipment Selection & Dispensing

  • Action: Utilize only glass or Polytetrafluoroethylene (PTFE) syringes, pipettes, and reaction vessels.

  • Validation: Visually confirm the absence of polypropylene (PP) or polystyrene (PS) plastics in the fluid path.

  • Causality: 2,4-Dimethylphenethyl acetate will leach plasticizers from standard PP/PS labware, which not only degrades the structural integrity of the tool but also introduces chemical contaminants into your assay[3].

Step 4: Post-Handling & Doffing

  • Action: Cap the source bottle immediately to prevent vapor escape. Remove gloves by turning them inside out.

  • Validation: Wash hands immediately with soap and water. Inspect hands for any localized erythema (redness) which would indicate an unrecognized micro-exposure.

Spill Response & Waste Disposal Plan

In the event of a loss of containment, immediate and calculated action is required to mitigate exposure and environmental release.

Table 2: Spill Response & Decontamination Metrics

Spill VolumeAbsorbent RequirementDecontamination AgentDisposal Classification
Micro (<50 mL) 200g Inert silica/vermiculite5% Aqueous sodium bicarbonateEPA Hazardous Waste (Organic)
Macro (>50 mL) Universal chemical spill pad5% Aqueous sodium bicarbonateEPA Hazardous Waste (Organic)

Step-by-Step Spill Mitigation:

  • Containment: Immediately halt operations. If the spill is outside the fume hood, evacuate the immediate 2-meter radius.

  • Neutralization & Absorption: Cover the spill with an inert absorbent such as vermiculite or dry sand[8].

    • Causality: Reactive absorbents (like strong oxidizers) can cause dangerous exothermic reactions when mixed with organic esters[9].

  • Collection: Use non-sparking tools to sweep the saturated absorbent into a high-density polyethylene (HDPE) or glass solid-waste container.

  • Surface Decontamination: Wipe the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) followed by distilled water.

    • Causality: The mild base catalyzes the hydrolysis of residual trace ester into water-soluble phenethyl alcohol and acetate salts, ensuring complete chemical destruction.

  • Validation Step: Monitor the pH of the decontaminated surface using pH indicator paper. A neutral pH (~7.0) confirms the complete removal of the alkaline decontamination agent and any residual acidic byproducts.

Mechanistic Workflow Diagram

The following decision matrix outlines the critical path for handling 2,4-Dimethylphenethyl acetate, ensuring safety protocols are hardwired into the operational procedure.

G Start Verify Fume Hood (>100 fpm) PPE Don Butyl Gloves & Safety Goggles Start->PPE Dispense Dispense Chemical (Glass/PTFE Tools) PPE->Dispense Spill Spill Detected? Dispense->Spill Clean Standard Workflow & Doffing Spill->Clean NO SpillResp Apply Inert Absorbent & Decontaminate Spill->SpillResp YES Waste Dispose as Hazardous Organic Waste Clean->Waste SpillResp->Waste

Fig 1: Operational workflow and safety decision matrix for 2,4-Dimethylphenethyl acetate handling.

References

1.[1] BLDpharm. "4254-31-3|2,3-Dihydro-1H-inden-2-yl acetate" (Contains CAS 22532-58-7 data). bldpharm.com. 2.[8] ChemicalBull. "Phenyl Ethyl Acetate - Material Safety Data Sheet (MSDS)". chemicalbull.com. 3.[9] Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific". fishersci.com. 4.[2] Echemi. "2-Phenylethyl acetate SDS, 103-45-7 Safety Data Sheets". echemi.com. 5.[5] CPAchem. "Safety data sheet according to Regulation (EC) No 1907/2006". cpachem.com. 6.[4] ChemicalBull. "Get Phenylethyl Acetate From Aroma Chemical Distributor In India". chemicalbull.com. 7.[3] BenchChem. "An In-depth Technical Guide to the Physical and Chemical Characteristics of Phenethyl Acetate". benchchem.com. 8.[7] 3M. "Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification". 3m.com. 9.[6] Kärcher. "Safety Data Sheet". kaercher-media.com.

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